molecular formula C11H6O4 B1684193 Xanthotoxol CAS No. 2009-24-7

Xanthotoxol

Katalognummer: B1684193
CAS-Nummer: 2009-24-7
Molekulargewicht: 202.16 g/mol
InChI-Schlüssel: JWVYQQGERKEAHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Xanthotoxol is an 8-hydroxyfurocoumarin.
This compound has been reported in Angelica japonica, Pleurospermum rivulorum, and other organisms with data available.

Eigenschaften

IUPAC Name

9-hydroxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVYQQGERKEAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50173910
Record name Xanthotoxol
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Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Xanthotoxol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2009-24-7
Record name Xanthotoxol
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Record name Xanthotoxol
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Record name Xanthotoxol
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Record name Xanthotoxol
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Record name 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
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Record name XANTHOTOXOL
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Record name Xanthotoxol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

251 - 252 °C
Record name Xanthotoxol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Xanthotoxol: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Apiaceae (parsley) and Rutaceae (rue) families. This compound, often alongside its methylated derivative xanthotoxin (8-methoxypsoralen), plays a role in the plant's defense mechanisms. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions.

Key Plant Sources

Several plant species have been identified as rich sources of this compound and its derivatives. Notable examples include:

  • Angelica dahurica : The roots of this plant are a well-documented source of various furanocoumarins, including this compound.

  • Cnidium monnieri : The fruits of this plant are a significant source of this compound.[1]

  • Pastinaca sativa (Parsnip): The roots of the parsnip plant contain this compound, and its concentration can be influenced by stressors such as fungal infection.

  • Ruta montana (Mountain Rue): This species is known to produce a variety of coumarins, with this compound being a notable constituent.

Quantitative Analysis of this compound in Natural Sources

The yield of this compound from natural sources is a critical factor for research and potential commercial applications. The following table summarizes the quantitative data reported in the literature for this compound and its methylated form, Xanthotoxin, from various plant sources.

Plant SpeciesPlant PartCompoundYield/ContentNotes
Angelica dahuricaRootThis compound0.01930 mg/g[2]The content of various furanocoumarins was determined by UPLC.
Angelica dahuricaRootThis compound0.066%[3]Determined by HPTLC scanning.
Cnidium monnieriFruitThis compound19.4 mg from 308 mg of crude extractIsolated via preparative high-speed counter-current chromatography.[1]
Pastinaca sativaRootXanthotoxin0.05 mg/g (control) to 1.48 mg/g (induced)29-fold increase after induction with CuCl2.[4]
Ruta montanaAerial PartsXanthotoxin0.12% - 0.45%Yield varies depending on the harvesting season.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The choice of methodology depends on the desired purity and scale of isolation.

Experimental Protocol 1: Isolation of this compound from Cnidium monnieri using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a published method for the preparative isolation of this compound.[1]

1. Preparation of Crude Extract:

  • The dried and powdered fruits of Cnidium monnieri are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.
  • The solvent is then evaporated under reduced pressure to yield a crude extract.

2. HSCCC Procedure:

  • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water is used. A common ratio for the separation of this compound is 1:1:1:1 (v/v/v/v).
  • Sample Preparation: Dissolve the crude extract in a small volume of the lower phase of the solvent system.
  • HSCCC Operation:
  • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
  • The apparatus is then rotated at a specific speed (e.g., 800-900 rpm).
  • The mobile phase (the lower phase of the solvent system) is pumped through the column at a constant flow rate.
  • Once the system reaches hydrodynamic equilibrium, the sample solution is injected.
  • The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm).
  • Fractions are collected based on the chromatogram peaks.
  • Purification and Identification:
  • The fractions containing this compound are combined and the solvent is evaporated.
  • The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC).
  • The structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol 2: General Column Chromatography for this compound Isolation

This protocol provides a general framework for the isolation of this compound using conventional column chromatography.

1. Preparation of Crude Extract:

  • Follow the same procedure as described in Protocol 1 for obtaining the crude extract.

2. Column Preparation:

  • A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (60-120 mesh). The slurry packing method, where the silica gel is mixed with the initial mobile phase solvent and poured into the column, is often preferred.

3. Sample Loading:

  • The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the prepared column. Alternatively, the extract can be adsorbed onto a small amount of silica gel, dried, and then loaded.

4. Elution:

  • The column is eluted with a solvent system of increasing polarity. A common gradient system starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate (B1210297) or acetone.
  • For example, the elution can begin with 100% n-hexane, followed by gradients of increasing ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, etc.).

5. Fraction Collection and Analysis:

  • Fractions of the eluate are collected sequentially.
  • The composition of each fraction is monitored using Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
  • The solvent from the pooled fractions containing this compound is evaporated.

6. Recrystallization (Optional):

  • For further purification, the isolated this compound can be recrystallized from a suitable solvent or solvent mixture.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Inhibition of Inflammatory Pathways

This compound has been shown to possess significant anti-inflammatory properties, primarily through its interaction with the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway: this compound can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα.[5][6] This prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

  • MAPK Pathway: this compound has been observed to inhibit the phosphorylation of key kinases in the MAPK pathway, specifically c-Jun N-terminal kinase (JNK) and p38.[5][6] By inhibiting these pathways, this compound can reduce the production of inflammatory mediators.

Modulation of Cell Proliferation and Survival

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. While direct studies on this compound's effect on this pathway are emerging, many natural compounds with similar structures and anti-cancer properties are known to modulate PI3K/Akt signaling. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis, making it a key target in cancer therapy.

Visualizations of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.

G cluster_extraction Extraction cluster_hsccc High-Speed Counter-Current Chromatography (HSCCC) cluster_purification Purification & Analysis plant_material Dried Plant Material (e.g., Cnidium monnieri fruits) powdered_material Powdered Plant Material plant_material->powdered_material Grinding crude_extract Crude this compound Extract powdered_material->crude_extract Solvent Extraction (e.g., Methanol) sample_prep Sample Preparation (Dissolve in lower phase) crude_extract->sample_prep hsccc_separation HSCCC Separation sample_prep->hsccc_separation fraction_collection Fraction Collection hsccc_separation->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purity_analysis Purity Analysis (HPLC) solvent_evaporation->purity_analysis structure_elucidation Structure Elucidation (NMR, MS) purity_analysis->structure_elucidation pure_this compound Pure this compound structure_elucidation->pure_this compound

Caption: Workflow for the isolation of this compound using HSCCC.

G cluster_extraction Extraction cluster_chromatography Column Chromatography cluster_analysis Analysis & Purification plant_material Dried Plant Material powdered_material Powdered Plant Material plant_material->powdered_material Grinding crude_extract Crude Extract powdered_material->crude_extract Solvent Extraction sample_loading Sample Loading crude_extract->sample_loading column_packing Column Packing (Silica Gel) elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK receptor->IKK Signal IkBa_p65 IκBα-p65/p50 IkBa_p65->IKK Phosphorylation p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA gene_expression Pro-inflammatory Gene Expression DNA->gene_expression G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor MAPKKK MAPKKK receptor->MAPKKK Signal MAPKK MAPKK MAPKKK->MAPKK Phosphorylation JNK_p38 JNK / p38 MAPKK->JNK_p38 Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) JNK_p38->transcription_factors Activation This compound This compound This compound->JNK_p38 Inhibits Phosphorylation gene_expression Inflammatory Gene Expression transcription_factors->gene_expression G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation cell_survival Cell Survival Akt->cell_survival proliferation Proliferation Akt->proliferation apoptosis_inhibition Inhibition of Apoptosis Akt->apoptosis_inhibition This compound This compound (Potential Target) This compound->PI3K Potential Inhibition

References

Xanthotoxol biosynthetic pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Xanthotoxol Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins are a class of plant secondary metabolites renowned for their significant phototoxic, phytotoxic, and pharmacological properties. These compounds play a crucial role in plant defense mechanisms against pathogens and herbivores.[1] Among the linear furanocoumarins, this compound (8-hydroxypsoralen) is a key biosynthetic intermediate and a bioactive compound in its own right.[2] It serves as the direct precursor to xanthotoxin (8-methoxypsoralen), a potent photosensitizing agent used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[2][3] Understanding the intricate biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the development of novel therapeutics. This guide provides a detailed overview of the core biosynthetic pathway, key enzymes, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway. The journey begins with the amino acid L-phenylalanine, which is converted through a series of steps to the central coumarin (B35378) precursor, umbelliferone (B1683723).[1] From umbelliferone, the pathway proceeds through several key enzymatic transformations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the linear furanocoumarin backbone.

The established sequence leading to this compound is as follows:

  • Prenylation of Umbelliferone: The pathway initiates with the prenylation of umbelliferone at the C6 position to form demethylsuberosin.

  • Formation of Marmesin: Demethylsuberosin undergoes an oxidative cyclization reaction to form the dihydrofuranocoumarin, (+)-marmesin. This step is catalyzed by marmesin synthase , a cytochrome P450 enzyme.

  • Formation of Psoralen (B192213): (+)-marmesin is converted to psoralen, the parent linear furanocoumarin, through an oxidative reaction that involves the cleavage of a C3 unit (acetone). This reaction is catalyzed by the key enzyme psoralen synthase , another cytochrome P450.[4]

  • Hydroxylation to this compound: Finally, psoralen is hydroxylated at the C8 position to yield this compound. This critical step is catalyzed by psoralen 8-hydroxylase (P8H) , a CYP enzyme.[5]

This compound can then be O-methylated by S-adenosyl-L-methionine:this compound O-methyltransferase (XOMT) to produce xanthotoxin.[6][7]

This compound Biosynthesis substance substance enzyme enzyme umbelliferone Umbelliferone dms Demethylsuberosin umbelliferone:e->dms:w Prenylation marmesin (+)-Marmesin dms:e->marmesin:w Oxidative Cyclization psoralen Psoralen marmesin:e->psoralen:w Oxidative Cleavage (+ Acetone) This compound This compound psoralen:e->this compound:w C8-Hydroxylation xanthotoxin Xanthotoxin This compound:e->xanthotoxin:w O-Methylation prenyltransferase Prenyltransferase prenyltransferase->umbelliferone:e ms Marmesin Synthase (P450) ms->dms:e ps Psoralen Synthase (P450) ps->marmesin:e p8h Psoralen 8-Hydroxylase (P8H) (P450) p8h->psoralen:e xomt This compound O-Methyltransferase (XOMT) xomt->this compound:e

Fig. 1: Core biosynthetic pathway from umbelliferone to this compound and xanthotoxin.

Key Enzymes and Quantitative Data

The biosynthesis of this compound relies on several key enzymes, predominantly from the cytochrome P450 superfamily, which are responsible for the critical oxidative reactions.

  • Marmesin Synthase (MS): A P450 enzyme that catalyzes the formation of the dihydrofuran ring of (+)-marmesin.

  • Psoralen Synthase (PS): A well-characterized P450 enzyme (e.g., CYP71AJ1 from Ammi majus) that performs a unique carbon-chain cleavage to form the furan (B31954) ring of psoralen from (+)-marmesin.[4]

  • Psoralen 8-Hydroxylase (P8H): A P450 monooxygenase that specifically hydroxylates psoralen at the C8-position to produce this compound. In Angelica dahurica, enzymes from two distinct P450 subfamilies (CYP71AZ19 and CYP83F95) have been shown to catalyze this step.[5]

  • This compound O-Methyltransferase (XOMT): A S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that converts this compound to xanthotoxin.[7] This enzyme is distinct from bergaptol (B1666848) O-methyltransferase (BMT), which methylates bergaptol at the C5 position.[8]

Quantitative Enzyme Kinetics

Quantitative data on the kinetics of these enzymes are crucial for understanding pathway flux and for applications in synthetic biology. While data for every enzyme in every species is not available, key parameters have been determined for representative enzymes in the pathway.

EnzymeSpeciesSubstrate(s)Km (µM)kcat (min-1)Source(s)
Psoralen Synthase (CYP71AJ1mut)Ammi majus(+)-Marmesin1.5 ± 0.5340 ± 24[4]
Bergaptol O-Methyltransferase (BMT)Ammi majusBergaptol2.8N/A[8]
S-adenosyl-L-methionine (SAM)6.5N/A[8]

Note: Data for P8H and XOMT are limited. The data for BMT, an analogous O-methyltransferase in the same pathway, is provided for comparative purposes.

Regulation of Biosynthesis

The production of this compound and other furanocoumarins is tightly regulated and is often induced as a defense response to various biotic and abiotic stresses.[1]

  • Elicitor Induction: The biosynthesis is strongly stimulated by elicitors, such as cell wall fragments from fungi (e.g., Phytophthora megasperma).[6] This induction involves the rapid and transient activation of genes encoding the biosynthetic enzymes.[5][6]

  • Hormonal Regulation (Jasmonic Acid): The jasmonic acid (JA) signaling pathway is a key regulator of furanocoumarin biosynthesis.[9][10] In the absence of a stress signal, JAZ (JASMONATE ZIM-DOMAIN) proteins repress transcription factors (TFs) like MYC2. Upon stress, JA levels rise, leading to the degradation of JAZ proteins via the SCFCOI1 complex. This releases the TFs to activate the expression of defense genes, including the P450s and O-methyltransferases of the furanocoumarin pathway.[11]

Signaling Pathway cluster_0 Resting State (No Stress) stimulus stimulus pathway_component pathway_component tf_active tf_active tf_inactive tf_inactive gene gene response response Elicitor Elicitor / Stress (e.g., Pathogen, UV) JA Jasmonic Acid (JA) Biosynthesis Elicitor->JA stimulates SCF SCF-COI1 Complex JA->SCF promotes JAZ JAZ Repressor TF Transcription Factor (e.g., MYC2) JAZ->TF represses Genes Biosynthetic Genes (P450s, OMTs) TF->Genes activates transcription JAZ_TF Repressed Complex (JAZ-TF) JAZ_TF->SCF target for degradation SCF->JAZ causes degradation of Production This compound & Furanocoumarin Production Genes->Production leads to

Fig. 2: Simplified signaling cascade for elicitor-induced this compound biosynthesis.

Experimental Protocols

Characterizing the enzymes of the this compound pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Functional Characterization of Psoralen 8-Hydroxylase (P8H) in Yeast

This protocol outlines the heterologous expression of a candidate P8H gene in Saccharomyces cerevisiae for functional validation.[12][13][14]

  • Gene Cloning:

    • Isolate total RNA from plant tissue known to produce furanocoumarins (e.g., elicited cell cultures).

    • Synthesize first-strand cDNA using a reverse transcriptase kit.

    • Amplify the full-length coding sequence of the candidate P8H gene using high-fidelity PCR with primers containing restriction sites compatible with a yeast expression vector (e.g., pESC-HIS).

    • Digest the PCR product and the pESC-HIS vector with the corresponding restriction enzymes.

    • Ligate the gene insert into the linearized vector and transform into competent E. coli for plasmid propagation. Verify the sequence of the final construct.

  • Yeast Transformation and Expression:

    • Transform the verified plasmid into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate (B1210297) method.

    • Select positive transformants on appropriate dropout medium (e.g., SD/-His).

    • Inoculate a single colony into 5 mL of selective liquid medium containing glucose and grow overnight at 30°C with shaking.

    • Use the starter culture to inoculate a larger volume (e.g., 50 mL) of selective medium containing galactose (to induce gene expression from the GAL1 promoter) instead of glucose.

    • Incubate for 24-48 hours at 30°C with vigorous shaking.

  • Microsome Preparation:

    • Harvest yeast cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

    • Wash the cell pellet with a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Resuspend the cells in extraction buffer containing protease inhibitors and lyse the cells using glass beads and vigorous vortexing or a bead beater.

    • Centrifuge the lysate at 10,000 x g for 20 min at 4°C to pellet cell debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

    • Discard the supernatant and resuspend the microsomal pellet in a small volume of storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.25, 20% glycerol). Aliquot and store at -80°C.

Protocol: In Vitro P450 Enzyme Assay

This protocol is for determining the activity of the P8H enzyme in the prepared microsomal fraction.[4][15]

  • Reaction Setup: Prepare a total reaction volume of 100-200 µL in a microcentrifuge tube. The reaction mixture should contain:

    • Potassium phosphate buffer (50 mM, pH 7.25)

    • Microsomal protein (10-50 µg)

    • Psoralen (substrate) dissolved in DMSO (final concentration e.g., 50 µM; final DMSO <1%)

  • Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 50 µL of ice-cold acetonitrile (B52724) or by acidifying with 10 µL of 2 M HCl.

  • Extraction: Add an equal volume of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases. Transfer the upper organic phase containing the furanocoumarins to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: Resuspend the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL) for analysis.

Protocol: HPLC Analysis of Furanocoumarins

This method is used to separate and quantify the substrate (psoralen) and the product (this compound) from the enzyme assay.[16][17][18]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program (Example):

    • 0-2 min: 35% B

    • 2-20 min: Linear gradient from 35% to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 35% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength suitable for furanocoumarins, such as 254 nm or 310 nm.[17][18]

  • Quantification: Create a standard curve using authentic this compound standard of known concentrations. Identify the product peak in the sample chromatogram by comparing its retention time and UV spectrum to the standard. Calculate the amount of product formed based on the peak area and the standard curve.

Experimental Workflow start_end start_end molecular_bio molecular_bio biochem biochem analytical analytical data_analysis data_analysis A 1. Gene Identification (Candidate P8H from transcriptomics) B 2. Gene Cloning (Amplify CDS, ligate into vector) A->B C 3. Heterologous Expression (Transform & induce in yeast) B->C D 4. Microsome Preparation (Isolate membrane fraction) C->D E 5. In Vitro Enzyme Assay (Incubate microsomes, psoralen, NADPH) D->E F 6. Product Extraction (Liquid-liquid extraction) E->F G 7. HPLC Analysis (Separate & detect product) F->G H 8. Data Analysis (Quantify product, determine kinetics) G->H I Functional Characterization Complete H->I

Fig. 3: General experimental workflow for the functional characterization of a P450 enzyme.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthotoxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin found in various plants, including those of the Apiaceae and Rutaceae families.[1] As a significant bioactive compound, it has garnered considerable interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its mechanisms of action, with a focus on its impact on key signaling pathways. All quantitative data is summarized for clarity, and methodologies for crucial experiments are described to facilitate further research and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are pivotal for its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 9-hydroxyfuro[3,2-g]chromen-7-one[PubChem CID: 65090]
Synonyms 8-Hydroxypsoralen, 8-Hydroxyfuranocoumarin[1][2]
CAS Number 2009-24-7[3]
Chemical Formula C₁₁H₆O₄[PubChem CID: 65090]
Molecular Weight 202.16 g/mol [PubChem CID: 65090]
Appearance Solid[PubChem CID: 65090]

Table 2: Physicochemical Properties of this compound

PropertyValueSource / Method
Melting Point 251 - 252 °C[PubChem CID: 65090]
Boiling Point 428.1 ± 45.0 °CPredicted[3]
pKa 5.74 ± 0.20Predicted
Solubility DMSO: ≥ 60 mg/mL[4]
Methanol: Slightly soluble[3]
Water: 7279 mg/L (25 °C)Estimated[5]
LogP 1.405Estimated

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

Spectrum TypeWavelengths/FrequenciesSource
UV (in DMSO) λmax: 219, 251, 269, 284, 310 nm[2]
IR (KBr) Data for the related compound Xanthotoxin shows characteristic peaks at: 3117 cm⁻¹ (=C-H aromatic), 1705 cm⁻¹ (C=O of α-pyrone), 1681 cm⁻¹ (C=C of pyrone), 1332 and 1150 cm⁻¹ (C-O of furan (B31954) and coumarin).[Referential Data]
¹H NMR (CDCl₃) A spectrum is available, showing characteristic furanocoumarin signals.[6]
¹³C NMR Data for the related compound Xanthotoxin is available.[Referential Data]
Mass Spec. (LC-MS) Precursor m/z: 203.0338 [M+H]⁺, Top 5 Peaks: 173.0208, 145.1004, 103.8164[PubChem CID: 65090]

Experimental Protocols

Isolation of this compound from Cnidium monnieri

A successful method for the preparative isolation and purification of this compound utilizes high-speed counter-current chromatography (HSCCC).

Workflow for this compound Isolation

G start Crude extract of Cnidium monnieri fruit hsccc Preparative High-Speed Counter-Current Chromatography (HSCCC) start->hsccc elution Stepwise Elution hsccc->elution solvent1 Solvent System 1: n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) elution->solvent1 Step 1 solvent2 Solvent System 2: n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v) elution->solvent2 Step 2 purification Collection and Purification of Fractions solvent1->purification solvent2->purification analysis Purity Analysis (>98%) purification->analysis end Isolated this compound analysis->end G A 7-Hydroxycoumarin B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2: Fries Rearrangement D Intermediate 3 C->D Step 3 E Intermediate 4 D->E Step 4: Claisen Rearrangement F Intermediate 5 E->F Step 5: Baeyer-Villiger Oxidation G This compound F->G Step 6 G start Seed RAW 264.7 cells in a 24-well plate treat Treat cells with this compound (62.5, 125, 250 µM) start->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect cell supernatant stimulate->collect lyse Lyse cells stimulate->lyse elisa Measure PGE₂, IL-6, IL-1β, and TNF-α by ELISA collect->elisa end Analyze results elisa->end western Western Blot for iNOS, COX-2, p-IκBα, IκBα, p-JNK, p-p38, and p65 lyse->western western->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates This compound This compound This compound->IKK inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Upstream Upstream Kinases LPS->Upstream JNK JNK Upstream->JNK activates p38 p38 Upstream->p38 activates p_JNK p-JNK JNK->p_JNK phosphorylation p_p38 p-p38 p38->p_p38 phosphorylation AP1 AP-1 & other transcription factors p_JNK->AP1 activates p_p38->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation

References

Xanthotoxol: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has demonstrated significant pharmacological potential in vitro, particularly in the realms of oncology and inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the in vitro activities of this compound. It delves into the specific signaling pathways modulated by this compound, its impact on cellular processes, and quantitative measures of its efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanisms of Action

This compound exerts its biological effects primarily through two distinct, yet potentially interconnected, mechanisms: anti-inflammatory and anticancer activities. In vitro studies have elucidated the signaling cascades and cellular responses targeted by this compound.

Anti-Inflammatory Mechanism

This compound has been shown to be a potent inhibitor of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3]

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound intervenes in this process by:

  • Preventing IκBα Phosphorylation and Degradation: this compound treatment has been observed to attenuate the phosphorylation of IκBα in a concentration-dependent manner in LPS-stimulated RAW 264.7 macrophages.[2][3] This stabilization of IκBα prevents its degradation.

  • Inhibiting NF-κB p65 Nuclear Translocation: By preserving IκBα, this compound effectively inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[2][3] This has been confirmed through western blot analysis of nuclear and cytoplasmic fractions.[4]

The net effect of this inhibition is a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[3]

The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation. This compound has been shown to specifically target the JNK and p38 MAPK pathways.[2][3] In vitro studies have demonstrated that this compound reduces the phosphorylation levels of JNK and p38 in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner.[3] By inhibiting these MAPK cascades, this compound further contributes to the suppression of the inflammatory response.

Anticancer Mechanism

This compound exhibits cytotoxic and anti-proliferative effects against a range of cancer cell lines, including those of the lung, skin, blood, and thyroid.[5] Its anticancer activity is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key survival pathways.[6]

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to induce apoptosis through the activation of the intrinsic apoptotic pathway.[5] Key molecular events include:

  • Activation of Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[5]

  • Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax, which facilitates the release of cytochrome c from the mitochondria.[5]

This compound effectively curtails the proliferative and metastatic potential of cancer cells through several mechanisms:

  • Cell Cycle Arrest: It has been shown to induce cell cycle arrest, thereby halting uncontrolled cell division.[6]

  • Inhibition of Colony Formation and DNA Replication: this compound reduces the ability of cancer cells to form colonies and replicate their DNA.[6]

  • Suppression of Migration and Invasion: In vitro assays, such as the transwell migration assay, have demonstrated that this compound can inhibit the migration and invasion of cancer cells.[6]

The PI3K-AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In non-small cell lung cancer (NSCLC) cells, this compound has been shown to downregulate the PI3K-AKT signaling pathway.[6] This inhibition contributes to its ability to induce apoptosis and suppress cell proliferation and metastasis.[6]

Quantitative Data

The following tables summarize the quantitative data on the in vitro effects of this compound from various studies.

Table 1: Anti-inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredEffective Concentration% Inhibition / EffectReference
RAW 264.7LPS (1 µg/mL)NO Production62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)PGE2 Production62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)IL-6 Production62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)TNF-α Production62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)iNOS Protein Expression62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)COX-2 Protein Expression62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)p-JNK Expression62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)p-p38 Expression62.5, 125, 250 µMConcentration-dependent decrease[3]
RAW 264.7LPS (1 µg/mL)Nuclear p65 Expression62.5, 125, 250 µMConcentration-dependent decrease[2][3]

Table 2: Anticancer Activity of this compound

Cell LineAssayIC50 / Effective ConcentrationEffectReference
TCTCProliferation Assay5 - 50 µg/mLInhibition of cell growth[7]
HeLaNot specifiedNot specifiedInhibition of proliferation[8]
HepG2Not specifiedNot specifiedInhibition of proliferation[9]
A549, NCI-H460Multiple assaysNot specifiedInduces apoptosis, cell cycle arrest; Inhibits colony formation, DNA replication, migration, invasion[6]
FM55P, FM55M2Not specifiedNot specifiedInduces apoptosis; Inhibits proliferation[5]
HL60, HL60/MX1, HL60/MX2Not specifiedNot specifiedInduces cytotoxicity, apoptosis; Activates caspases 3, 7, 8, 9, Bax; Inhibits proliferation, p38 phosphorylation[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB degrades, releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes activates transcription Xanthotoxol_nfkb This compound Xanthotoxol_nfkb->p_IkBa inhibits LPS_mapk LPS TAK1 TAK1 LPS_mapk->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates p_p38 p-p38 p38->p_p38 Inflammation_mapk Inflammatory Response p_p38->Inflammation_mapk JNK JNK MKK4_7->JNK phosphorylates p_JNK p-JNK JNK->p_JNK p_JNK->Inflammation_mapk Xanthotoxol_mapk This compound Xanthotoxol_mapk->p_p38 inhibits Xanthotoxol_mapk->p_JNK inhibits

Diagram 1: this compound's inhibition of NF-κB and MAPK pathways.

anticancer_pathways cluster_pi3k PI3K-AKT Pathway cluster_apoptosis Apoptosis Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates p_AKT p-AKT AKT->p_AKT CellSurvival Cell Survival, Proliferation, Metastasis p_AKT->CellSurvival promotes Xanthotoxol_pi3k This compound Xanthotoxol_pi3k->p_AKT inhibits Xanthotoxol_apop This compound Bax Bax Xanthotoxol_apop->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3_7 Caspase-3, 7 Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Diagram 2: Anticancer mechanisms of this compound via PI3K-AKT and apoptosis pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's in vitro mechanism of action.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.[10]

Materials:

  • Target cancer cell line

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100%.

Western Blot Analysis

This protocol is for analyzing the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways after this compound treatment.[11]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • 6-well plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for phosphorylation studies, 24 hours for iNOS/COX-2 expression).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with this compound.[3][5]

Materials:

  • Target cancer cell line

  • Complete culture medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound.[1][12][13]

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • 96-well white plates

  • This compound

  • LPS or TNF-α (as a stimulant)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS or TNF-α for 6-8 hours.

  • Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Transwell Migration Assay

This assay assesses the effect of this compound on cancer cell migration.[2][14][15]

Materials:

  • Target cancer cell line

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • This compound

  • Crystal violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Starve the cancer cells in serum-free medium for 12-24 hours.

  • Add 600 µL of complete medium to the lower chamber of the 24-well plate.

  • Resuspend the starved cells in serum-free medium containing various concentrations of this compound.

  • Seed 1 x 10^5 cells in 100 µL of the cell suspension into the upper chamber of the transwell insert.

  • Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C.

  • Remove the transwell inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 15 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its potent anti-inflammatory and anticancer activities in vitro. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K-AKT, underscores its pleiotropic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this promising natural compound.

References

Xanthotoxol: A Comprehensive Technical Guide to its Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Possessing a diverse range of biological activities, it demonstrates potential therapeutic applications in oncology, inflammatory disorders, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth overview of the core pharmacological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

This compound, also known as 8-hydroxypsoralen, is a linear furanocoumarin found in various plant species, including Cnidium monnieri (L.) Cusson and Angelica dahurica.[1][2] Structurally, it is a derivative of psoralen. Historically used in traditional medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its diverse pharmacological effects. This document serves as a comprehensive resource for researchers and professionals in drug development, consolidating the current scientific knowledge on this compound's bioactivities.

Anti-Cancer Activities

This compound has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4][5]

Cytotoxicity and Antiproliferative Effects

This compound exhibits cytotoxic and antiproliferative effects on a range of cancer cells.[2][3] Quantitative data from various studies are summarized in the table below.

Cell Line Cancer Type IC50 Value Reference
HepG2Liver Cancer15.57 µM[2]
HeLaCervical Cancer23.59 µM[2]
A549Non-Small Cell Lung CancerNot specified, but inhibits viability[4][5]
NCI-H460Non-Small Cell Lung CancerNot specified, but inhibits viability[5]
TCTC cellsNot specified5 to 50 µg/ml inhibits growth[6]
Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4][5] In non-small cell lung cancer (NSCLC) cells, this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as cleaved PARP, while also arresting the cell cycle.[4] Studies in various cancer cell lines have shown that this compound can activate caspases 3, 7, 8, and 9, as well as the pro-apoptotic factor Bax, further contributing to its apoptotic effects.[3][5]

Inhibition of Metastasis

This compound can suppress the migration and invasion of cancer cells, key processes in metastasis.[4][5] In NSCLC cells, it has been observed to inhibit the epithelial-mesenchymal transition (EMT), a critical step in the metastatic cascade.[4]

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. A significant pathway identified is the PI3K-AKT signaling pathway, which is downregulated by this compound in NSCLC cells.[4][7]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis (EMT) AKT->Metastasis

Caption: this compound inhibits the PI3K/AKT pathway.

Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Cell Treatment: Treat cancer cells with the desired concentration of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][8][9]

Inhibition of Pro-inflammatory Mediators

In various experimental models, this compound has been shown to reduce the production of several pro-inflammatory molecules.[1] In a rat model of cerebral ischemia, this compound treatment significantly decreased the levels of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-8, and nitric oxide (NO).[1] It also attenuated the activity and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Mediator Model Effect of this compound Reference
IL-1βRat cerebral ischemiaDecreased production[1]
TNF-αRat cerebral ischemiaDecreased production[1]
IL-8Rat cerebral ischemiaDecreased production[1]
NORat cerebral ischemiaDecreased production[1]
iNOSRat cerebral ischemiaDecreased activity and expression[1]
COX-2Rat cerebral ischemiaDecreased expression[1]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[8][9] this compound prevents the nuclear translocation of the NF-κB p65 subunit and inhibits the phosphorylation of JNK and p38 MAPKs.[1][9]

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition This compound Inhibition cluster_pathways Signaling Pathways cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK MAPK MAPK (JNK, p38) LPS->MAPK This compound This compound This compound->IKK This compound->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65) IkB->NFkB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation MAPK->NFkB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes

Caption: this compound inhibits NF-κB and MAPK pathways.

Experimental Protocols
  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO concentration.

  • Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells to separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the NF-κB p65 subunit, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Activities

This compound has demonstrated neuroprotective effects, particularly in the context of cerebral ischemia and neuroinflammation.[1][10]

Protection Against Ischemic Brain Injury

In a rat model of focal cerebral ischemia-reperfusion injury, this compound administration (5 and 10 mg/kg) was found to alleviate brain edema, inhibit neutrophil infiltration, and decrease the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin.[1] It also attenuated the disruption of the blood-brain barrier (BBB).[1]

Modulation of Neuroinflammation

The neuroprotective effects of this compound are closely linked to its anti-inflammatory properties within the central nervous system.[1] By suppressing the production of pro-inflammatory cytokines and mediators in the brain following an ischemic insult, this compound helps to mitigate neuronal damage.[1]

Potential in Neurodegenerative Diseases

This compound has shown potential in models of Parkinson's disease.[10] It has been observed to reverse Parkinson's disease-like symptoms in zebrafish larvae and mice models.[10] Its ability to cross the blood-brain barrier and inhibit acetylcholinesterase (AChE) suggests its potential for cognitive enhancement.[10][11][12]

Neuroprotection_Workflow Ischemic_Insult Ischemic Insult (e.g., MCAO) Inflammation Neuroinflammation (↑ TNF-α, IL-1β, etc.) Ischemic_Insult->Inflammation BBB_Disruption Blood-Brain Barrier Disruption Ischemic_Insult->BBB_Disruption Neuronal_Damage Neuronal Damage & Cell Death Inflammation->Neuronal_Damage BBB_Disruption->Neuronal_Damage This compound This compound This compound->Inflammation This compound->BBB_Disruption

Caption: Neuroprotective mechanism of this compound.

Experimental Protocols
  • Anesthesia and Incision: Anesthetize Sprague-Dawley rats and make a midline cervical incision.

  • Artery Occlusion: Expose the common carotid artery and insert a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion.

  • This compound Administration: Administer this compound (e.g., 5 and 10 mg/kg, intraperitoneally) at specific time points post-ischemia.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-reperfusion.

  • Histological Analysis: Sacrifice the animals and perform TTC staining to measure infarct volume.

Antimicrobial Activities

This compound has been reported to possess antimicrobial properties against a range of bacteria and fungi.[13]

Antibacterial and Antifungal Spectrum

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13]

Microorganism Type Effective Concentration Inhibition Zone (mm) Reference
Staphylococcus aureusGram-positive BacteriaFrom 50 mg11-33[13]
Bacillus subtilisGram-positive BacteriaFrom 50 mg11-33[13]
Pseudomonas aeruginosaGram-negative BacteriaFrom 80 mg11-33[13]
Candida albicansFungus (Yeast)From 50 mg15-28[13]
Aspergillus speciesFungus (Mold)From 80 mgNot specified[13]
Experimental Protocols
  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Application: Impregnate sterile paper discs with known concentrations of this compound and place them on the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each disc.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its demonstrated anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underpinned by its modulation of key signaling pathways such as PI3K-AKT, NF-κB, and MAPK, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound and to design future preclinical and clinical studies. Further research is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in in vivo models and eventually in human subjects.

References

Xanthotoxol as a 5-HT Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has been identified as a compound with a range of pharmacological activities, including antagonistic effects at serotonin (B10506) (5-HT) receptors.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the 5-HT receptor system. Due to a lack of specific binding affinity and functional potency data in the public domain, this document focuses on providing the necessary theoretical framework and detailed experimental protocols for the comprehensive evaluation of this compound as a 5-HT receptor antagonist. This guide is intended to serve as a resource for researchers and drug development professionals seeking to elucidate the specific molecular pharmacology of this compound and its potential as a therapeutic agent targeting the serotonergic system.

Quantitative Data on 5-HT Receptor Antagonism

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional antagonism (IC50) of this compound at individual 5-HT receptor subtypes. The tables below are structured to accommodate such data once it becomes available through future research.

Table 1: Binding Affinity of this compound at Human 5-HT Receptor Subtypes

Receptor SubtypeRadioligand UsedKi (nM)Source
5-HT1 Family
5-HT1AData not availableData not available-
5-HT1BData not availableData not available-
5-HT1DData not availableData not available-
5-HT1EData not availableData not available-
5-HT1FData not availableData not available-
5-HT2 Family
5-HT2AData not availableData not available-
5-HT2BData not availableData not available-
5-HT2CData not availableData not available-
5-HT3 Data not availableData not available-
5-HT4 Data not availableData not available-
5-HT5A Data not availableData not available-
5-HT6 Data not availableData not available-
5-HT7 Data not availableData not available-

Table 2: Functional Antagonism of this compound at Human 5-HT Receptor Subtypes

Receptor SubtypeAssay TypeAgonist UsedIC50 (nM)% InhibitionSource
5-HT1A cAMP InhibitionData not availableData not availableData not available-
5-HT2A Calcium MobilizationData not availableData not availableData not available-
5-HT2C Calcium MobilizationData not availableData not availableData not available-
5-HT3 Ion Flux/ElectrophysiologyData not availableData not availableData not available-
5-HT6 cAMP AccumulationData not availableData not availableData not available-
5-HT7 cAMP AccumulationData not availableData not availableData not available-

Experimental Protocols

The following protocols describe standard methodologies for determining the binding affinity and functional antagonist activity of a test compound, such as this compound, at various 5-HT receptor subtypes.

Radioligand Binding Assay for 5-HT Receptor Affinity (Generic Protocol)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific 5-HT receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compound (this compound).

  • Reference antagonist for the specific receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet multiple times with fresh buffer and finally resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and a range of concentrations of the test compound (this compound).

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-labeled antagonist for that receptor.

    • Displacement Curve: Wells containing membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Gi/o- and Gs-Coupled 5-HT Receptors (Generic Protocol)

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition (for Gi/o-coupled receptors like 5-HT1A) or stimulation (for Gs-coupled receptors like 5-HT4, 5-HT6, 5-HT7) of cyclic AMP (cAMP) production.

Materials:

  • A cell line stably expressing the 5-HT receptor of interest (e.g., CHO-K1).

  • A known agonist for the receptor.

  • Test compound (this compound).

  • Forskolin (B1673556) (for Gi/o-coupled receptors).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and buffers.

  • A suitable microplate reader.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.

  • Compound Incubation: Replace the culture medium with assay buffer containing various concentrations of the antagonist (this compound) or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation:

    • For Gi/o-coupled receptors (e.g., 5-HT1A): Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) along with a fixed concentration (e.g., EC80) of the specific 5-HT receptor agonist to the wells.

    • For Gs-coupled receptors (e.g., 5-HT7): Add a fixed concentration (e.g., EC80) of the specific 5-HT receptor agonist to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for changes in intracellular cAMP levels.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist (this compound). Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Calcium Mobilization Assay for Gq-Coupled 5-HT Receptors (Generic Protocol)

This assay is used to determine the antagonist activity of a test compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C) by measuring its ability to block agonist-induced increases in intracellular calcium.

Materials:

  • A cell line stably expressing the Gq-coupled 5-HT receptor of interest.

  • A specific agonist for the receptor.

  • Test compound (this compound).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells with assay buffer and then add various concentrations of the antagonist (this compound) or vehicle. Incubate for a specified time.

  • Calcium Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a fixed concentration (e.g., EC80) of the specific 5-HT receptor agonist into the wells and continue to monitor the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the peak response against the log concentration of the antagonist (this compound) to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways of major 5-HT receptor classes and a typical experimental workflow for characterizing a novel 5-HT receptor antagonist.

G_protein_coupled_receptor_signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_5HT3 5-HT3 Receptor (Ligand-gated Ion Channel) Xanthotoxol1 This compound Receptor1 5-HT1A Receptor Xanthotoxol1->Receptor1 Antagonizes G_protein1 Gi/o Protein Receptor1->G_protein1 Activates AC1 Adenylyl Cyclase G_protein1->AC1 Inhibits cAMP1 cAMP AC1->cAMP1 Produces PKA1 PKA cAMP1->PKA1 Activates CellularResponse1 Cellular Response PKA1->CellularResponse1 Leads to Xanthotoxol2 This compound Receptor2 5-HT2A Receptor Xanthotoxol2->Receptor2 Antagonizes G_protein2 Gq Protein Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates CellularResponse2 Cellular Response Ca2->CellularResponse2 PKC->CellularResponse2 Xanthotoxol3 This compound Receptor3 5-HT3 Receptor Xanthotoxol3->Receptor3 Antagonizes IonChannel Cation Channel Receptor3->IonChannel Opens Na_Ca Na⁺, Ca²⁺ Influx IonChannel->Na_Ca Depolarization Depolarization Na_Ca->Depolarization CellularResponse3 Excitatory Neurotransmission Depolarization->CellularResponse3

Figure 1: Simplified signaling pathways for major 5-HT receptor classes.

experimental_workflow start Identify this compound as a Potential 5-HT Antagonist binding_assay Primary Screening: Radioligand Binding Assays (Panel of 5-HT Receptor Subtypes) start->binding_assay determine_ki Determine Ki values for receptors with significant binding binding_assay->determine_ki functional_assays Secondary Screening: Functional Assays (cAMP, Calcium Mobilization) determine_ki->functional_assays determine_ic50 Determine IC50 values and mode of antagonism (competitive vs. non-competitive) functional_assays->determine_ic50 selectivity_profiling Selectivity Profiling: Binding and functional assays against other receptor families (e.g., adrenergic, dopaminergic) determine_ic50->selectivity_profiling in_vivo_models In Vivo Models of 5-HT Function/Dysfunction selectivity_profiling->in_vivo_models pk_pd Pharmacokinetic and Pharmacodynamic Studies in_vivo_models->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Figure 2: General experimental workflow for characterizing a novel 5-HT receptor antagonist.

Discussion and Future Directions

The current body of evidence suggests that this compound possesses 5-HT receptor antagonist properties. However, the lack of specific data on its interaction with the diverse family of 5-HT receptors represents a significant knowledge gap. To fully understand the therapeutic potential and the pharmacological profile of this compound, a systematic evaluation of its activity across all major 5-HT receptor subtypes is imperative.

Future research should prioritize conducting the experimental protocols outlined in this guide. Specifically, a comprehensive radioligand binding screen against a panel of all known human 5-HT receptor subtypes would provide a clear picture of this compound's selectivity profile. For any receptor subtypes where significant binding is observed, subsequent functional assays (cAMP, calcium mobilization, or electrophysiology for ion channels) are crucial to confirm the nature of the interaction (antagonism, partial agonism, or inverse agonism) and to quantify its potency.

Furthermore, in vivo studies using animal models relevant to serotonergic function (e.g., models of anxiety, depression, or psychosis) would be essential to translate in vitro findings into a physiological context and to assess the potential therapeutic efficacy of this compound.

References

Neuroprotective Effects of Xanthotoxol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, a naturally occurring furanocoumarin, has garnered significant attention for its potent neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary neuroprotective effects of this compound are attributed to its robust anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutics for a range of neurological disorders, including cerebral ischemia, intracerebral hemorrhage, and neurodegenerative diseases.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Neuroinflammation is a critical contributor to neuronal damage in various neurological conditions. This compound has been shown to potently suppress the inflammatory cascade by inhibiting the NF-κB signaling pathway.[1][2][3] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) or ischemic injury, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2][3]

The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production of various pro-inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][5]

  • Other Inflammatory Molecules: Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[2][4][5]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases IkBa_p p-IκBα DNA DNA (κB sites) p65_p50->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination & Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Transcription LPS LPS LPS->Receptor Binds

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), are also key regulators of inflammatory responses. This compound has been shown to modulate these pathways to exert its neuroprotective effects.[2][6] Specifically, this compound can suppress the phosphorylation of JNK and p38 MAPK, which are activated by cellular stress and inflammatory signals.[2] By inhibiting the activation of these kinases, this compound further reduces the expression of pro-inflammatory mediators.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress/Inflammatory Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 JNK->AP1 p38->AP1 This compound This compound This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation Transcription Transcription of Pro-inflammatory Genes AP1->Transcription Stress Cellular Stress/ Inflammatory Stimuli Stress->Receptor

Antioxidant and Other Potential Mechanisms

While the anti-inflammatory effects are well-documented, this compound also exhibits antioxidant properties, which likely contribute to its neuroprotective capacity. The potential for this compound to directly scavenge reactive oxygen species (ROS) or to modulate endogenous antioxidant pathways, such as the Nrf2/HO-1 pathway, is an area of ongoing research. Similarly, its influence on other neuroprotective signaling cascades like the PI3K/Akt pathway is being investigated, though direct, robust evidence is still emerging.

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the effects of this compound in various in vitro and in vivo models.

Table 1: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages [2]

ParameterThis compound Concentration (µM)Inhibition/Reduction
PGE₂ Production 62.5Significant Reduction
125Significant Reduction
25093.24% Reduction
IL-6 Production 62.5Significant Reduction
125Significant Reduction
250Significant Reduction
IL-1β Production 62.5Significant Reduction
125Significant Reduction
250Significant Reduction
iNOS Protein Expression 62.5Concentration-dependent
125Reduction
250
COX-2 Protein Expression 62.5Concentration-dependent
125Reduction
250
p-JNK Expression 62.5Concentration-dependent
125Reduction
250
p-p38 Expression 62.5Concentration-dependent
125Reduction
250
Nuclear p65 Expression 62.5Concentration-dependent
125Reduction
250

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia [4][5]

ParameterThis compound Dose (mg/kg)Outcome
Brain Edema 5 and 10Significantly Decreased
Infarct Size 5 and 10Significantly Decreased
IL-1β Levels 5 and 10Significantly Decreased
TNF-α Levels 5 and 10Significantly Decreased
IL-8 Levels 5 and 10Significantly Decreased
Nitric Oxide (NO) Levels 5 and 10Significantly Decreased
iNOS Activity 5 and 10Significantly Decreased
Nuclear NF-κB p65 5 and 10Significantly Decreased

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal cerebral ischemia.[4][5]

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is typically maintained for 2 hours.

  • Reperfusion: The monofilament is withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: this compound (e.g., 5 and 10 mg/kg) or vehicle is administered intraperitoneally at specific time points post-ischemia (e.g., 1 and 12 hours).[4][5]

  • Neurological and Histological Assessment: At a predetermined time after reperfusion (e.g., 24 hours), neurological deficits are scored, and brain tissue is collected for analysis of infarct volume, brain edema, and biochemical markers.

MCAO_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure (2h Occlusion) cluster_post_op Post-Operative Anesthesia Anesthetize Rat Incision Midline Cervical Incision Anesthesia->Incision Isolate_Arteries Isolate CCA, ECA, ICA Incision->Isolate_Arteries Ligate_ECA Ligate & Dissect ECA Isolate_Arteries->Ligate_ECA Insert_Filament Insert Monofilament into ICA to occlude MCA Ligate_ECA->Insert_Filament Reperfusion Withdraw Filament (Reperfusion) Insert_Filament->Reperfusion Drug_Admin Administer this compound (1h & 12h post-ischemia) Reperfusion->Drug_Admin Assessment Neurological & Histological Assessment (24h) Drug_Admin->Assessment

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglial Cells

This model is used to study the anti-inflammatory effects of compounds on microglial cells.

  • Cell Culture: BV2 murine microglial cells are cultured in appropriate media and conditions.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Sample Collection and Analysis:

    • Supernatant: Collected to measure the levels of secreted pro-inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-1β, IL-6) using methods like Griess assay and ELISA.

    • Cell Lysates: Prepared to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., iNOS, COX-2, p-p65, p-JNK, p-p38) via Western blotting.

BV2_Workflow Start Culture BV2 Microglial Cells Pre_treat Pre-treat with this compound (various concentrations) Start->Pre_treat LPS_Challenge Stimulate with LPS (e.g., 1 µg/mL) Pre_treat->LPS_Challenge Incubate Incubate for a Specified Time LPS_Challenge->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Analyze_Supernatant Analyze Pro-inflammatory Mediators (ELISA, Griess Assay) Collect_Supernatant->Analyze_Supernatant Analyze_Lysate Analyze Protein Expression & Phosphorylation (Western Blot) Lyse_Cells->Analyze_Lysate End End Analyze_Supernatant->End Analyze_Lysate->End

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential, primarily through its potent anti-inflammatory effects mediated by the inhibition of the NF-κB and MAPK signaling pathways. The available data from both in vivo and in vitro models strongly support its development as a therapeutic agent for neurological disorders characterized by neuroinflammation and neuronal damage.

Future research should focus on:

  • Comprehensive Dose-Response Studies: Establishing detailed dose-response curves and IC50 values for neuroprotection in various neuronal cell lines and in vivo models.

  • Elucidation of Antioxidant Mechanisms: Directly investigating the role of this compound in modulating the Nrf2/HO-1 pathway and its direct ROS scavenging capabilities.

  • Exploring Other Signaling Pathways: Further examining the involvement of the PI3K/Akt pathway in this compound-mediated neuroprotection.

  • Pharmacokinetic and Safety Profiling: Conducting comprehensive studies to determine the bioavailability, brain penetration, and long-term safety of this compound.

  • Preclinical Efficacy in Diverse Models: Evaluating the therapeutic efficacy of this compound in a broader range of animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

The continued investigation of this compound's multifaceted neuroprotective properties holds great promise for the development of novel and effective treatments for a variety of debilitating neurological conditions.

References

The Anti-inflammatory Properties of Xanthotoxol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The evidence presented herein highlights this compound's potential as a therapeutic agent for inflammatory diseases by its ability to modulate critical inflammatory cascades, including the NF-κB and MAPK signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions. This compound (8-hydroxypsoralen) has emerged as a promising anti-inflammatory agent.[1][2][3] This document serves as a technical resource, consolidating the scientific evidence of its anti-inflammatory effects and underlying molecular mechanisms.

In Vitro Anti-inflammatory Activity of this compound

The anti-inflammatory effects of this compound have been extensively studied in vitro, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a well-established model for inflammation research.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently suppress the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. This includes a significant reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β).[4][5] Notably, at a concentration of 250 μM, this compound reduced PGE2 production by 93.24%.[4] However, in the same study, it did not show a significant effect on tumor necrosis factor-alpha (TNF-α) production.[4]

Downregulation of Pro-inflammatory Enzymes

The synthesis of NO and PGE2 is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. This compound treatment has been found to decrease the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages, indicating that its inhibitory effect on NO and PGE2 production is due to the downregulation of these enzymes.[4][5]

Quantitative Data on In Vitro Anti-inflammatory Effects

The following table summarizes the key quantitative findings from in vitro studies on the anti-inflammatory effects of this compound.

ParameterCell LineStimulantThis compound ConcentrationEffectReference
PGE2 ProductionRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMConcentration-dependent inhibition; 93.24% reduction at 250 μM[4]
IL-6 ProductionRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMConcentration-dependent inhibition[4]
IL-1β ProductionRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMConcentration-dependent inhibition[4]
iNOS Protein ExpressionRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMConcentration-dependent decrease[4][5]
COX-2 Protein ExpressionRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMConcentration-dependent decrease[4][5]
p65 Nuclear TranslocationRAW 264.7LPS62.5-250 μMInhibition[1]
IκBα PhosphorylationRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMSuppression[4]
JNK PhosphorylationRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMReduction[4]
p38 PhosphorylationRAW 264.7LPS (1 μg/mL)62.5, 125, 250 μMReduction[4]

In Vivo Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of this compound have also been validated in animal models. In a rat model of focal cerebral ischemia-reperfusion injury, intraperitoneal administration of this compound (5 and 10 mg/kg) demonstrated significant neuroprotective effects by attenuating the inflammatory response.[6]

Reduction of Pro-inflammatory Cytokines and Mediators

This compound treatment significantly decreased the levels of pro-inflammatory cytokines IL-1β, TNF-α, and the chemokine IL-8 in the cortex of rats subjected to cerebral ischemia.[6] Furthermore, it reduced the levels of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS).[6]

Inhibition of Pro-inflammatory Enzyme Expression

Consistent with in vitro findings, this compound inhibited the protein expression of iNOS and COX-2 in the ischemic brain tissue.[6]

Attenuation of Blood-Brain Barrier Disruption

The anti-inflammatory effects of this compound were associated with a significant attenuation of blood-brain barrier (BBB) disruption, a critical event in the pathogenesis of ischemic stroke.[6]

Quantitative Data on In Vivo Anti-inflammatory Effects

The following table summarizes the key quantitative findings from the in vivo study on the anti-inflammatory effects of this compound.

ParameterAnimal ModelThis compound DosageEffectReference
IL-1β LevelsRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significant decrease[6]
TNF-α LevelsRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significant decrease[6]
IL-8 LevelsRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significant decrease[6]
NO LevelsRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significant reduction[6]
iNOS ActivityRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Attenuated[6]
iNOS Protein ExpressionRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significantly prevented increase[6]
COX-2 Protein ExpressionRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significantly prevented increase[6]
Nuclear NF-κB p65Rat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Suppressed nuclear translocation[6]
Brain EdemaRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significantly decreased[6]
Infarct SizeRat model of focal cerebral ischemia5 and 10 mg/kg (i.p.)Significantly decreased[6]

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby suppressing the nuclear translocation of the NF-κB p65 subunit.[1][4][6]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Nuclear) NFkB->NFkB_nuc Translocation IkBa_p->NFkB Degradation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_nuc->Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including c-Jun N-terminal kinase (JNK) and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation. This compound has been observed to suppress the phosphorylation of JNK and p38 in LPS-stimulated macrophages.[4] This indicates that this compound's anti-inflammatory effects are, at least in part, mediated through the inhibition of these MAPK signaling cascades.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK JNK JNK MAPKKK->JNK P p38 p38 MAPKKK->p38 P JNK_p P-JNK JNK->JNK_p p38_p P-p38 p38->p38_p AP1 AP-1 JNK_p->AP1 p38_p->AP1 Genes Pro-inflammatory Genes AP1->Genes Transcription This compound This compound This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a typical workflow for assessing the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture treatment Pre-treat with this compound (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (1 μg/mL) treatment->stimulation incubation Incubate for specified time (e.g., 20 min for signaling, 24h for mediators) stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection cell_lysis Lyse cells incubation->cell_lysis elisa ELISA for Cytokines (IL-1β, IL-6, PGE2) supernatant_collection->elisa western_blot Western Blot for Proteins (iNOS, COX-2, p-JNK, p-p38, p-IκBα, NF-κB p65) cell_lysis->western_blot end End elisa->end western_blot->end

Caption: In vitro experimental workflow for this compound.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound (e.g., 62.5, 125, 250 μM) for a specified duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 μg/mL) to the cell culture media.

  • Incubation: The cells are incubated for a period appropriate for the endpoint being measured. For signaling pathway analysis (e.g., protein phosphorylation), a shorter incubation time (e.g., 20 minutes) is used. For the measurement of secreted mediators (e.g., cytokines, NO, PGE2), a longer incubation time (e.g., 24 hours) is employed.

  • Sample Collection:

    • Supernatant: The cell culture supernatant is collected for the quantification of secreted inflammatory mediators.

    • Cell Lysates: The cells are washed and then lysed to extract total protein for Western blot analysis.

  • Analysis:

    • ELISA: Enzyme-Linked Immunosorbent Assay is used to quantify the concentrations of IL-1β, IL-6, and PGE2 in the culture supernatant.

    • Western Blot: Western blotting is performed on the cell lysates to determine the protein expression levels of iNOS, COX-2, and the phosphorylated forms of JNK, p38, and IκBα. The nuclear translocation of NF-κB p65 can be assessed by analyzing nuclear and cytoplasmic fractions separately.

In Vivo Anti-inflammatory Assay: Rat Model of Focal Cerebral Ischemia

This protocol outlines the key steps in the in vivo model used to evaluate the neuroprotective and anti-inflammatory effects of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a period of 2 hours, followed by reperfusion.

  • Drug Administration: this compound (5 and 10 mg/kg) or a vehicle control is administered intraperitoneally at specific time points after the onset of ischemia (e.g., 1 and 12 hours).

  • Assessment of Neurological Deficits and Infarct Volume: Neurological function is assessed at 24 hours after reperfusion. Subsequently, the animals are euthanized, and the brains are removed to determine the infarct volume and brain edema.

  • Biochemical Analysis: The ischemic brain tissue is collected and homogenized for the measurement of:

    • Cytokines and Chemokines: Levels of IL-1β, TNF-α, and IL-8 are quantified using ELISA.

    • NO and iNOS: Nitric oxide levels and iNOS activity are determined using appropriate biochemical assays.

    • Protein Expression: The expression of iNOS, COX-2, and nuclear NF-κB p65 is analyzed by Western blotting.

  • Blood-Brain Barrier Permeability: BBB permeability is assessed, for instance, by measuring the extravasation of Evans blue dye.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the production of a wide range of pro-inflammatory mediators and enzymes through the modulation of the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory therapies. Further research is warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties in preclinical and clinical settings.

References

The Antioxidant Activity of Xanthotoxol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has garnered significant scientific interest for its diverse pharmacological properties. Among these, its antioxidant activity is a cornerstone of its therapeutic potential, contributing to its neuroprotective, anti-inflammatory, and hepatoprotective effects. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, supported by experimental evidence. It details the compound's ability to directly scavenge free radicals and modulate key cellular signaling pathways, such as the MAPK and Nrf2 pathways, which are critical in the cellular response to oxidative stress. This document summarizes quantitative data, presents detailed experimental protocols for key antioxidant assays, and provides visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding for research and development applications.

Introduction

This compound, also known as 8-hydroxypsoralen, is a furanocoumarin found in various plants of the Apiaceae and Rutaceae families.[1][2] Structurally, it is a derivative of psoralen. While historically investigated for its role in skin conditions, recent research has illuminated its potent antioxidant and anti-inflammatory properties.[3][4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6][7] this compound emerges as a promising candidate for therapeutic intervention by directly mitigating oxidative damage and bolstering endogenous antioxidant defenses.[1]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, involving direct chemical interactions with free radicals and modulation of intricate cellular signaling networks.

Direct Radical Scavenging

This compound possesses the ability to directly neutralize free radicals, thereby protecting cells from oxidative damage.[1] This activity is attributed to its chemical structure, which can donate hydrogen atoms or electrons to stabilize reactive oxygen species. While specific quantitative data on the radical scavenging activity of this compound from assays like DPPH and ABTS are not extensively detailed in the reviewed literature, studies on methyl-substituted derivatives of this compound confirm its capacity to scavenge ABTS and DPPH radicals.[8]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound's antioxidant activity is significantly mediated by its influence on intracellular signaling pathways that govern the cellular response to oxidative stress.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases like JNK, p38, and ERK1/2, plays a crucial role in cellular responses to stress, including oxidative stress.[9] Overactivation of this pathway by stressors like rotenone (B1679576) can lead to inflammation and apoptosis.[10][11] this compound has been shown to attenuate the activation of JNK, p38 MAPK, and ERK1/2 in response to oxidative insults.[10][11] By inhibiting the phosphorylation of these kinases, this compound helps to suppress downstream apoptotic events, such as the release of cytochrome c and the activation of caspase-3, thereby exerting a neuroprotective effect.[10][11]

G OxidativeStress Oxidative Stress (e.g., Rotenone) MAPK_Kinases MAPK Kinases (JNK, p38, ERK1/2) OxidativeStress->MAPK_Kinases Activates ApoptoticMediators Apoptotic Mediators (Bax, Cytochrome c, Caspase-3) MAPK_Kinases->ApoptoticMediators Activates Apoptosis Apoptosis & Neurodegeneration ApoptoticMediators->Apoptosis This compound This compound This compound->MAPK_Kinases Attenuates

Caption: this compound's modulation of the MAPK signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[13] In the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6][14] this compound is reported to regulate the Nrf2/HO-1 signaling pathway, suggesting it can enhance the endogenous antioxidant capacity of cells.[5] This mechanism is crucial for protecting against chronic oxidative stress and is a key area of investigation for neuroprotective and chemopreventive agents.[13][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates This compound This compound This compound->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, NQO1, SOD, CAT, GPx) ARE->AntioxidantEnzymes Promotes transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: this compound's activation of the Nrf2/ARE pathway.

There is a well-established link between inflammation and oxidative stress, where each can perpetuate the other in a vicious cycle.[16] this compound demonstrates potent anti-inflammatory effects that contribute to its overall antioxidant capacity. It has been shown to inhibit the nuclear translocation of NF-κB p65, a key transcription factor that governs the expression of many pro-inflammatory genes.[3] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory mediators such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-8.[3][17] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce nitric oxide and prostaglandins, respectively, which are significant contributors to oxidative and inflammatory damage.[3][17]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of a compound is typically quantified using various in vitro assays. While specific IC50 values for this compound are not consistently reported across the literature, the following table summarizes the types of assays in which its activity, or that of its derivatives, has been observed.

Assay Type Compound Observed Activity Reference
DPPH Radical Scavenging Methyl-substituted this compoundDemonstrated scavenging ability, though less than the parent compound.[8]
ABTS Radical Scavenging Methyl-substituted this compoundDemonstrated scavenging ability, though less than the parent compound.[8]
Inhibition of Lipid Peroxidation This compoundInferred from the reduction of malondialdehyde (MDA) levels in vivo.[10]
Cellular Antioxidant Activity (CAA) General furanocoumarinsThis class of compounds is suitable for evaluation with CAA.[18]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[19][20]

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[20]

    • Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create a series of concentrations.

    • Reaction: In a 96-well plate or cuvettes, mix a volume of the sample or standard solution with a volume of the DPPH working solution (e.g., 1:1 ratio).[20] A blank containing only the solvent and DPPH solution is also prepared.

    • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[19][20]

    • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.[19][21]

    • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[22]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, back to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration.[23][24]

  • Protocol:

    • Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[25] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Working Solution: Dilute the stock solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[25][26]

    • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.

    • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution and mix thoroughly.

    • Incubation: Allow the reaction to proceed for a defined period (e.g., 6 minutes) at room temperature.

    • Measurement: Record the absorbance at 734 nm.[26]

    • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[18] It measures the ability of a compound to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin, DCFH) within cells by peroxyl radicals generated by a stressor like AAPH.[27]

  • Protocol:

    • Cell Culture: Plate human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells in a 96-well microplate and allow them to reach confluence.[18][28]

    • Loading: Wash the cells and incubate them with a solution containing DCFH-DA (the diacetate form, which is cell-permeable). Intracellular esterases cleave the acetate (B1210297) groups, trapping the DCFH probe inside the cells.

    • Treatment: Remove the DCFH-DA solution, wash the cells, and treat them with various concentrations of this compound or a standard (e.g., quercetin) for a period (e.g., 1 hour).[18]

    • Oxidative Challenge: Add a peroxyl radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to the wells.[27]

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.

    • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is determined and often expressed as micromoles of quercetin (B1663063) equivalents.[18]

G Start Start: Prepare Reagents (DPPH, Sample, Control) Mix Mix Sample/Control with DPPH Solution Start->Mix Incubate Incubate in Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate End End: Report Results Calculate->End

Caption: General workflow for the DPPH antioxidant assay.

In Vivo and Cellular Evidence of Antioxidant Efficacy

The therapeutic relevance of this compound's antioxidant activity is substantiated by numerous in vivo and cellular studies demonstrating its protective effects in disease models.

Neuroprotection

In a rat model of Parkinson's disease induced by rotenone, daily administration of this compound (15 mg/kg) provided significant neuroprotection.[10][11] This was evidenced by the preservation of dopaminergic neurons, restoration of striatal dopamine (B1211576) levels, and amelioration of motor deficits.[10][11] Mechanistically, this compound's protective effects were linked to a reduction in oxidative stress, confirmed by the suppression of malondialdehyde (a marker of lipid peroxidation) and an increase in glutathione antioxidant enzymes.[10][11]

In a model of focal cerebral ischemia-reperfusion injury, this compound (5 and 10 mg/kg) significantly reduced brain edema, blood-brain barrier disruption, and neutrophil infiltration.[3][29] These effects were associated with its ability to decrease the production of pro-inflammatory and pro-oxidant molecules, including IL-1β, TNF-α, and nitric oxide.[3][29]

Anti-inflammatory and Other Protective Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound dose-dependently inhibited the production of inflammatory mediators like PGE2, IL-6, and IL-1β.[17] This anti-inflammatory action, mediated through the suppression of iNOS, COX-2, and the NF-κB and MAPK pathways, is intrinsically linked to its antioxidant properties by reducing the cellular sources of reactive species.[17]

Conclusion and Future Directions

This compound exhibits significant antioxidant activity through a combination of direct radical scavenging and, more importantly, the modulation of key cellular signaling pathways including MAPK and Nrf2. Its ability to mitigate oxidative stress and inflammation has been demonstrated in relevant in vivo models of neurodegenerative diseases.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To synthesize derivatives with enhanced antioxidant potency and improved pharmacokinetic profiles.[8]

  • Comprehensive in vitro antioxidant profiling: To obtain precise IC50 values for this compound in a range of standardized assays (DPPH, ABTS, ORAC, FRAP).

  • Elucidation of Nrf2 activation mechanism: To detail the specific molecular interactions between this compound and the Keap1-Nrf2 system.

  • Preclinical safety and toxicity studies: To establish a comprehensive safety profile for potential therapeutic use.[4][5]

By addressing these areas, the full therapeutic potential of this compound as an antioxidant agent can be realized, paving the way for its development into novel treatments for oxidative stress-related pathologies.

References

Anticancer Potential of Xanthotoxol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol (XTL), a naturally occurring linear furocoumarin, has emerged as a compound of significant interest in oncology research. Primarily isolated from medicinal plants such as Angelica dahurica and Cnidium monnieri, XTL demonstrates a range of pharmacological activities, with its anticancer properties being particularly notable.[1] As a bioactive phytochemical, this compound engages multiple cellular mechanisms to inhibit cancer progression, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the suppression of metastasis. This technical guide provides an in-depth overview of the current scientific evidence supporting the anticancer potential of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been documented across various cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of XTL required to inhibit 50% of cell proliferation.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported IC50 values of this compound against several human cancer cell lines, demonstrating its broad-spectrum potential.

Cancer TypeCell LineIC50 Value (µM)Citation
Cervical CancerHeLa23.59
Liver CancerHepG215.57

Table 1: In Vitro Cytotoxicity of this compound.

Studies have consistently shown that this compound inhibits cell viability, colony formation capacity, and DNA replication in a dose-dependent manner in cancer cells.[1]

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes and signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This is achieved by modulating the expression of key regulatory proteins. XTL has been shown to activate pro-apoptotic factors including caspases 3, 7, 8, and 9, and Bax. The activation of this cascade leads to the systematic dismantling of the cell, effectively preventing further proliferation.

Xanthotoxol_Apoptosis_Pathway XTL This compound Bax Bax XTL->Bax Upregulates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Activates Bax->Mito Promotes Cytochrome c release Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Fig. 1: this compound-Induced Intrinsic Apoptotic Pathway.
Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. This compound has been found to interfere with this process by inducing cell cycle arrest, which halts the progression of cells through the division cycle.[2] Specifically, studies on related compounds suggest that this compound may cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis.[3][4][5] This disruption provides a window for DNA repair mechanisms or, if the damage is too severe, for the initiation of apoptosis.

Xanthotoxol_Cell_Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->Block M->G1 XTL This compound XTL->Block Block->M Arrest

Fig. 2: this compound Induces G2/M Phase Cell Cycle Arrest.
Inhibition of Metastasis

The metastatic spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This compound has demonstrated anti-metastatic properties by inhibiting cell migration and invasion.[1] It achieves this by suppressing the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory, mesenchymal properties.[2]

Xanthotoxol_Metastasis_Inhibition cluster_0 Metastatic Cascade Primary Primary Tumor EMT EMT Primary->EMT Invasion Invasion & Migration EMT->Invasion Metastasis Metastasis Invasion->Metastasis XTL This compound XTL->EMT Inhibits Xanthotoxol_PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylation) Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibit Apoptosis Inhibition AKT->Apoptosis_Inhibit XTL This compound XTL->PI3K Inhibits Experimental_Workflow cluster_0 General Workflow cluster_1 Specific Assays Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment (this compound vs. Control) Culture->Treatment Assay 3. Functional & Mechanistic Assays Treatment->Assay Analysis 4. Data Analysis & Interpretation Assay->Analysis Viability Cell Viability (CCK-8) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis CellCycle Cell Cycle (PI Staining) Assay->CellCycle Migration Migration/Invasion (Transwell) Assay->Migration Protein Protein Expression (Western Blot) Assay->Protein

References

Xanthotoxol: A Technical Guide to its Therapeutic Potential in Skin Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthotoxol, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the topical treatment of various inflammatory skin diseases. Preclinical evidence reveals its mechanism of action primarily involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, key regulators of the inflammatory response. This technical guide provides an in-depth overview of the current state of research on this compound, including its mechanism of action, quantitative in vitro data, and detailed experimental protocols to facilitate further investigation and drug development. While clinical data for this compound remains limited, its demonstrated efficacy in preclinical models warrants further exploration of its therapeutic potential for conditions such as psoriasis and atopic dermatitis.

Introduction

Inflammatory skin diseases, including psoriasis and atopic dermatitis, are chronic conditions characterized by complex immunological responses leading to inflammation, hyperproliferation of keratinocytes, and barrier dysfunction. Current treatment modalities often involve corticosteroids and immunomodulators, which can be associated with significant side effects. This compound (8-hydroxypsoralen), a psoralen (B192213) derivative, has emerged as a potential alternative or adjunctive therapy due to its potent anti-inflammatory effects. This document serves as a comprehensive technical resource, consolidating the available scientific data on this compound's application in dermatology.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling cascades. These pathways are central to the production of pro-inflammatory mediators in various cell types, including macrophages and keratinocytes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses. In an activated state, the p65 subunit of NF-κB translocates to the nucleus, where it induces the transcription of numerous pro-inflammatory genes.

This compound has been shown to inhibit the NF-κB pathway through the following mechanisms[1][2][3]:

  • Inhibition of IκBα Degradation: this compound prevents the degradation of the inhibitor of κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm.

  • Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/IκBα) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p65_n p65 p65->p65_n Translocation NFkB_complex->p65 Releases This compound This compound This compound->IkBa Inhibits Degradation LPS LPS LPS->IKK Activates DNA DNA p65_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including p38 and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to inflammatory stimuli. This compound has been demonstrated to suppress the phosphorylation of p38 MAPK and JNK in lipopolysaccharide (LPS)-stimulated macrophages, thereby inhibiting downstream inflammatory responses.[2][3]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK Inflammation Inflammatory Response p_p38->Inflammation p_JNK->Inflammation This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Figure 2: this compound's Modulation of the MAPK Signaling Pathway.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in in vitro studies, primarily using the LPS-stimulated RAW 264.7 macrophage model. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Cells [2]

Inflammatory MediatorThis compound Concentration (µM)% Inhibition (Compared to LPS alone)
Nitric Oxide (NO)62.5Significant Inhibition
125Significant Inhibition
250Significant Inhibition
Prostaglandin E2 (PGE2)62.5~50%
125~80%
25093.24%
Interleukin-6 (IL-6)62.5~20%
125~45%
250~70%
Interleukin-1β (IL-1β)62.5~15%
125~35%
250~60%
Tumor Necrosis Factor-α (TNF-α)62.5, 125, 250No significant effect

Table 2: Comparative Anti-inflammatory Activity of Psoralen Derivatives in LPS-stimulated RAW 264.7 Cells [2][3]

CompoundRelative Inhibitory Effect on NO ProductionRelative Inhibitory Effect on PGE2 Production
This compound High High
Xanthotoxin (8-methoxypsoralen)ModerateModerate
Bergaptol (5-hydroxypsoralen)ModerateLow
Bergapten (5-methoxypsoralen)LowLow

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro experiments.

Cell Culture and Treatment
  • Cell Line: Human keratinocyte cell line (HaCaT) or mouse macrophage cell line (RAW 264.7).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Inflammatory Stimulus: For RAW 264.7 cells, use lipopolysaccharide (LPS) at a concentration of 1 µg/mL. For HaCaT cells, a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) at 10 ng/mL each can be used to induce an inflammatory state.

Western Blot Analysis for Signaling Pathway Proteins

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescence Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

Figure 3: General Workflow for Western Blot Analysis.
  • Protocol:

    • Seed cells and treat with this compound for a specified pre-incubation time (e.g., 1 hour).

    • Stimulate with the inflammatory agent (LPS or TNF-α/IFN-γ) for the appropriate duration (e.g., 15-30 minutes for phosphorylation events).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Protocol:

    • Seed cells in a 24- or 48-well plate and treat with various concentrations of this compound for 1 hour.

    • Stimulate with the inflammatory agent (LPS or TNF-α/IFN-γ) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Animal Models for In Vivo Efficacy Testing

Imiquimod-Induced Psoriasis Model
  • Animal Strain: BALB/c or C57BL/6 mice.

  • Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream to the shaved back and/or ear for 5-7 consecutive days.

  • This compound Administration: A topical formulation of this compound can be applied to the inflamed area daily, starting concurrently with or after the imiquimod application.

  • Evaluation Parameters:

    • Psoriasis Area and Severity Index (PASI) score: Assess erythema, scaling, and thickness of the skin lesion daily.

    • Histological analysis: Collect skin biopsies for H&E staining to evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in skin homogenates or serum.

Oxazolone-Induced Atopic Dermatitis Model
  • Animal Strain: BALB/c or NC/Nga mice.

  • Sensitization: Apply a solution of oxazolone (B7731731) (e.g., 3%) to the shaved abdomen.

  • Challenge: After a week, repeatedly apply a lower concentration of oxazolone (e.g., 0.1-1%) to the ear or back skin to elicit a chronic inflammatory response.

  • This compound Administration: Topical or oral administration of this compound can be evaluated.

  • Evaluation Parameters:

    • Ear thickness and skin lesion severity: Measure daily.

    • Serum IgE levels: Quantify at the end of the study.

    • Histological analysis: Assess for epidermal hyperplasia, and infiltration of eosinophils and mast cells.

Clinical Perspectives and Future Directions

While xanthotoxin (methoxsalen), the methylated form of this compound, has been used clinically in psoralen plus ultraviolet A (PUVA) therapy for psoriasis and vitiligo, there is a notable lack of clinical trial data specifically for this compound. The preclinical data strongly suggest that this compound possesses potent anti-inflammatory properties that may be beneficial for topical application, potentially with a better safety profile than xanthotoxin due to differences in photosensitizing activity.

Future research should focus on:

  • Head-to-head comparative studies of this compound and xanthotoxin to delineate their respective anti-inflammatory and photosensitizing effects in human skin models.

  • Formulation development to optimize the topical delivery of this compound into the skin.

  • Well-designed clinical trials to evaluate the safety and efficacy of topical this compound for the treatment of psoriasis, atopic dermatitis, and other inflammatory skin conditions.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for inflammatory skin diseases. Its well-defined mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, and its demonstrated efficacy in preclinical models provide a strong rationale for its further development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals to advance the investigation of this compound from the laboratory to the clinic.

References

Xanthotoxol Metabolism in Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of xanthotoxol, a naturally occurring furanocoumarin, within the hepatic microsomal environment. The following sections detail the enzymatic pathways, kinetic parameters, inhibitory potential, and the experimental methodologies used to elucidate these characteristics, offering valuable insights for drug development and interaction studies.

Introduction to this compound and Its Metabolic Significance

This compound (8-hydroxypsoralen) is a linear furanocoumarin found in various plants and possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The liver, as the primary site of drug metabolism, plays a central role in the biotransformation of this compound through Phase I and Phase II enzymatic reactions.

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

Phase I metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

Key CYP450 Isoforms Involved

Studies utilizing human liver microsomes (HLMs) and recombinant human CYP450 enzymes have identified CYP1A2 as the primary enzyme responsible for the metabolism of this compound.[2][3] Other isoforms such as CYP3A4, CYP2E1, CYP2C9, and CYP2C19 show minimal contributions to its metabolism.[3] The metabolism of this compound by CYP450 enzymes is NADPH-dependent, and the formation of its metabolite is significantly inhibited by the non-specific CYP inhibitor aminobenzotriazole (ABT).[2]

Metabolic Pathways

The primary Phase I metabolic transformation of this compound involves the oxidation of its furan (B31954) ring. This can lead to the formation of reactive intermediates like furanoepoxides or γ-ketoenals, which can then be hydrolyzed to form dihydrodiol metabolites.[4]

Xanthotoxol_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI CYP1A2 (major) CYP3A4, 2E1, 2C9, 2C19 (minor) PhaseII Phase II Metabolism This compound->PhaseII UGT1A1, UGT2B7 (liver) UGT1A10 (intestine) Metabolite Oxidized Metabolites (e.g., Dihydrodiols) PhaseI->Metabolite Glucuronide This compound Glucuronide PhaseII->Glucuronide Excretion Excretion Metabolite->Excretion Glucuronide->Excretion

Caption: Metabolic pathways of this compound in the liver.

Kinetic Parameters of this compound Metabolism

The metabolism of this compound in human liver microsomes follows monophasic Michaelis-Menten kinetics.[2][5] The key kinetic parameters are summarized in the table below.

ParameterValueReference
Vmax (nmol/min/mg)0.55[2][5]
Km (μM)8.46[2][5]
CLint (mL/min/mg)0.065[2]

Vmax: Maximum reaction velocity; Km: Michaelis constant; CLint: Intrinsic clearance.

Phase II Metabolism: Glucuronidation by UGTs

Glucuronidation is a major Phase II metabolic pathway for this compound, leading to the formation of a mono-glucuronide conjugate.[6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Key UGT Isoforms Involved

In the liver, this compound glucuronidation is primarily catalyzed by UGT1A1 and UGT2B7 .[6][7] It is noteworthy that in the small intestine, UGT1A10 plays a major role in its glucuronidation.[6] The kinetics of this compound glucuronidation in human liver microsomes are biphasic.[6]

Inhibitory Effects of this compound on CYP450 Enzymes

This compound has been shown to inhibit the activity of several CYP450 isoforms, indicating a potential for drug-drug interactions.

Potency of Inhibition

This compound demonstrates a stronger inhibitory effect on CYP3A4 and CYP1A2 compared to other isoforms.[2][5] The inhibition of CYP1A2 and CYP3A4 by this compound is noncompetitive.[2]

Quantitative Inhibition Data

The inhibitory potential of this compound is quantified by its IC50 and Ki values, which are presented in the table below.

CYP IsoformIC50 (μM)Ki (μM)Reference
CYP1A227.8221.15[2][5]
CYP3A47.432.22[2][5]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Experimental Protocols

The following sections outline the generalized experimental methodologies employed in the in vitro study of this compound metabolism in liver microsomes.

In Vitro Metabolism Assay in Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the metabolites of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Quenching cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Xanthotoxol_sol This compound Solution Xanthotoxol_sol->Incubate Cofactor NADPH-Generating System Cofactor->Incubate Quench Add Cold Acetonitrile (B52724)/Methanol Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC-UV/MS Analysis Supernatant->HPLC

Caption: Experimental workflow for in vitro metabolism studies.

Materials:

  • Pooled human liver microsomes

  • This compound

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol) for quenching

Procedure:

  • Preparation: A reaction mixture is prepared containing human liver microsomes, this compound, and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C with shaking. Aliquots are taken at various time points.

  • Termination: The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Sample Processing: The mixture is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) to quantify the remaining this compound and identify its metabolites.

CYP450 Inhibition Assay

This protocol is used to determine the inhibitory effect of this compound on specific CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP450 enzymes

  • CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, testosterone (B1683101) for CYP3A4)

  • This compound at various concentrations

  • NADPH-regenerating system

  • Phosphate buffer (pH 7.4)

Procedure:

  • Preparation: A reaction mixture is prepared with human liver microsomes (or recombinant enzyme), a CYP-specific probe substrate, and varying concentrations of this compound in phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation: The reaction is initiated by adding the NADPH-regenerating system.

  • Incubation: The reaction is allowed to proceed for a specific time.

  • Termination: The reaction is stopped with a suitable quenching solvent.

  • Analysis: The formation of the specific metabolite from the probe substrate is measured by HPLC-UV/MS. The inhibition of metabolite formation in the presence of this compound is used to calculate the IC50 value.

Logical Relationships and Drug Interaction Potential

The metabolic profile of this compound highlights its potential for clinically significant drug-drug interactions.

Drug_Interactions This compound This compound CYP1A2 CYP1A2 This compound->CYP1A2 Inhibits CYP3A4 CYP3A4 This compound->CYP3A4 Inhibits Increased_Toxicity Potential for Increased Toxicity or Adverse Effects This compound->Increased_Toxicity CYP1A2_Substrates CYP1A2 Substrates (e.g., Theophylline, Caffeine) CYP1A2->CYP1A2_Substrates Metabolizes CYP3A4_Substrates CYP3A4 Substrates (e.g., Statins, Calcium Channel Blockers) CYP3A4->CYP3A4_Substrates Metabolizes CYP1A2_Substrates->Increased_Toxicity CYP3A4_Substrates->Increased_Toxicity

Caption: Potential for this compound-mediated drug interactions.

Given that this compound is a substrate and an inhibitor of CYP1A2 and a potent inhibitor of CYP3A4, co-administration with drugs that are substrates for these enzymes could lead to:

  • Increased plasma concentrations of the co-administered drug due to competitive or noncompetitive inhibition of its metabolism.

  • Potential for adverse drug reactions and toxicity of the co-administered drug.

Therefore, caution should be exercised when this compound or this compound-containing herbal products are used concurrently with drugs metabolized by CYP1A2 and CYP3A4.

Conclusion

The metabolism of this compound in human liver microsomes is a multifaceted process involving both Phase I and Phase II enzymes. CYP1A2 is the primary catalyst for its Phase I metabolism, while UGT1A1 and UGT2B7 are key for its glucuronidation in the liver. Furthermore, this compound exhibits significant inhibitory effects on CYP1A2 and CYP3A4, highlighting a considerable potential for drug-drug interactions. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals to inform further preclinical and clinical investigations.

References

Xanthotoxol Structural Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Xanthotoxol, a naturally occurring furanocoumarin, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of this compound's structural analogs and derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this area.

Introduction

This compound (8-hydroxypsoralen) is a linear furanocoumarin found in various plants.[1] Its structural backbone, shared with other psoralens, allows for a wide range of chemical modifications, leading to the generation of novel derivatives with potentially enhanced therapeutic properties and improved safety profiles. The core activities of this compound and its analogs are often attributed to their ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/AKT, which are critically involved in the pathogenesis of numerous diseases.[2] This guide aims to consolidate the current knowledge on this compound derivatives to serve as a valuable resource for the scientific community.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives is a critical aspect of exploring their therapeutic potential. A facile and efficient total synthesis of this compound has been developed, providing a foundational method for accessing this core scaffold.[1]

Total Synthesis of this compound

A reported six-step synthesis of this compound starts from the readily available 7-hydroxycoumarin.[1] The key transformations in this synthetic route include a Fries rearrangement, a Claisen rearrangement, and a Baeyer–Villiger oxidation, culminating in an overall yield of 29%.[1] This method offers a practical approach for producing this compound in the laboratory, enabling further derivatization and biological screening.

General Strategies for the Synthesis of Analogs

The synthesis of this compound analogs typically involves modifications at various positions of the furanocoumarin core. Common strategies include:

  • Alkylation or Acylation of the Hydroxyl Group: The phenolic hydroxyl group at the 8-position is a prime site for modification to produce ethers and esters with varying lipophilicity and biological activity.

  • Substitution on the Furan (B31954) or Pyran Ring: Introducing different functional groups on the furan or pyran rings can significantly influence the molecule's interaction with biological targets.

  • Modification of the Coumarin (B35378) Backbone: Alterations to the coumarin nucleus itself can lead to novel scaffolds with distinct pharmacological profiles.

Quantitative Biological Data

The biological activity of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data to facilitate a comparative analysis of their potency.

CompoundCell LineAssayIC50 (µM)Reference
XanthotoxinHepG2Cytotoxicity6.9 µg/mL (~31.9 µM)[3][4]
This compoundTCTCCytotoxicity5-50 µg/mL (~24.7 - 247 µM)[5]

Table 1: Anticancer Activity of this compound and its Precursor.

CompoundAssayIC50 (µM)Reference
CoumarinCOX-1 Inhibition2450[6]
EsculetinCOX-1 Inhibition3070[6]

Table 2: Anti-inflammatory Activity of Related Coumarins.

Note: There is a significant lack of publicly available, consolidated IC50 data for a diverse range of this compound structural analogs. The data presented here is for the parent compound, its precursor, and related coumarins to provide a baseline for future comparative studies.

Signaling Pathways Modulated by this compound and Derivatives

This compound and its analogs exert their biological effects by modulating several key intracellular signaling pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Xanthotoxin, the methylated precursor to this compound, has been shown to regulate the NF-κB signaling pathway.[2] It is hypothesized that this compound and its derivatives also modulate this pathway, likely by inhibiting the degradation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkB_complex p65/p50/IκBα (Inactive) p_IkappaB p-IκBα IkappaB->p_IkappaB p65 p65 p50 p50 p65_p50_active p65/p50 (Active) NFkB_complex->p65_p50_active Release p_IkappaB->IkappaB Degradation p65_p50_nuc p65/p50 p65_p50_active->p65_p50_nuc Nuclear Translocation This compound This compound Derivatives This compound->IKK Inhibition DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Xanthotoxin has been shown to modulate the MAPK pathway.[2] It is plausible that this compound and its analogs also exert their effects through this pathway, potentially by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression This compound This compound Derivatives This compound->MAPKK Inhibition

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Xanthotoxin has been demonstrated to regulate the PI3K/AKT/mTOR signaling pathway.[2] this compound and its derivatives may inhibit the phosphorylation of key components of this pathway, such as AKT, leading to the induction of apoptosis and inhibition of cell proliferation.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation p_AKT p-AKT AKT->p_AKT Downstream Downstream Effectors (e.g., mTOR, Bad) p_AKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival This compound This compound Derivatives This compound->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound

This protocol is adapted from a reported facile total synthesis of this compound.[1]

Materials:

  • 7-hydroxycoumarin

  • Anhydrous AlCl₃

  • 5% HCl

  • Other reagents and solvents as required for the multi-step synthesis.

Procedure:

  • Fries Rearrangement: A mixture of 7-acetoxycoumarin (B77463) and anhydrous AlCl₃ is stirred at 160°C for 2 hours.

  • Work-up: After cooling, 5% HCl is added slowly. The resulting solid is filtered, washed, and dried.

  • Subsequent Steps: The product from the Fries rearrangement is carried through a series of reactions including Claisen rearrangement and Baeyer–Villiger oxidation to yield this compound.

  • Purification: The final product is purified by column chromatography.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound derivatives seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate for 2-4 hours add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze_data Calculate cell viability and IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound derivatives in RAW 264.7 macrophages.[8]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess reagent (for NO measurement)

  • ELISA kits (for PGE₂, TNF-α, IL-6, etc.)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • NO Measurement: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (PGE₂, TNF-α, IL-6) in the supernatant using specific ELISA kits.

Western Blot Analysis

This protocol describes the general procedure for analyzing protein expression and phosphorylation in key signaling pathways.[9]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-p-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Prepare protein lysates from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a large library of this compound analogs is not yet available, some general principles can be inferred from the broader class of coumarins and furanocoumarins.

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the coumarin ring system are critical for antioxidant and anti-inflammatory activities.[10]

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule, such as the addition of alkyl or acyl groups to the 8-hydroxyl position of this compound, can significantly impact cell permeability and biological activity.

  • Substitution at C4: The C4 position of the coumarin ring is often a target for modification to enhance anticancer activity.

Further systematic synthesis and biological evaluation of a focused library of this compound derivatives are necessary to establish a detailed and predictive SAR.

Conclusion and Future Directions

This compound represents a valuable natural product scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated promising anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT. This technical guide provides a foundational resource for researchers in the field, consolidating available data on synthesis, biological activity, and mechanisms of action.

Future research should focus on:

  • Systematic Analog Synthesis: The design and synthesis of a diverse library of this compound analogs with systematic structural modifications.

  • Comprehensive Biological Screening: High-throughput screening of these analogs against a panel of cancer cell lines and in various models of inflammation.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and detailed mechanisms of action for the most potent derivatives.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for further development.

By addressing these areas, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Xanthotoxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin found in various plants.[1] It is a key intermediate in the synthesis of xanthotoxin (methoxsalen), a compound used in photochemotherapy.[2] this compound itself exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][3] Its mechanism of action often involves the modulation of cellular signaling pathways, such as the NF-κB pathway.[1][4] This document provides detailed protocols for the chemical synthesis of this compound and various methods for its purification, tailored for research and development applications.

Synthesis of this compound

A common and effective method for the total synthesis of this compound starts from the readily available precursor, 7-hydroxycoumarin (umbelliferone). This multi-step synthesis involves key chemical transformations, including acetylation, Fries rearrangement, allylation, Claisen rearrangement, oxidative cyclization, and Baeyer-Villiger oxidation. A reported overall yield for this six-step synthesis is approximately 29%.[5][6]

Synthetic Pathway Overview

This compound Synthesis Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Allylation cluster_3 Step 4: Claisen Rearrangement cluster_4 Step 5: Oxidative Cyclization cluster_5 Step 6: Baeyer-Villiger Oxidation 7-Hydroxycoumarin 7-Hydroxycoumarin Acetic Anhydride (B1165640), Pyridine Acetic Anhydride, Pyridine 7-Hydroxycoumarin->Acetic Anhydride, Pyridine 7-Acetoxycoumarin (B77463) 7-Acetoxycoumarin Acetic Anhydride, Pyridine->7-Acetoxycoumarin Anhydrous AlCl3, 160°C Anhydrous AlCl3, 160°C 7-Acetoxycoumarin->Anhydrous AlCl3, 160°C 8-Acetyl-7-hydroxycoumarin (B184913) 8-Acetyl-7-hydroxycoumarin Anhydrous AlCl3, 160°C->8-Acetyl-7-hydroxycoumarin Allyl Bromide, K2CO3, Acetone (B3395972) Allyl Bromide, K2CO3, Acetone 8-Acetyl-7-hydroxycoumarin->Allyl Bromide, K2CO3, Acetone 8-Acetyl-7-allyloxycoumarin 8-Acetyl-7-allyloxycoumarin Allyl Bromide, K2CO3, Acetone->8-Acetyl-7-allyloxycoumarin N,N-Dimethylaniline, Heat N,N-Dimethylaniline, Heat 8-Acetyl-7-allyloxycoumarin->N,N-Dimethylaniline, Heat 6-Allyl-8-acetyl-7-hydroxycoumarin 6-Allyl-8-acetyl-7-hydroxycoumarin N,N-Dimethylaniline, Heat->6-Allyl-8-acetyl-7-hydroxycoumarin OsO4, NaIO4 OsO4, NaIO4 6-Allyl-8-acetyl-7-hydroxycoumarin->OsO4, NaIO4 Dihydrofuranocoumarin Intermediate Dihydrofuranocoumarin Intermediate OsO4, NaIO4->Dihydrofuranocoumarin Intermediate m-CPBA, CH2Cl2 m-CPBA, CH2Cl2 Dihydrofuranocoumarin Intermediate->m-CPBA, CH2Cl2 This compound This compound m-CPBA, CH2Cl2->this compound

Caption: Six-step synthesis of this compound from 7-Hydroxycoumarin.

Experimental Protocols

Step 1: Synthesis of 7-Acetoxycoumarin

  • In a round-bottom flask, dissolve 7-hydroxycoumarin in pyridine.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 7-acetoxycoumarin.

Step 2: Synthesis of 8-Acetyl-7-hydroxycoumarin (Fries Rearrangement)

  • In a reaction vessel, mix 7-acetoxycoumarin (e.g., 2 g) with anhydrous aluminum chloride (AlCl₃) (e.g., 5.23 g).[5]

  • Heat the mixture with stirring at 160°C for 2 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add 5% hydrochloric acid (e.g., 30 mL) to the mixture.[5]

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography using a hexane/ethyl acetate (B1210297) eluent.[5]

Step 3: Synthesis of 8-Acetyl-7-allyloxycoumarin

  • Dissolve 8-acetyl-7-hydroxycoumarin in dry acetone.

  • Add anhydrous potassium carbonate (K₂CO₃) and allyl bromide.

  • Reflux the mixture for 4-6 hours.

  • After cooling, filter off the inorganic salts.

  • Evaporate the acetone to obtain the crude product.

Step 4: Synthesis of 6-Allyl-8-acetyl-7-hydroxycoumarin (Claisen Rearrangement)

  • Heat 8-acetyl-7-allyloxycoumarin in N,N-dimethylaniline.

  • The rearrangement typically occurs at temperatures around 200-220°C.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Acidify with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to get the crude product.

Step 5: Oxidative Cyclization to Dihydrofuranocoumarin Intermediate

  • Dissolve the 6-allyl-8-acetyl-7-hydroxycoumarin in a mixture of aqueous acetone or dioxane.

  • Add a catalytic amount of osmium tetroxide (OsO₄).

  • Add sodium periodate (B1199274) (NaIO₄) in portions to cleave the double bond and effect cyclization.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by filtering the inorganic salts and extracting the product.

Step 6: Synthesis of this compound (Baeyer-Villiger Oxidation)

  • Dissolve the dihydrofuranocoumarin intermediate in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8]

  • The reaction is typically stirred at room temperature.

  • The progress of the oxidation is monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Purification of this compound

The final purity of this compound is crucial for its intended application. Several methods can be employed for the purification of the crude synthetic product. The choice of method depends on the scale of the purification and the nature of the impurities.

Purification Workflow Overview

This compound Purification Workflow Crude this compound Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Purity Analysis Purity Analysis Column Chromatography->Purity Analysis Recrystallization Recrystallization Recrystallization->Purity Analysis Preparative HPLC Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Purity Analysis->Recrystallization <98% Purity Analysis->Preparative HPLC Further Purification Purity Analysis->Pure this compound >98%

Caption: General workflow for the purification of this compound.

Purification Methods and Protocols

1. Column Chromatography (Silica Gel)

This is a standard and widely used method for the purification of moderately polar compounds like this compound.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. Common systems for coumarins include hexane/ethyl acetate or dichloromethane/methanol.[5] The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for this compound.[5]

  • Protocol:

    • Prepare a slurry of silica gel in the initial, less polar eluent mixture.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing pure this compound and evaporate the solvent.

2. Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.

  • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, methanol, acetone, or mixtures like ethanol/water.[5]

  • Protocol:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling to dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

    • Perform a hot filtration to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a desiccator or vacuum oven.

3. Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Protocol:

    • Dissolve the partially purified this compound in the initial mobile phase.

    • Inject the solution onto the preparative HPLC column.

    • Run a gradient elution to separate this compound from any remaining impurities.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to obtain the highly purified product.

4. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for the separation of natural products. A study on the isolation of this compound from Cnidium monnieri provides a specific example.[9]

  • Solvent System: A two-phase solvent system is used. For this compound, a system of n-hexane-ethyl acetate-methanol-water has been shown to be effective.[9]

  • Protocol:

    • Prepare and equilibrate the two-phase solvent system.

    • Fill the HSCCC coil with the stationary phase.

    • Inject the crude extract dissolved in a mixture of the two phases.

    • Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at high speed.

    • Collect fractions and analyze them for the presence of this compound.

    • Combine pure fractions and evaporate the solvent.

Quantitative Data on Purification Methods

The following table summarizes typical performance metrics for the described purification methods. The values for column chromatography and recrystallization are estimates based on standard laboratory practice for furanocoumarins, while the HSCCC data is from a published study.[9] Preparative HPLC is expected to provide the highest purity.

Purification MethodStarting MaterialTypical Recovery/YieldFinal PurityReference
Column Chromatography Crude Synthetic Product60-85%90-98%General Lab Practice
Recrystallization Partially Purified Solid70-90%>98%General Lab Practice
Preparative HPLC Partially Purified Solid50-80%>99%General Lab Practice
HSCCC Crude Natural Extract~6.3% (from crude extract)>98%[9]

Note: Recovery and purity can vary significantly depending on the initial purity of the crude material and the optimization of the purification protocol.

Purity Analysis

The purity of the final this compound product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data based on peak area. A single major peak is indicative of high purity.[5]

  • Melting Point: A sharp melting point range close to the literature value (251-252 °C) suggests high purity.[10]

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry can confirm the chemical structure and identify any impurities.[5]

By following these detailed synthesis and purification protocols, researchers can obtain high-purity this compound for use in a wide range of scientific and drug development applications.

References

Application Note: Analysis of Xanthotoxol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Xanthotoxol in various plant extracts. This compound, a furanocoumarin of significant interest for its pharmacological properties, can be effectively separated and quantified using reversed-phase HPLC with UV detection. This document provides comprehensive protocols for sample preparation and chromatographic analysis, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (8-hydroxypsoralen) is a naturally occurring furanocoumarin found in a variety of plants, including those of the Angelica and Ficus species. It is a precursor in the biosynthesis of other important furanocoumarins and exhibits a range of biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for the standardization of herbal products, pharmacological studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for this purpose.[1][2] This application note presents a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid (analytical grade)

  • Plant material (e.g., dried and powdered roots or leaves)

  • Syringe filters (0.45 µm)

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Agilent Zorbax SB-Phenyl (250 mm x 4.6 mm, 5 µm) or Kinetex 2.6u C18 100 Å (100 × 2.1 mm, 2.6 µm)

  • Detector: UV/Vis or Photodiode Array (PDA) Detector

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition 1Condition 2
Column Agilent Zorbax SB-Phenyl (250 mm x 4.6 mm, 5 µm)[3]Kinetex 2.6u C18 100 Å (100 × 2.1 mm, 2.6 µm)[1]
Mobile Phase A: Water, B: Acetonitrile, C: Methanol[3]A: Water, B: Acetonitrile[1]
Gradient Gradient elution[3]See Table 2 for gradient details[1]
Flow Rate 1.0 mL/min[3]0.5 mL/min[1]
Column Temperature 30 °C[3]30 °C[1]
Detection 250 nm[3]254 nm[2]
Injection Volume 10 µL1 µL[1]

Table 1: HPLC Chromatographic Conditions.

Table 2: Gradient Elution Program for Condition 2.[1]

Time (min) %A (Water) %B (Acetonitrile)
0.0 70 30
2.0 60 40
2.01 15 85
6.0 10 90
10.0 10 90

| 12.0 | 5 | 95 |

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 50 µg/mL. These will be used to construct the calibration curve.

  • Extraction: Accurately weigh about 1.0 g of the dried and powdered plant material. Transfer it to a suitable flask and add 25 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of this compound.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and Quantitative Data

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 85.0% - 105.8%[3]
LOD ~0.08 mg/kg
LOQ 0.25 mg/kg for 8-hydroxypsoralen[3]

Table 3: Summary of Method Validation Data.

Visualization of Protocols and Structures

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Dried, Powdered Plant Material Extraction Add Methanol & Sonicate (30 min) Plant_Material->Extraction 1.0 g Centrifugation Centrifuge (4000 rpm, 10 min) Extraction->Centrifugation Filtration Filter Supernatant (0.45 µm) Centrifugation->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Inject into HPLC System HPLC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (250 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound (Calibration Curve) Chromatogram->Quantification Report Generate Report Quantification->Report Standard_Prep Prepare this compound Standard Solutions Standard_Prep->Quantification Calibration

Caption: Experimental workflow for HPLC analysis of this compound.

Xanthotoxol_Structure cluster_this compound This compound (8-Hydroxypsoralen) x C11H6O4 [Chemical Structure Diagram Placeholder] A furanocoumarin with a psoralen (B192213) backbone and a hydroxyl group at position 8.

References

Spectroscopic Characterization of Xanthotoxol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin found in various plants. It is a key bioactive compound with a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As a metabolite of the photochemotherapeutic agent methoxsalen, its characterization is crucial for metabolism, pharmacokinetic, and drug development studies. This document provides a detailed guide to the spectroscopic characterization of this compound, including comprehensive data and standardized protocols for its analysis.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₆O₄PubChem[1]
Molecular Weight 202.16 g/mol PubChem[1]
Appearance SolidPubChem[1]
Melting Point 251 - 252 °CPubChem[1]
IUPAC Name 9-hydroxyfuro[3,2-g]chromen-7-onePubChem[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.24d9.8
H-38.18d9.8
H-5~7.16s-
H-2'6.87d1.9
H-3'7.53d1.9

Note: Data is based on a 400 MHz spectrum in CDCl₃. Chemical shifts for aromatic protons can vary slightly based on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Estimated)

CarbonChemical Shift (δ, ppm)
C-2~161
C-3~113
C-4~144
C-4a~114
C-5~125
C-5a~115
C-8~149
C-9~130
C-9a~148
C-2'~106
C-3'~146
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z) 203.0338
Top 5 Fragment Ions (m/z) 173.0208, 145.1004, 103.8164

Source: PubChem, based on LC-ESI-ITFT analysis.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Solventλmax (nm)
Methanol219, 251, 269, 284, 310[2]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretch (phenolic)
~3100-3000C-H stretch (aromatic/vinylic)
~1750-1700C=O stretch (lactone)
~1630-1450C=C stretch (aromatic/furan)
~1250-1000C-O stretch (ether/lactone)

Note: Specific experimental IR peak values for this compound were not found. The values above are characteristic absorption ranges for the functional groups present in the molecule.

Signaling Pathway Involvement

This compound has been shown to modulate key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are critical in inflammation.[3][4]

Xanthotoxol_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Xanthotoxol_MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases JNK JNK Upstream_Kinases->JNK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates p_JNK p-JNK p_p38 p-p38 Inflammation Inflammatory Response p_JNK->Inflammation p_p38->Inflammation This compound This compound This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

References

Xanthotoxol In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture protocols for investigating the biological effects of Xanthotoxol (8-hydroxypsoralen), a natural furanocoumarin. This compound has demonstrated significant potential in biomedical research, particularly in cancer biology, due to its cytotoxic, pro-apoptotic, and anti-inflammatory activities. This document offers detailed experimental procedures, data presentation guidelines, and visualizations of the key signaling pathways modulated by this compound.

Overview of this compound's Biological Activity

This compound exerts its effects on cultured cells through several mechanisms:

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner.[1] This is often quantified by determining the half-maximal inhibitory concentration (IC50).

  • Induction of Apoptosis: A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This can be observed through assays that detect markers of early and late apoptosis.

  • Cell Cycle Arrest: this compound can interfere with the normal progression of the cell cycle, often causing cells to accumulate in specific phases, thereby preventing cell division.

  • Modulation of Signaling Pathways: The biological effects of this compound are mediated through its influence on critical intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and the closely related compound Xanthotoxin on various cell lines.

Table 1: IC50 Values of this compound and Xanthotoxin in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
This compoundTCTCNot Specified5 - 50 µg/mL[1]
This compoundHeLaCervical Cancer23.59 µM[4]
This compoundHepG2Liver Cancer15.57 µM[4]
XanthotoxinHepG2Liver Cancer6.9 µg/mL

Table 2: Effect of Xanthotoxin on Cell Cycle Distribution in HepG2 Cells

Treatment% of Cells in Pre-G1% of Cells in S Phase% of Cells in G2/M PhaseReference
Control4.7%21%17.12%
Xanthotoxin (6.9 µg/mL)9.7%18.5%22.31%

Table 3: Effect of Xanthotoxin on Apoptosis in HepG2 Cells

Treatment% of Early Apoptotic Cells% of Late Apoptotic CellsReference
Control0.31 ± 0.03%0.53 ± 0.12%
Xanthotoxin (6.9 µg/mL)84.32 ± 2.7%2.4 ± 0.13%

Experimental Protocols

This section provides detailed protocols for key in vitro assays to study the effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the this compound concentration.

Apoptosis Assessment (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution to the cell suspension and incubate at room temperature for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways

This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow.

Xanthotoxol_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Xanthotoxol_NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits pIkBa p-IκBα (Degraded) IKK->pIkBa Phosphorylates IκBα IkBa IκBα NFkB_active Active NF-κB (Translocates to Nucleus) pIkBa->NFkB_active Releases NF-κB NFkB NF-κB (p65/p50) Inflammation Inflammatory Gene Expression NFkB_active->Inflammation Promotes Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2, HeLa) start->cell_culture treatment This compound Treatment (Dose & Time Course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (PI3K/Akt, NF-κB) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

References

Animal Models for Studying the Effects of Xanthotoxol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging animal models utilized to investigate the therapeutic potential of Xanthotoxol. Detailed protocols for key in vivo and in vitro experiments are included to facilitate study design and execution. This compound, a natural furanocoumarin, has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. The following sections detail the animal models and methodologies for exploring these properties.

Neuroprotective Effects of this compound

Animal models are crucial for evaluating the neuroprotective potential of this compound in various neurological disorders.

Parkinson's Disease Models

This compound has shown promise in mitigating Parkinson's disease-like symptoms in both zebrafish and mouse models.[1]

a) MPTP-Induced Parkinson's Disease Mouse Model

This model is widely used to study the pathology of Parkinson's disease and to evaluate potential therapeutic agents. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

b) 6-OHDA-Induced Parkinson's Disease Zebrafish Larvae Model

The zebrafish model offers a high-throughput screening platform for preliminary investigations of neuroprotective compounds.[1] 6-hydroxydopamine (6-OHDA) is a neurotoxin that specifically targets and destroys dopaminergic neurons.

Cerebral Ischemia Model

This compound has been shown to exert protective effects in a rat model of focal cerebral ischemia/reperfusion injury by reducing brain edema and inflammation.[2]

a) Middle Cerebral Artery Occlusion (MCAO) Rat Model

The MCAO model is a common method to induce focal cerebral ischemia, mimicking human ischemic stroke.[3][4][5]

Cognitive Dysfunction Model

This compound has been investigated for its potential to improve cognitive function in a mouse model of neuroinflammation-induced amnesia.

a) Lipopolysaccharide (LPS)-Induced Cognitive Dysfunction Mouse Model

LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response that leads to neuroinflammation and cognitive deficits.

Anti-Cancer Effects of this compound

This compound has demonstrated anti-cancer activities, particularly in non-small cell lung cancer (NSCLC).[3]

Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model

This model is used to evaluate the in vivo efficacy of anti-cancer compounds.[6][7][8]

Sedative and Behavioral Effects of this compound

This compound has been observed to have sedative effects in various animal models.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

Table 1: In Vivo Dosing and Effects of this compound

Animal ModelDisease/ConditionThis compound DoseRoute of AdministrationObserved EffectsReference
MiceParkinson's Disease (MPTP-induced)25 mg/kg-Alleviation of movement impairments[1]
Zebrafish LarvaeParkinson's Disease (6-OHDA-induced)7.5 µMImmersionReversal of locomotor activity impairments[1]
RatsFocal Cerebral Ischemia (MCAO)5 and 10 mg/kgIntraperitonealNeuroprotective effects, suppression of inflammatory response[2]
MiceCognitive Dysfunction (LPS-induced)15 mg/kg-Improved cognitive function
MiceNSCLC Xenograft--Suppressed tumor growth[3]
CatsSedative Activity5-20 mg/kgIntraperitonealSedative effects[9]
DogsSedative Activity3-100 mg/kgOralBlocked predatory behavior[9]
HamstersSedative Activity0.1-10.0 mg/kgOralAntagonized amphetamine-induced hypermobility[9]
MiceAcute Toxicity100-1000 mg/kgIntraperitonealLD50 estimated at 468 mg/kg[9]
RatsChronic Toxicity10, 40, and 80 mg/kgOralNo side effects or abnormalities noted after 6 months[9]

Table 2: In Vitro Concentrations and Effects of this compound

Cell LineAssayThis compound ConcentrationObserved EffectsReference
NSCLC cellsCCK8, Colony Formation, EdU, Transwell-Inhibited cell viability, colony formation, DNA replication, migration, and invasion; induced apoptosis and cell cycle arrest[3]

Experimental Protocols

In Vivo Experimental Protocols

Protocol 1: MPTP-Induced Parkinson's Disease Mouse Model [9][10][11]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP Preparation: Dissolve MPTP-HCl in sterile saline.

  • Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.

  • This compound Administration: Administer this compound (e.g., 25 mg/kg) at a specified time relative to MPTP administration (e.g., 30 minutes before each MPTP injection).

  • Behavioral Assessment: Perform locomotor activity tests 7 days after MPTP administration.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum for the analysis of dopamine (B1211576) and its metabolites using HPLC.

  • Immunohistochemistry: Perfuse the brains and process for tyrosine hydroxylase (TH) staining to assess the loss of dopaminergic neurons in the substantia nigra.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Rat Model [3][4][5]

  • Animals: Use male Sprague-Dawley rats (250-300 g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and temporarily clamp the CCA and ICA.

    • Introduce a nylon monofilament suture (e.g., 4-0) through an arteriotomy in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) and then withdraw the filament to allow reperfusion.

  • This compound Administration: Administer this compound (e.g., 5 or 10 mg/kg, i.p.) at specific time points (e.g., 1 and 12 hours after the onset of ischemia).[2]

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours after reperfusion.

  • Infarct Volume Measurement: Sacrifice the animals at 24 hours post-reperfusion, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Protocol 3: Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model [6][7][8]

  • Animals: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.

  • Cell Culture: Culture human NSCLC cells (e.g., A549) in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Treatment: When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle according to the planned schedule.

  • Efficacy Evaluation: Monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Protocol 4: Locomotor Activity Test [12][13][14]

  • Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system.

  • Acclimation: Habituate the animals to the testing room for at least 30 minutes before the test.

  • Procedure: Place the animal in the center of the open-field arena and record its activity for a specified duration (e.g., 10-30 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Protocol 5: Passive Avoidance Test [15][16][17][18]

  • Apparatus: Use a two-compartment passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The dark chamber has an electrifiable grid floor.

  • Training (Acquisition):

    • Place the mouse in the light compartment.

    • After a short habituation period, open the door.

    • When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Testing (Retention):

    • 24 hours after training, place the mouse back in the light compartment.

    • Open the door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

In Vitro Experimental Protocols

Protocol 6: CCK-8 Cell Viability Assay [2][19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Protocol 7: Colony Formation Assay [22][23][24]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with this compound for a specific period.

  • Incubation: Incubate the plates for 1-2 weeks to allow for colony formation.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells).

Protocol 8: EdU Cell Proliferation Assay [1][25][26][27][28]

  • Cell Seeding and Treatment: Seed cells on coverslips or in a 96-well plate and treat with this compound.

  • EdU Labeling: Add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with Triton X-100.

  • Click-iT Reaction: Add the Click-iT reaction cocktail containing a fluorescent azide (B81097) to detect the incorporated EdU.

  • Imaging: Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.

Protocol 9: Transwell Migration and Invasion Assay [29][30][31][32][33]

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have moved to the lower surface with crystal violet. Count the stained cells under a microscope.

Protocol 10: Western Blot Analysis for PI3K-AKT Signaling [34][35][36][37][38]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and AKT, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Diagram 1: PI3K-AKT Signaling Pathway Inhibition by this compound

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K p_PI3K p-PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT p_PI3K->p_AKT Proliferation Cell Proliferation p_AKT->Proliferation Survival Cell Survival p_AKT->Survival

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Diagram 2: NF-κB Signaling Pathway Modulation by this compound

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK p_IkB p-IκBα IKK->p_IkB IkB IκBα NFkB NF-κB NFkB_active Active NF-κB (nuclear translocation) NFkB->NFkB_active p_IkB->NFkB degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes

Caption: this compound's anti-inflammatory effect via NF-κB inhibition.

Diagram 3: Experimental Workflow for In Vivo NSCLC Xenograft Study

Xenograft_Workflow start Start: NSCLC Cell Culture implant Subcutaneous Injection into Nude Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Groups (Tumor Volume ~100-150 mm³) growth->randomize treatment Treatment Administration (this compound or Vehicle) randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint: Sacrifice and Tumor Excision monitor->endpoint analysis Tumor Weight Measurement and Further Analysis endpoint->analysis end End of Study analysis->end

Caption: Workflow for evaluating this compound in an NSCLC xenograft model.

References

Application Notes and Protocols for Topical Xanthotoxol Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of topical formulations containing xanthotoxol, a naturally occurring furanocoumarin with demonstrated anti-inflammatory properties. This document outlines the physicochemical properties of this compound, potential formulation strategies, and detailed protocols for in vitro and in vivo efficacy and safety assessment.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental for developing a stable and effective topical formulation.

PropertyValueReference
Molecular Formula C₁₁H₆O₄[1]
Molecular Weight 202.16 g/mol [1]
Melting Point 250-252 °C[1]
Appearance Solid, Light Beige to Dark Brown[2]
Solubility Slightly soluble in DMSO and Methanol. Soluble in DMSO at 60 mg/mL.[2][3]
Storage Store at 2-8°C.[2]

Topical Formulation Strategies

The selection of an appropriate vehicle is critical to ensure the stability, solubility, and effective skin penetration of this compound.

2.1. Vehicle Selection:

  • Gels: Hydrophilic gels prepared with polymers such as carbomers or cellulose (B213188) derivatives can offer good spreadability and a cooling sensation. The slightly acidic nature of this compound (predicted pKa of 5.74) should be considered to ensure compatibility and stability with the chosen gelling agent.

  • Creams: Oil-in-water (O/W) or water-in-oil (W/O) emulsions can accommodate both hydrophilic and lipophilic excipients, potentially enhancing skin hydration and drug penetration.

  • Ointments: Anhydrous bases like polyethylene (B3416737) glycol (PEG) ointment can provide a stable environment for moisture-sensitive drugs.

2.2. Permeation Enhancers:

To overcome the barrier function of the stratum corneum, the inclusion of permeation enhancers may be necessary.

Enhancer ClassExamplesProposed Mechanism of Action
Solvents Propylene glycol, EthanolIncrease drug solubility and alter the solvent nature of the stratum corneum.
Fatty Acids Oleic acid, Lauric acidDisrupt the lipid bilayer of the stratum corneum.
Surfactants Tweens, SpansFluidize the lipid bilayers of the stratum corneum.

Signaling Pathways of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4]

Xanthotoxol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates This compound This compound This compound->IKK Inhibits phosphorylation This compound->p38 Inhibits phosphorylation This compound->JNK Inhibits phosphorylation IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Inflammatory_Genes Induces MAPK_pathway MAPK Pathway p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_p38->Inflammatory_Genes Induces p_JNK->Inflammatory_Genes Induces Franz_Diffusion_Workflow Prep Prepare Franz Diffusion Cells Membrane Mount Skin Membrane (e.g., excised human skin) Prep->Membrane Receptor Fill Receptor Chamber (e.g., PBS with 0.5% Tween 80) Membrane->Receptor Formulation Apply this compound Formulation to Donor Chamber Receptor->Formulation Incubate Incubate at 32±1°C with stirring Formulation->Incubate Sample Collect Samples from Receptor Chamber at Pre-determined Timepoints Incubate->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Data Calculate Permeation Parameters (Jss, Kp) Analyze->Data TPA_Mouse_Model_Workflow Acclimatize Acclimatize Mice Groups Divide into Treatment Groups (Vehicle, this compound, Positive Control) Acclimatize->Groups Induce Induce Inflammation: Apply TPA to the Right Ear Groups->Induce Treat Apply Topical Formulations to the Right Ear Induce->Treat Measure Measure Ear Thickness and Weight at Specific Timepoints Treat->Measure Sacrifice Sacrifice Mice and Collect Ear Tissue Measure->Sacrifice Analyze Histological Analysis and Biochemical Assays (MPO, Cytokines) Sacrifice->Analyze Data Analyze and Compare Treatment Groups Analyze->Data

References

Application Notes & Protocols: Development of Xanthotoxol Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthotoxol, a natural furanocoumarin, has garnered significant interest for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.[1] Studies have shown its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.[1][2] A key mechanism of its anti-cancer effect involves the downregulation of signaling pathways such as the PI3K-AKT pathway.[1] However, the clinical translation of this compound is hampered by its poor aqueous solubility and low bioavailability, which are common challenges for many plant-derived bioactive compounds.[3][4]

To overcome these limitations, advanced drug delivery systems (DDS) are being developed.[5][6] Encapsulating this compound into nanocarriers such as liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and mesoporous silica (B1680970) nanoparticles (MSNs) can enhance its solubility, improve stability, control its release profile, and enable targeted delivery, thereby increasing its therapeutic efficacy while potentially reducing side effects.[4][7][8][9] This document provides detailed protocols and application notes for the formulation and evaluation of this compound-based nanocarrier systems.

Performance Metrics of this compound Nanocarrier Formulations

The choice of nanocarrier significantly impacts the physicochemical properties and in vivo performance of the drug. The following table summarizes representative data for different types of nanocarriers commonly used for hydrophobic drugs like this compound.

Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Drug Release Profile
Polymeric Nanoparticles (PLGA) 4 - 1070 - 90150 - 250-15 to -30Sustained release over 48-72h
Liposomes 2 - 580 - 95100 - 200-10 to -25Biphasic: initial burst followed by sustained release
Solid Lipid Nanoparticles (SLN) 5 - 1285 - 98100 - 300-20 to -40Controlled, prolonged release
Mesoporous Silica Nanoparticles (MSN) 10 - 25> 95100 - 250-25 to -45Stimuli-responsive (e.g., pH-dependent)

Experimental Protocols

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating hydrophobic drugs like this compound into liposomes.[10][11]

Experimental Workflow: Liposome Preparation

G A 1. Dissolve Lipids & this compound in Organic Solvent (Chloroform/Methanol) B 2. Evaporate Solvent via Rotary Evaporator to form a Thin Lipid Film A->B C 3. Dry Film under Vacuum (Overnight) B->C D 4. Hydrate Film with Aqueous Buffer (above lipid Tc) C->D E 5. Vortex/Sonicate to form Multilamellar Vesicles (MLVs) D->E F 6. Extrude through Polycarbonate Membranes to form Unilamellar Vesicles (LUVs) E->F G 7. Purify Liposomes (e.g., Dialysis, Gel Filtration) F->G

Caption: Workflow for preparing this compound-loaded liposomes.

Materials:

  • Soy Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol (as a membrane stabilizer)[11]

  • This compound

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, sonicator, and mini-extruder

Procedure:

  • Lipid Dissolution: Dissolve phospholipids (B1166683) (e.g., SPC), cholesterol, and this compound in a 9:1 (v/v) chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 60:40:5 for SPC:Cholesterol:Drug.[10]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent at a controlled temperature (e.g., 45°C) under reduced pressure until a thin, uniform lipid film forms on the flask wall.[11]

  • Drying: Further dry the lipid film under a high vacuum for at least 3 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the film by adding pre-warmed PBS (pH 7.4) and rotating the flask. The temperature should be above the lipid's phase transition temperature (Tc). This process results in the formation of multilamellar vesicles (MLVs).[11]

  • Size Reduction: To obtain a uniform size distribution, the MLV suspension is subjected to sonication or multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialyzing the liposomal suspension against fresh PBS or through gel filtration chromatography.

Protocol for In Vitro Drug Release Study

This protocol uses a dialysis membrane diffusion method to evaluate the release kinetics of this compound from the nanocarrier.[12] This is a critical test to characterize the performance of drug delivery systems.[13]

Experimental Workflow: In Vitro Drug Release

G A Suspend Nanocarriers in Buffer B Transfer to Dialysis Bag (known MWCO) A->B C Immerse in Release Medium (e.g., PBS + Tween 80) B->C D Incubate at 37°C with Gentle Shaking C->D E Collect Aliquots at Timed Intervals D->E F Analyze Drug Concentration (HPLC/UV-Vis) E->F G Plot Cumulative Release vs. Time F->G

Caption: Workflow for in vitro drug release analysis.

Materials:

  • This compound-loaded nanocarriers

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Release medium: PBS (pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively) with 0.5% (v/v) Tween 80 to maintain sink conditions for the hydrophobic drug.

  • Shaking incubator

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Transfer a known amount (e.g., 1 mL) of the purified nanocarrier suspension into a dialysis bag.

  • Securely seal the bag and immerse it in a container with a defined volume (e.g., 50 mL) of release medium.

  • Place the container in a shaking incubator set to 37°C and a constant speed (e.g., 100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the concentration of this compound in the collected aliquots using a validated HPLC or UV-Vis method.

  • Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the release profile.

Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of free this compound and its nanoformulations on cancer cell lines.[14][15] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Experimental Workflow: MTT Cytotoxicity Assay

G A 1. Seed Cancer Cells in a 96-well Plate B 2. Allow Adherence (24 hours) A->B C 3. Treat Cells with Serial Dilutions of this compound Formulations B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate until Formazan (B1609692) Crystals Form (2-4 hours) E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance (e.g., 570 nm) G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • This compound (free drug) and this compound-loaded nanocarriers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of free this compound, blank nanocarriers, and this compound-loaded nanocarriers in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a negative control.

  • Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control cells. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) value for each formulation.

Signaling Pathway Analysis

This compound has been reported to exert its anti-cancer effects by modulating critical cellular signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and apoptosis.[1][16] Nano-delivery systems can enhance the ability of this compound to modulate this pathway in target cancer cells.

Inhibition of PI3K/Akt Pathway by this compound

G cluster_input Drug Action cluster_pathway Signaling Cascade cluster_output Cellular Outcomes This compound This compound (Delivered by Nanocarrier) PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt pathway to suppress proliferation and promote apoptosis.

References

Application Notes and Protocols for Utilizing Xanthotoxol in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing xanthotoxol, a natural furanocoumarin, in various anti-inflammatory assays. The protocols detailed below are based on established in vitro models and are intended to assist in the investigation of the anti-inflammatory properties of this compound and its mechanism of action.

Introduction

This compound, also known as 8-hydroxypsoralen, has demonstrated significant anti-inflammatory effects.[1] Its primary mechanism of action involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4][5] These properties make this compound a compound of interest for the development of novel anti-inflammatory therapeutics.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS). The primary pathways affected are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

Under normal conditions, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[2][6] In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of p65.[2][3][5]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates pIkBa P-IκBα IkBa_p65->pIkBa p65_p50 p65/p50 IkBa_p65->p65_p50 Releases Proteasome Proteasome Degradation pIkBa->Proteasome p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) p65_p50_nuc->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. Inflammatory stimuli activate a cascade of kinases, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[3][4] Once phosphorylated, these MAPKs can activate other transcription factors that contribute to the expression of inflammatory genes. This compound has been observed to inhibit the LPS-induced phosphorylation of JNK and p38, thus dampening the inflammatory response.[2][3]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 pJNK P-JNK JNK->pJNK Phosphorylation pp38 P-p38 p38->pp38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) pJNK->Transcription_Factors pp38->Transcription_Factors Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response This compound This compound This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: this compound's inhibition of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Concentration (μM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
62.5Data not consistently availableSignificant Inhibition
125Significant InhibitionSignificant Inhibition
250Significant Inhibition93.24%[2]

Table 2: Effect of this compound on Pro-inflammatory Cytokines

Concentration (μM)IL-6 Production InhibitionIL-1β Production InhibitionTNF-α Production Inhibition
62.5Concentration-dependent decrease[2][5]Concentration-dependent decrease[2][5]No significant effect[2]
125Concentration-dependent decrease[2][5]Concentration-dependent decrease[2][5]No significant effect[2]
250Concentration-dependent decrease[2][5]Concentration-dependent decrease[2][5]No significant effect[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Pretreatment 3. Pre-treatment with this compound Cell_Seeding->Pretreatment Stimulation 4. Stimulation with LPS Pretreatment->Stimulation Incubation 5. Incubation Stimulation->Incubation Data_Collection 6. Data Collection Incubation->Data_Collection NO_Assay Nitric Oxide (NO) Assay Data_Collection->NO_Assay ELISA ELISA for Cytokines & PGE2 Data_Collection->ELISA Western_Blot Western Blot (NF-κB & MAPK) Data_Collection->Western_Blot

Caption: General workflow for in vitro anti-inflammatory assays.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 60 mm dishes for Western blot) and allow them to adhere for 24 hours.[2]

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve final desired concentrations (e.g., 62.5, 125, 250 μM).[2][5] The final DMSO concentration in the culture medium should be non-toxic to the cells (typically <0.1%).

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.[2]

  • Incubation: Incubate the cells for the desired time period (e.g., 20 minutes for MAPK/NF-κB phosphorylation studies, 24 hours for NO, PGE2, and cytokine production).[1][2]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reagent: Prepare or use a commercial Griess reagent kit.

  • Reaction: Mix an equal volume of the cell supernatant with the Griess reagent in a 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration, an indicator of NO production, by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Protocol 3: ELISA for PGE2 and Cytokines (TNF-α, IL-6, IL-1β)
  • Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, TNF-α, IL-6, and IL-1β.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits for sample and standard preparation, incubation times, and washing steps.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Quantification: Calculate the concentrations of PGE2 and cytokines in the samples based on the standard curves generated.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Lysis: After the appropriate incubation time (e.g., 20 minutes for phosphorylation studies), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors. For NF-κB translocation, prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound demonstrates potent anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the anti-inflammatory effects of this compound in a laboratory setting. These assays are crucial for the continued exploration of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Testing the Neuroprotective Activity of Xanthotoxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the neuroprotective properties of Xanthotoxol, a natural furanocoumarin. The protocols detailed below outline in vitro and in vivo methods to assess its efficacy in mitigating neuronal damage, oxidative stress, inflammation, and apoptosis, key pathological features of neurodegenerative diseases.

Introduction to this compound's Neuroprotective Potential

This compound has emerged as a promising candidate for neuroprotection. Studies have demonstrated its ability to suppress inflammatory responses in the brain, particularly following ischemic events. The primary mechanism of action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and apoptosis. By modulating this pathway, this compound can reduce the production of pro-inflammatory cytokines and enzymes, thereby protecting neurons from damage.

In Vitro Neuroprotection Assays

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for in vitro neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for mimicking neuronal responses to toxins and therapeutic agents.

General Experimental Workflow

A generalized workflow for assessing the neuroprotective effects of this compound in vitro is depicted below. This involves cell culture, induction of neurotoxicity with relevant toxins, treatment with this compound, and subsequent analysis of cell health and specific molecular markers.

In Vitro Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Endpoint Assays A SH-SY5Y Cell Culture B Seed cells in 96-well plates A->B C Pre-treatment with this compound (e.g., 1-50 µM) B->C D Induce Neurotoxicity (e.g., Glutamate, MPP+, Amyloid-Beta) C->D E Cell Viability (MTT Assay) D->E F Cytotoxicity (LDH Assay) D->F G Apoptosis (Caspase-3 Assay) D->G H Oxidative Stress (ROS, SOD, CAT, GPx Assays) D->H I Data Analysis & Interpretation E->I F->I G->I H->I

Figure 1: General workflow for in vitro neuroprotection assays.
Cell Viability and Cytotoxicity Assays

a) MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of viable cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 5 mM Glutamate, 1 mM MPP+, or 10 µM Amyloid-Beta 25-35) and incubate for 24 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

b) LDH Assay (Cytotoxicity)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the 24-hour incubation, centrifuge the plate at 600 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (commercially available kits are recommended) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assays

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Protocol:

    • Seed and treat SH-SY5Y cells in a 96-well plate as described previously.

    • After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

    • Quantify caspase-3 activity relative to a standard curve or control.

b) Western Blot for Bcl-2/Bax Ratio

This technique determines the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio is indicative of a protective effect.

  • Protocol:

    • Culture and treat SH-SY5Y cells in 6-well plates.

    • Lyse the cells and determine the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and calculate the Bcl-2/Bax ratio.

Oxidative Stress Assays

a) Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Protocol:

    • Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate.

    • After treatment, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

b) Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays measure the activity of key antioxidant enzymes.

  • Protocol:

    • Prepare cell lysates from treated SH-SY5Y cells.

    • Use commercially available assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity.

    • Follow the manufacturer's instructions for each kit to measure the enzyme activity spectrophotometrically.

    • Normalize the activity to the total protein concentration of the lysate.

In Vivo Neuroprotection Models

Animal models are crucial for evaluating the therapeutic potential of this compound in a complex biological system.

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

This model mimics the effects of a stroke in rodents.

  • Protocol:

    • Anesthetize adult male Sprague-Dawley rats.

    • Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for 2 hours, followed by reperfusion.

    • Administer this compound (e.g., 5 and 10 mg/kg, intraperitoneally) at 1 and 12 hours after the onset of ischemia.[1]

    • Assess neurological deficits at 24 hours post-reperfusion.

    • Measure infarct volume using TTC staining.

    • Evaluate blood-brain barrier integrity using Evans Blue extravasation.

    • Analyze brain tissue for inflammatory markers (e.g., TNF-α, IL-1β) and oxidative stress markers.

Parkinson's Disease Model (Rotenone-Induced)

This model replicates some of the pathological features of Parkinson's disease.

  • Protocol:

    • Administer rotenone (B1679576) (e.g., 1.5 mg/kg, subcutaneously) to rats for a specified period to induce dopaminergic neurodegeneration.

    • Co-administer this compound (e.g., 15 mg/kg, intraperitoneally) daily.

    • Perform behavioral tests (e.g., rotarod, open field) to assess motor function.

    • Analyze brain tissue (striatum and substantia nigra) for dopamine (B1211576) levels, tyrosine hydroxylase (TH) expression, and markers of oxidative stress and inflammation.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in tables for clear comparison.

In Vitro AssayNeurotoxinThis compound ConcentrationEndpoint MeasuredExpected Outcome with this compound
MTT Glutamate (5 mM)1-50 µMCell Viability (%)Increase
LDH MPP+ (1 mM)1-50 µMCytotoxicity (%)Decrease
Caspase-3 Activity Amyloid-Beta (10 µM)1-50 µMFold change vs. controlDecrease
Bcl-2/Bax Ratio Glutamate (5 mM)1-50 µMRatio of protein expressionIncrease
ROS Production MPP+ (1 mM)1-50 µMFluorescence IntensityDecrease
SOD Activity Rotenone (in vivo)15 mg/kgU/mg proteinIncrease
CAT Activity Rotenone (in vivo)15 mg/kgU/mg proteinIncrease
GPx Activity Rotenone (in vivo)15 mg/kgU/mg proteinIncrease
In Vivo ModelParameterThis compound TreatmentResultReference
MCAO (Rat) Infarct Volume5 and 10 mg/kg, i.p.Significant reduction[1]
Neurological Deficit5 and 10 mg/kg, i.p.Significant improvement[1]
TNF-α levels5 and 10 mg/kg, i.p.Significant decrease[1]
IL-1β levels5 and 10 mg/kg, i.p.Significant decrease[1]
iNOS expression10 mg/kg, i.p.Significant decrease[1]
COX-2 expression10 mg/kg, i.p.Significant decrease[1]
NF-κB p65 nuclear translocation10 mg/kg, i.p.Significant inhibition[1]

Signaling Pathway

The primary neuroprotective mechanism of this compound involves the inhibition of the NF-κB signaling pathway.

This compound NF-kB Pathway Inhibition cluster_stimulus Neurotoxic Stimulus (e.g., Ischemia, Oxidative Stress) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Stimulus Ischemia / Oxidative Stress IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits Inflammation Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) Transcription->Inflammation Increases Apoptosis Apoptosis Transcription->Apoptosis Promotes Neuroprotection Neuroprotection Inflammation->Neuroprotection Reduced Apoptosis->Neuroprotection Inhibited

References

Xanthotoxol: A Versatile Tool for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, a naturally occurring furanocoumarin, has emerged as a significant tool compound in neurological research. Its diverse pharmacological activities, primarily centered on its potent anti-inflammatory and neuroprotective properties, make it a valuable agent for investigating the complex mechanisms underlying various neurological disorders. This compound's ability to modulate key signaling pathways involved in neuroinflammation and neuronal injury provides researchers with a specific instrument to probe disease pathophysiology and explore potential therapeutic strategies.

These application notes provide a comprehensive overview of this compound's use in neurological research. We detail its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its application in various in vitro and in vivo models of neurological disease.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism, with the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway being a central aspect.[1][2][3] In neurological disorders such as cerebral ischemia and intracerebral hemorrhage, the activation of NF-κB triggers a cascade of inflammatory responses, leading to the production of pro-inflammatory cytokines and enzymes that contribute to neuronal damage.[1][3] this compound effectively suppresses this pathway, thereby reducing the expression of downstream inflammatory mediators.

Key Molecular Targets and Effects:

  • NF-κB Pathway: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, preventing it from initiating the transcription of pro-inflammatory genes.[1][3]

  • Inflammatory Cytokines: It significantly reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

  • Inflammatory Enzymes: this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1]

  • Oxidative Stress: The compound has been shown to mitigate oxidative stress, a key contributor to secondary brain injury in conditions like intracerebral hemorrhage.[3]

  • GRP/GRPR Signaling: In the context of sensory neuroscience, this compound has been found to alleviate itch by suppressing the gastrin-releasing peptide (GRP)/GRP receptor (GRPR) signaling pathway in the spinal cord.[4]

Data Presentation

In Vivo Efficacy of this compound in Neurological Models
ModelSpeciesDosing RegimenKey FindingsReference
Focal Cerebral Ischemia/ReperfusionRat5 and 10 mg/kg, intraperitoneally (i.p.) at 1 and 12 hours post-ischemiaReduced brain edema, decreased infarct size, attenuated blood-brain barrier disruption, and suppressed inflammatory mediators (TNF-α, IL-1β, IL-8, NO, iNOS, COX-2).[1]
Intracerebral Hemorrhage (ICH)MouseNot specified in abstractImproved neurological functions, reduced cerebral edema, inhibited microglia activation, and promoted microglial phagocytosis.[3]
Parkinson's Disease (6-OHDA model)Zebrafish Larvae7.5 µM via immersionReversed locomotor activity impairments.[5]
Parkinson's Disease (MPTP model)Mouse25 mg/kg, i.p.Alleviated movement impairments.[5]
Pruritus (Itch)MouseIntraperitoneal or intrathecal injectionReduced scratching behavior induced by compound 48/80 or chloroquine.[4]
In Vitro Anti-inflammatory Activity of this compound
Cell LineStimulantParameter MeasuredEffect of this compoundReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) productionDose-dependent decrease.
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Interleukin-6 (IL-6) productionDose-dependent decrease.
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Interleukin-1β (IL-1β) productionDose-dependent decrease.
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS and COX-2 protein expressionDose-dependent decrease.
BV-2 MicrogliaHeminM1 to M2 phenotype transformationPromoted transformation.[3]
BV-2 MicrogliaHeminInflammation and oxidative stressProtected against hemin-induced effects.[3]

Mandatory Visualization

Xanthotoxol_Signaling_Pathway cluster_stimulus Neurological Insult (e.g., Ischemia, Hemorrhage) cluster_cell Microglia / Neuron cluster_nucleus Nucleus cluster_downstream Downstream Effects Stimulus Pro-inflammatory Stimuli IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_active Active NF-κB NFκB->NFκB_active Translocates to Nucleus DNA DNA NFκB_active->DNA Binds to κB sites iNOS iNOS DNA->iNOS Upregulates Transcription COX2 COX-2 DNA->COX2 Upregulates Transcription TNFα TNF-α DNA->TNFα Upregulates Transcription IL1β IL-1β DNA->IL1β Upregulates Transcription This compound This compound This compound->NFκB_active Inhibits Nuclear Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Ischemia cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Animal Sprague-Dawley Rat MCAO Middle Cerebral Artery Occlusion (MCAO) (2 hours) Animal->MCAO Reperfusion Reperfusion (24 hours) MCAO->Reperfusion Assessment Neurological Deficit Scoring Reperfusion->Assessment Brain_Edema Brain Water Content Reperfusion->Brain_Edema Infarct_Volume TTC Staining Reperfusion->Infarct_Volume BBB Evans Blue Extravasation Reperfusion->BBB Cytokines ELISA (TNF-α, IL-1β, IL-8) Reperfusion->Cytokines Western_Blot Western Blot (iNOS, COX-2, NF-κB p65) Reperfusion->Western_Blot This compound This compound (5 or 10 mg/kg, i.p.) or Vehicle Admin1 1 hour post-MCAO This compound->Admin1 Admin2 12 hours post-MCAO This compound->Admin2

Caption: Experimental workflow for in vivo cerebral ischemia studies.

Experimental Protocols

In Vitro Neuroinflammation Model: LPS-Stimulated Microglia

This protocol describes the use of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cell line).

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for Nitric Oxide (NO) quantification (Griess Reagent)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents and antibodies for Western blotting (iNOS, COX-2, NF-κB p65, β-actin)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed BV-2 cells into 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis). Include a control group with no LPS stimulation.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.

  • Western Blot Analysis:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and the p65 subunit of NF-κB. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol details the application of this compound in a rat model of stroke induced by transient MCAO.[1]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound

  • Vehicle (e.g., 25% DMSO in saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Evans Blue dye for blood-brain barrier permeability assessment

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • MCAO Surgery:

    • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the nylon suture into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

  • Ischemia and Reperfusion: Maintain the occlusion for 2 hours, then withdraw the suture to allow for reperfusion.

  • This compound Administration:

    • Administer this compound (5 or 10 mg/kg) or vehicle intraperitoneally at 1 hour and 12 hours after the onset of ischemia.[1]

  • Neurological Assessment: At 24 hours after reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animals and perfuse the brains.

    • Slice the brain into coronal sections and stain with 2% TTC.

    • Quantify the infarct volume (pale area) using image analysis software.

  • Blood-Brain Barrier (BBB) Permeability:

    • Inject Evans Blue dye intravenously before euthanasia.

    • After perfusion, measure the extravasation of the dye into the brain parenchyma spectrophotometrically.

  • Biochemical and Molecular Analysis:

    • Harvest brain tissue from the ischemic hemisphere for analysis of inflammatory markers (cytokines, iNOS, COX-2, NF-κB) as described in the in vitro protocol.

Conclusion

This compound is a powerful and versatile tool compound for neurological research, offering a means to investigate the roles of neuroinflammation and oxidative stress in a variety of pathological conditions. Its well-characterized inhibitory effect on the NF-κB pathway provides a specific mechanism for dissecting these complex processes. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies to advance our understanding of neurological diseases and to explore novel therapeutic avenues.

References

Application Notes and Protocols for the Quantification of Xanthotoxol in Herbal Medicine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, a linear furanocoumarin found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Its therapeutic potential has led to a growing need for accurate and reliable methods for its quantification in herbal medicine preparations. This document provides detailed application notes and protocols for the extraction and quantification of this compound, as well as an overview of its relevant signaling pathways for drug development professionals.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are widely employed for the analysis of furanocoumarins in complex botanical matrices.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analysis from various studies, providing a comparative overview of analytical method parameters and reported concentrations in different herbal sources.

Table 1: HPLC-UV Method Parameters for this compound Quantification

ParameterCnidii Fructus[1][3]Acanthopanax Leaves[5]General Herbal Formulation[6]
Column Welch Ultimate Plus C18 (250 mm × 4.6 mm, 5 µm) / Alltech C18 (250 mm x 4.6 mm, 5 µm)AKZO NOBEL Kromasil 100-5C18 (250 × 4.6 mm, 5 µm)Eclipse plus® C18
Mobile Phase Acetonitrile-water (gradient)Acetonitrile-water with 0.2% formic acid (gradient)Acetonitrile (B52724) and water with 0.2% formic acid (90:10, v/v) (gradient)
Flow Rate 1.0 - 1.2 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength 248 nm / 325 nm320 nm525 nm (for anthocyanin marker, adaptable for this compound)
Column Temperature 30 - 40 °CNot specified45 °C
Injection Volume 12 µLNot specified15 µL
Linearity Range 1-20 µg/mL1-500 µg/mLNot specified for this compound
Recovery > 95%90.11–104.83%Not specified for this compound

Table 2: UPLC-MS/MS Method Parameters for this compound Quantification

ParameterCnidii Fructus (Cellular Pharmacokinetics)[4][7]Thai Herbal Formula[8]General Multi-Analyte Method[9]
Column ACQUITY UPLC® BEH C18 (100 mm × 2.1 mm, 1.7 µm)Waters ACQUITY UPLC® HSS T3 (100 mm × 2.1 mm, 1.8 µm)ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase 0.1% formic acid in water and acetonitrile (gradient)Water and methanol (B129727) (gradient)0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient)
Flow Rate Not specified0.3 mL/min0.4 mL/min
Column Temperature Not specified40 °C35 °C
Injection Volume Not specified5 µL1 µL
Linearity Range Not specified1–75 ng/mLNot specified for this compound
Recovery 76.45% to 104.69%Within acceptable range88.64–107.43%
Precision (RSD%) < 7.77%Within acceptable range≤ 3.18%

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound from Herbal Material

This protocol describes a general method for the efficient extraction of this compound from dried and powdered herbal materials, such as Angelica dahurica roots, using ultrasonic assistance.

Materials and Equipment:

  • Dried and powdered herbal material (e.g., Angelica dahurica root, 60 mesh)

  • Ethanol (B145695) (80%)

  • Ultrasonic bath with temperature and power control

  • Centrifuge

  • Rotary evaporator

  • Volumetric flasks

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Weigh 1.0 g of the powdered herbal material into a conical flask.

  • Solvent Addition: Add 12 mL of 80% ethanol to the flask (solid-liquid ratio of 1:12 g/mL).

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath set at a power of 240 W and a temperature of 30°C. Sonicate for 20 minutes.

  • Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Collection and Concentration: Carefully decant the supernatant. To maximize yield, the extraction process can be repeated on the plant residue, and the supernatants combined.

  • Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of methanol or mobile phase for subsequent HPLC or UPLC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial prior to injection.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a validated HPLC-UV method for the quantification of this compound in herbal extracts.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

  • Autosampler vials

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient could be: 0-10 min, 30-50% B; 10-20 min, 50-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. The gradient should be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 248 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 20 µg/mL).

  • Sample Analysis: Inject the prepared herbal extract sample and the calibration standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze a blank (solvent), a placebo (matrix without the analyte), the standard, and the sample to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into the sample matrix at three different concentration levels. The recovery should typically be within 95-105%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol 3: High-Sensitivity Quantification of this compound by UPLC-MS/MS

This protocol is suitable for the quantification of low levels of this compound and for complex matrices where high selectivity is required.

Materials and Equipment:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)

  • This compound reference standard

  • LC-MS grade acetonitrile, water, and formic acid

  • Autosampler vials

UPLC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A rapid gradient is typically used, for example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI positive

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For example, for a related compound, Xanthotoxin, a transition of m/z 217 -> 189 might be used. The optimal collision energy for each transition must be determined.

Procedure and Validation: The procedure for standard preparation, sample analysis, and quantification is similar to the HPLC-UV method, but with much lower concentration levels (e.g., in the ng/mL range). Method validation should be performed according to ICH M10 guidelines for bioanalytical method validation if applicable, or ICH Q2(R2) for pharmaceutical analysis.[4][10] This includes assessing selectivity, matrix effect, accuracy, precision, and stability.

Signaling Pathways and Drug Development Relevance

For drug development professionals, understanding the mechanism of action of this compound is crucial. This compound has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11]

NF-κB Signaling Pathway Inhibition by this compound

The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8][12] this compound has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of p65.[11]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression p65_p50_nuc->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway Modulation by this compound

The MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38, are also critical in mediating inflammatory responses.[13] Extracellular signals can activate a cascade of protein kinases, leading to the phosphorylation and activation of JNK and p38. These activated MAPKs then regulate the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of JNK and p38, thereby attenuating the inflammatory cascade.[10][11]

MAPK_Pathway cluster_activation cluster_phospho Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases MKKs MAPKKs (e.g., MKK3/6, MKK4/7) Upstream_Kinases->MKKs Activate p38 p38 MKKs->p38 Phosphorylate MKKs->p38 JNK JNK MKKs->JNK Phosphorylate MKKs->JNK Phospho_p38 p-p38 Inflammatory_Response Inflammatory Response p38->Inflammatory_Response Activate Phospho_JNK p-JNK JNK->Inflammatory_Response Activate This compound This compound This compound->MKKs Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in herbal medicine preparations, from sample collection to data analysis.

Xanthotoxol_Quantification_Workflow Start Start: Herbal Medicine Sample Sample_Prep Sample Preparation (Drying, Grinding) Start->Sample_Prep Extraction Ultrasonic-Assisted Extraction Sample_Prep->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Analysis HPLC-UV or UPLC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Report this compound Concentration Data_Processing->End

Caption: Workflow for this compound quantification.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the accurate quantification of this compound in herbal medicine preparations. The detailed methodologies for extraction and analysis, along with the validation parameters, will enable researchers and scientists to obtain reliable and reproducible results. For drug development professionals, the elucidation of this compound's interaction with key inflammatory signaling pathways offers valuable insights into its mechanism of action and supports its further investigation as a potential therapeutic agent. The use of validated, stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of herbal products containing this compound.[6][14]

References

In Vivo Experimental Design for Xanthotoxol Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo experimental studies for Xanthotoxol (also known as 8-hydroxypsoralen), a naturally occurring furanocoumarin with demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties. This document outlines detailed protocols for formulation, administration, and relevant animal models, along with summaries of quantitative data from published studies and visualizations of key signaling pathways.

Physicochemical Properties and Formulation Strategies

This compound is a crystalline solid with poor water solubility, necessitating specific formulation strategies for effective in vivo delivery.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₆O₄
Molecular Weight202.16 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMSO
Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

Objective: To prepare a clear solution of this compound for intraperitoneal administration in rodents.

Materials:

Procedure:

  • Dissolution: Dissolve the required amount of this compound powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Dilution: Just before administration, dilute the this compound-DMSO stock solution with sterile saline to the final desired concentration. A common final DMSO concentration for i.p. injection is below 5% to minimize peritoneal irritation. For a final concentration of 1 mg/mL with 5% DMSO, mix 100 µL of the 10 mg/mL this compound stock with 900 µL of sterile saline.

  • Verification: Ensure the final solution is clear and free of precipitation before injection.

Protocol 2: Formulation for Oral Gavage (p.o.)

Objective: To prepare a stable suspension of this compound for oral administration in rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

Procedure:

  • Weighing: Weigh the required amount of this compound.

  • Suspension: Create a paste by adding a small volume of the 0.5% CMC solution to the this compound powder and triturating with a mortar and pestle.

  • Homogenization: Gradually add the remaining vehicle while continuously mixing to form a uniform suspension. A brief sonication or homogenization step can improve the uniformity and reduce particle size.

  • Verification: Ensure a homogenous suspension is achieved before each administration.

In Vivo Administration Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 3: Intraperitoneal (i.p.) Injection in Mice/Rats

Objective: To administer a precise dose of this compound into the peritoneal cavity.

Materials:

  • Prepared this compound formulation

  • Appropriate gauge needle (e.g., 25-27G for mice, 23-25G for rats)

  • 1 mL syringe

  • 70% ethanol

Procedure:

  • Animal Restraint: Properly restrain the animal to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood vessel or organ has been punctured.

  • Administration: Inject the formulation slowly.

  • Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 4: Oral Gavage in Mice/Rats

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22G for mice, 16-18G for rats)

  • 1 mL syringe

Procedure:

  • Animal Restraint: Gently but firmly restrain the animal, ensuring the head and body are in a straight line.

  • Needle Insertion: Gently insert the gavage needle into the esophagus via the side of the mouth.

  • Advancement: Advance the needle smoothly into the stomach. If resistance is met, withdraw and re-insert to avoid tracheal entry.

  • Administration: Slowly administer the calculated volume.

  • Withdrawal: Carefully withdraw the gavage needle.

  • Monitoring: Return the animal to its cage and observe for any signs of distress.

In Vivo Experimental Models and Efficacy Data

Anti-Inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

  • Grouping: Randomly divide animals into control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.

  • Administration: Administer this compound (i.p. or p.o.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control.

Table 2: Efficacy of this compound in an In Vivo Inflammation Model

ModelSpeciesRouteDose (mg/kg)Outcome% Inhibition/ReductionReference
Carrageenan-induced paw edemaRati.p.1-30Reduction in paw edemaDose-dependent[1]
LPS-induced inflammationMousei.p.Not SpecifiedReduction in TNF-α and IL-6Concentration-dependent in vitro[2][3]
Neuroprotective Activity

Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Protocol:

  • Animal Model: Induce transient focal cerebral ischemia in male Sprague-Dawley rats by MCAO.

  • Administration: Administer this compound (i.p.) at the onset of reperfusion.

  • Neurological Assessment: Evaluate neurological deficit scores at 24, 48, and 72 hours post-ischemia.

  • Histological Analysis: Measure infarct volume and assess neuronal damage in brain sections.

  • Biochemical Analysis: Measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers in the brain tissue.

Table 3: Efficacy of this compound in an In Vivo Neuroprotection Model

ModelSpeciesRouteDose (mg/kg)OutcomeResultReference
MCAORati.p.5 and 10Improved neurological deficit scoreSignificant improvement
MCAORati.p.5 and 10Reduced infarct volumeSignificant reduction
MCAORati.p.5 and 10Decreased TNF-α, IL-1β, IL-6 levelsSignificant reduction[4]
Anti-Cancer Activity

Model: Non-Small Cell Lung Cancer (NSCLC) Xenograft in Mice

Protocol:

  • Cell Culture: Culture human NSCLC cells (e.g., A549, H1299).

  • Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Grouping and Administration: Randomize mice into vehicle control and this compound treatment groups. Administer this compound (i.p. or p.o.) daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Table 4: Efficacy of this compound in an In Vivo Cancer Model

ModelSpeciesRouteDoseOutcomeResultReference
NSCLC XenograftMouseNot SpecifiedNot SpecifiedSuppression of tumor growthSignificant suppression[5][6][7]

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB pathway by preventing the nuclear translocation of the p65 subunit, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates p65_p50 NF-κB (p65/p50) p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n translocates This compound This compound This compound->p65_p50_n inhibits translocation DNA DNA p65_p50_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_Expression induces

This compound inhibits the nuclear translocation of NF-κB.
MAPK Signaling Pathway

This compound has been observed to inhibit the phosphorylation of JNK and p38, key components of the MAPK signaling cascade, which are involved in inflammatory responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

This compound inhibits p38 and JNK phosphorylation.
PI3K/Akt Signaling Pathway

In the context of non-small cell lung cancer, this compound has been shown to downregulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates This compound This compound This compound->PI3K downregulates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival

This compound downregulates the PI3K/Akt pathway.
General Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies of this compound.

Experimental_Workflow Start Study Design & Animal Model Selection Formulation This compound Formulation Start->Formulation Induction Disease Model Induction Start->Induction Administration In Vivo Administration (i.p. or p.o.) Formulation->Administration Monitoring Monitoring & Data Collection Administration->Monitoring Induction->Administration Endpoint Endpoint Analysis (Histology, Biochemistry, etc.) Monitoring->Endpoint Analysis Data Analysis & Interpretation Endpoint->Analysis End Conclusion Analysis->End

General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for Xanthotoxol in Photochemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin found in several plants, including Cnidium monnieri.[1] Furanocoumarins are a class of compounds recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] While the structurally related compound Xanthotoxin (8-methoxypsoralen) is a well-established photosensitizer used in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo, the role of this compound in photochemotherapy is less defined.[5][6][7]

These application notes provide an overview of the known anticancer effects of this compound and present a detailed, representative protocol for psoralen-based photochemotherapy using the extensively studied analogue, Xanthotoxin. This information is intended to serve as a foundational resource for researchers investigating the potential of this compound and other psoralen (B192213) derivatives in photochemotherapy.

Anticancer Activity of this compound (Without Photoactivation)

Recent studies have demonstrated that this compound possesses intrinsic anticancer properties, independent of photoactivation. Research has shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis.[8][9]

Mechanism of Action:

One of the key mechanisms identified is the downregulation of the PI3K-AKT signaling pathway.[10] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by this compound can lead to cell cycle arrest and apoptosis in cancer cells.[10]

Quantitative Data:

The following table summarizes the in vitro antiproliferative activity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer23.59[8]
HepG2Liver Cancer15.57[8]

Principles of Photochemotherapy with Psoralens

Photochemotherapy, particularly PUVA therapy, utilizes the photosensitizing properties of psoralen derivatives.[5] The mechanism involves the intercalation of the psoralen molecule into the DNA double helix.[11] Upon activation by UVA radiation (320-400 nm), the psoralen forms covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), leading to the formation of monoadducts and interstrand cross-links (ICLs).[12][13] These DNA lesions block replication and transcription, ultimately triggering apoptosis.[4][12]

It is important to note that one study has suggested this compound is not as sensitive to photostimulation as other psoralens, though it does inhibit cell proliferation on its own.[9] This suggests that while it has anticancer properties, its efficacy as a photosensitizer in a clinical or experimental setting may differ significantly from Xanthotoxin.

Experimental Protocols for In Vitro Photochemotherapy

The following protocols are based on the use of Xanthotoxin (8-methoxypsoralen) and serve as a comprehensive starting point for investigating the photochemotherapeutic potential of this compound.

Preparation of this compound/Xanthotoxin Stock Solution

Proper solubilization of furocoumarins is critical for in vitro assays.

  • Solvent Selection : this compound and Xanthotoxin are soluble in dimethyl sulfoxide (B87167) (DMSO).[2][14]

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Warm the solution gently and sonicate if necessary to ensure complete dissolution.[2]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation :

    • Dilute the DMSO stock solution in cell culture medium to the desired final concentrations immediately before use.

    • The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment Protocol
  • Cell Seeding : Seed the cancer cells of interest (e.g., A431, HeLa, HaCaT) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Incubation : Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment :

    • Replace the culture medium with fresh medium containing the desired concentrations of the psoralen derivative (this compound or Xanthotoxin).

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and DNA intercalation.[5][15]

UVA Irradiation Protocol
  • UVA Source : Utilize a calibrated UVA light source with a peak emission in the 320-400 nm range. An irradiation chamber with controlled temperature is recommended to avoid thermal damage to the cells.

  • Pre-Irradiation :

    • Remove the culture medium containing the psoralen compound.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Add a thin layer of PBS to the wells to prevent dehydration during irradiation.

  • Irradiation :

    • Place the culture plates under the UVA source.

    • Expose the cells to the desired UVA dose (measured in J/cm²). The optimal dose will need to be determined empirically but typically ranges from 0.5 to 10 J/cm².[5]

    • Also, include control groups: no treatment, compound only (no UVA), and UVA only (no compound).

  • Post-Irradiation :

    • Remove the PBS and add fresh, complete culture medium.

    • Return the cells to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours) before subsequent analysis.

Cell Viability Assay (e.g., MTT or SRB Assay)
  • After the post-irradiation incubation period, assess cell viability using a standard method like the MTT or Sulforhodamine B (SRB) assay.

  • Read the absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) with and without UVA exposure.

Apoptosis Assay by Western Blot

This protocol allows for the detection of key apoptosis-related proteins.[16][17]

  • Protein Extraction :

    • After treatment and incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

Xanthotoxol_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Fig. 1: this compound-mediated inhibition of the PI3K-AKT pathway.

PUVA_Mechanism cluster_0 Cellular Uptake and Intercalation cluster_1 Photoactivation cluster_2 Cellular Response Psoralen Psoralen Derivative (e.g., Xanthotoxin) DNA Nuclear DNA Psoralen->DNA Intercalation UVA UVA Radiation (320-400 nm) DNA_Adducts DNA Monoadducts & Interstrand Cross-links (ICLs) UVA->DNA_Adducts Replication_Block Blockage of DNA Replication & Transcription DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Fig. 2: General mechanism of psoralen-UVA (PUVA) photochemotherapy.

Western_Blot_Workflow start Cell Treatment & UVA Irradiation lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Fig. 3: Experimental workflow for Western blot analysis of apoptosis.

Conclusion and Future Directions

This compound demonstrates potential as an anticancer agent through mechanisms such as the inhibition of the PI3K-AKT pathway. While its role as a photosensitizer in photochemotherapy is not well-established and may be limited, the provided protocols using the related compound Xanthotoxin offer a robust framework for further investigation. Future research should focus on directly comparing the photosensitizing efficacy and phototoxicity of this compound and Xanthotoxin to elucidate their potential in photochemotherapy. Such studies will be crucial for the development of novel and effective cancer therapies.

References

Cell-based Assays for Screening Xanthotoxol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthotoxol, a naturally occurring furanocoumarin, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These activities are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[3][4] This document provides detailed application notes and protocols for a range of cell-based assays to screen and characterize the biological activities of this compound. The protocols are designed to be robust and reproducible, enabling researchers to effectively evaluate the therapeutic potential of this promising compound.

I. Anti-inflammatory Activity of this compound

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[5] This section details the protocols for assessing the anti-inflammatory properties of this compound in vitro.

Data Presentation: Inhibitory Effects of this compound on Inflammatory Mediators
AssayCell LineStimulantMeasured MediatorIC50 Value (µM)Reference
Nitric Oxide ProductionRAW 264.7LPSNitric Oxide (NO)~25-50[6]
Prostaglandin E2 ProductionRAW 264.7LPSProstaglandin E2 (PGE2)~125-250[5]
Cyclooxygenase-2 InhibitionIn vitroArachidonic AcidPGE2Not explicitly found
Cytokine InhibitionRAW 264.7LPSIL-6>250[5]
Cytokine InhibitionRAW 264.7LPSIL-1β>250[5]
Experimental Protocols

Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of PGE2 in the cell culture supernatant.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's instructions of a commercial kit.

  • Data Analysis: Calculate the PGE2 concentration from the standard curve provided with the kit. The percentage of PGE2 inhibition is determined by comparing the treated samples to the LPS-stimulated control.

Signaling Pathway: this compound Inhibition of NF-κB and MAPK Pathways

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; p65 [label="p65", fillcolor="#34A853", fontcolor="#FFFFFF"]; p65_nuc [label="p65 (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Mediators [label="iNOS, COX-2, Pro-inflammatory Cytokines", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MAPK_Pathway [color="#5F6368"]; TLR4 -> NFkB_Pathway [color="#5F6368"]; MAPK_Pathway -> p38 [color="#5F6368"]; MAPK_Pathway -> JNK [color="#5F6368"]; NFkB_Pathway -> IKK [color="#5F6368"]; IKK -> IkB [label="P", arrowhead=tee, color="#EA4335"]; IkB -> p65 [style=dashed, arrowhead=none, color="#5F6368"]; p65 -> p65_nuc [label="translocation", color="#34A853"]; p65_nuc -> Inflammatory_Mediators [label="transcription", color="#34A853"]; this compound -> p38 [arrowhead=tee, color="#EA4335"]; this compound -> JNK [arrowhead=tee, color="#EA4335"]; this compound -> IKK [arrowhead=tee, color="#EA4335"]; } this compound inhibits LPS-induced inflammation.

II. Anticancer Activity of this compound

This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[2][3] This section provides protocols to evaluate the anticancer potential of this compound.

Data Presentation: Cytotoxic Activity of this compound
AssayCell LineCancer TypeIC50 Value (µM)Reference
MTT AssayHeLaCervical Cancer23.63[7]
MTT AssayHepG2Liver Cancer9.64[8]
MTT AssayTCTCFibroblast5-50 µg/mL[2]
Experimental Protocols

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the compound concentration.

Principle: This assay uses a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway: this compound Inhibition of the PI3K/Akt Pathway

// Nodes Growth_Factor [label="Growth Factor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_Akt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Progression [label="Cell Cycle Progression", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Growth_Factor -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label="P", color="#34A853"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> p_Akt [color="#34A853"]; Akt -> p_Akt [style=dashed, arrowhead=none, color="#5F6368"]; p_Akt -> Cell_Cycle_Progression [color="#34A853"]; p_Akt -> Apoptosis_Inhibition [color="#34A853"]; this compound -> PI3K [arrowhead=tee, color="#EA4335"]; } this compound disrupts cancer cell survival.

III. Neuroprotective Activity of this compound

This compound has shown promise as a neuroprotective agent, potentially through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Data Presentation: Acetylcholinesterase Inhibitory Activity of this compound
AssayEnzyme SourceIC50 Value (µg/mL)Reference
Acetylcholinesterase InhibitionIn vitroNot explicitly found
Experimental Protocol

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (B1193921) to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to AChE activity.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Reaction: In a 96-well plate, add the buffer, DTNB, and this compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of this compound. The percentage of inhibition is calculated relative to the control reaction without the inhibitor. The IC50 value can be determined from a dose-response curve.[9]

Experimental Workflow: Acetylcholinesterase Inhibition Assay

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// Edges Start -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Mix_Reagents [color="#5F6368"]; Mix_Reagents -> Add_Enzyme [color="#5F6368"]; Add_Enzyme -> Incubate [color="#5F6368"]; Incubate -> Add_Substrate [color="#5F6368"]; Add_Substrate -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; } Workflow for AChE inhibition screening.

Conclusion

The cell-based assays outlined in this document provide a comprehensive framework for screening and characterizing the anti-inflammatory, anticancer, and neuroprotective activities of this compound. By employing these detailed protocols, researchers can generate robust and reliable data to further elucidate the mechanisms of action and therapeutic potential of this multifaceted natural compound. The provided signaling pathway diagrams and data tables offer a clear and concise summary to facilitate experimental design and data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Xanthotoxol Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with xanthotoxol and encountering solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers, though it is generally considered soluble. Some sources indicate a solubility as high as 60 mg/mL, while others suggest a more moderate solubility of around 40 mg/mL.[1][2] It is also sometimes described as only slightly soluble in DMSO.[3] This variability may be due to differences in compound purity, particle size, and the specific batch of DMSO used.

Q2: Why is my this compound not dissolving completely in DMSO at room temperature?

A2: Several factors can contribute to incomplete dissolution of this compound in DMSO. These include the compound's inherent crystalline structure, which can be resistant to dissolution, and potential variations in the purity of the this compound sample. Additionally, the presence of even small amounts of water in the DMSO can sometimes affect the solubility of hydrophobic compounds.

Q3: Can I heat the this compound/DMSO mixture to improve solubility?

A3: Yes, gentle warming can be an effective method to aid in the dissolution of this compound in DMSO.[4] It is recommended to use a water bath set to a low temperature (e.g., 37°C) and to monitor the process closely.[4] However, be aware that excessive heat can potentially degrade the compound, so prolonged or high-temperature heating should be avoided.[4]

Q4: Is sonication a suitable method for dissolving this compound in DMSO?

A4: Sonication is a highly recommended technique for dissolving this compound and other poorly soluble compounds in DMSO.[1][4] The high-frequency sound waves help to break down crystal lattices and facilitate the solvation of the compound. A few minutes of sonication in a water bath is often sufficient to achieve complete dissolution.[4]

Q5: My this compound dissolved in DMSO, but it precipitated when I diluted it with my aqueous assay buffer. What should I do?

A5: This is a common issue known as precipitation upon dilution. DMSO is a strong organic solvent, but when a concentrated DMSO stock is added to an aqueous buffer, the solvent environment changes dramatically, which can cause the compound to crash out of solution. To mitigate this, it is crucial to perform serial dilutions and ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%.[4] A stepwise dilution approach is recommended to avoid rapid changes in solvent polarity.[5]

Troubleshooting Guide

If you are experiencing difficulties dissolving this compound in DMSO, please follow the troubleshooting steps outlined below.

Issue 1: this compound powder is not fully dissolving in DMSO.

Troubleshooting Steps:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Water content can negatively impact the solubility of hydrophobic compounds.

  • Increase Mechanical Agitation:

    • Vortexing: Gently vortex the solution for several minutes.[4] Avoid vigorous mixing that could introduce air bubbles.[4]

    • Sonication: Place the vial in a sonicator water bath for 5-10 minutes.[4] This is often the most effective method.

  • Apply Gentle Heat: Warm the solution in a 37°C water bath for a short period.[4] Combine with vortexing or sonication for enhanced effect.

  • Prepare a More Dilute Stock Solution: If the desired concentration is high and proving difficult to achieve, consider preparing a more dilute stock solution and adjusting the volume added to your assay accordingly, while keeping the final DMSO concentration in mind.

Issue 2: The dissolved this compound-DMSO solution appears cloudy or has particulates.

Troubleshooting Steps:

  • Centrifugation: Centrifuge the stock solution at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material. Carefully aspirate the supernatant for use. Note that this will result in a lower actual concentration than calculated.

  • Filtration: For larger volumes, you can filter the solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). This will remove any undissolved particulates. Again, this may reduce the final concentration.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Source/SupplierReported Solubility (mg/mL)Molar Concentration (mM)
TargetMol60296.79
Selleckchem40197.86
AbMole≥ 60-
ChemicalBookSlightly Soluble-

Molecular Weight of this compound: 202.16 g/mol

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the tube for 2-3 minutes.

    • If not fully dissolved, place the tube in a sonicator water bath and sonicate for 5-10 minutes.

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Visualizations

experimental_workflow weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolution add_dmso->dissolve vortex Vortex dissolve->vortex sonicate Sonicate dissolve->sonicate warm Gentle Warming (37°C) dissolve->warm inspect 4. Visual Inspection dissolve->inspect store 5. Aliquot & Store (-20°C / -80°C) inspect->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

signaling_pathway cluster_inflammation Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_outcome Pathophysiological Outcome Stimulus e.g., Ischemia-Reperfusion ICAM1 ICAM-1 Stimulus->ICAM1 ESelectin E-Selectin Stimulus->ESelectin ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) Stimulus->ProInflammatory_Cytokines NO Nitric Oxide (NO) Stimulus->NO Neutrophil_Infiltration Neutrophil Infiltration ICAM1->Neutrophil_Infiltration ESelectin->Neutrophil_Infiltration ProInflammatory_Cytokines->Neutrophil_Infiltration Brain_Edema Brain Edema Neutrophil_Infiltration->Brain_Edema This compound This compound This compound->ICAM1 This compound->ESelectin This compound->ProInflammatory_Cytokines This compound->NO This compound->Neutrophil_Infiltration This compound->Brain_Edema

Caption: Inhibitory effects of this compound on inflammatory pathways.

References

Technical Support Center: Optimizing Xanthotoxol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Xanthotoxol from plant materials.

Frequently Asked Questions (FAQs)

Q1: Which plant species are good sources of this compound?

A1: this compound (also known as 8-hydroxypsoralen) is a linear furanocoumarin found in various plants. Notable sources include Cnidium monnieri (L.) Cusson (Common Cnidium Fruit), Ficus carica (Fig), and species from the Angelica genus, such as Angelica archangelica.[1][2][3]

Q2: What are the most effective methods for extracting this compound?

A2: Several methods can be employed, each with its own advantages. Conventional methods include Soxhlet and maceration.[4] More modern and efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative isolation and purification of this compound.[1]

Q3: Which solvents are recommended for this compound extraction?

A3: The choice of solvent is critical and depends on the extraction method and the polarity of this compound. A range of organic solvents can be used. For instance, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water has been effectively used in HSCCC for separating this compound.[1] Methanol (B129727), ethanol (B145695), and acetone (B3395972) are also commonly used solvents for extracting furanocoumarins.[4][5] The selection should be optimized based on the specific plant matrix.

Q4: How can the purity of the extracted this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for the quantitative analysis and purity assessment of phenolic compounds like this compound.[6][7][8] Thin-Layer Chromatography (TLC) is also a useful technique for monitoring the purification process.

Q5: What are the known biological activities of this compound?

A5: this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Recent studies have also highlighted its potential in cancer therapy, particularly in non-small cell lung cancer, by inducing cell cycle arrest and apoptosis.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Causes Recommended Solutions
Low Yield of this compound 1. Suboptimal Plant Material: The concentration of this compound can vary depending on the plant part, geographical location, and harvest time. 2. Inefficient Extraction: The chosen solvent or extraction method may not be optimal for the plant matrix. Extraction time, temperature, and solvent-to-solid ratio can also significantly impact the yield. 3. Compound Degradation: Furanocoumarins can be sensitive to heat and light, leading to degradation during the extraction process.1. Plant Material Selection: Use the appropriate plant part known to have the highest concentration of this compound (e.g., fruits of Cnidium monnieri).[1] Ensure the plant material is properly dried and finely ground to increase the surface area for extraction. 2. Optimization of Extraction Parameters: Systematically optimize extraction parameters such as solvent polarity, temperature, and duration.[4] Consider using advanced extraction techniques like UAE or MAE to improve efficiency. For purification, HSCCC is a powerful technique for isolating this compound.[1] 3. Minimize Degradation: Use amber glassware or cover equipment with aluminum foil to protect the extract from light. Employ vacuum evaporation at low temperatures to concentrate the extract and avoid thermal degradation.
Co-extraction of Impurities 1. Solvent Non-selectivity: The solvent used may co-extract other compounds with similar polarity to this compound, such as other furanocoumarins (e.g., osthol, imperatorin).[1][9] 2. Complex Plant Matrix: The plant material may contain a high concentration of interfering compounds like chlorophylls (B1240455) and lipids.1. Solvent System Refinement: Utilize a multi-step extraction with solvents of varying polarity to selectively extract different compound classes. Employ chromatographic techniques like column chromatography or HSCCC with optimized solvent systems for efficient separation.[1] 2. Pre-extraction Cleanup: For chlorophyll-rich materials like leaves, a preliminary wash with a non-polar solvent like n-hexane can help remove some lipids and pigments before the main extraction.
Difficulty in Isolating Pure this compound 1. Inadequate Chromatographic Separation: The stationary phase or mobile phase used in column chromatography may not be providing sufficient resolution to separate this compound from closely related compounds. 2. Sample Overloading: Overloading the chromatography column can lead to poor separation and co-elution of compounds.1. Chromatography Optimization: Experiment with different stationary phases (e.g., silica (B1680970) gel, C18) and mobile phase gradients to improve separation. Techniques like HSCCC offer high-resolution separation for complex mixtures.[1] 2. Proper Sample Loading: Ensure the amount of crude extract loaded onto the column is appropriate for its size and separation capacity.

Data Presentation

Table 1: Quantitative Yield of this compound from Cnidium monnieri
Plant SourceExtraction/Purification MethodAmount of Crude ExtractYield of Pure this compoundPurityReference
Cnidium monnieri (L.) Cusson (Fruit)High-Speed Counter-Current Chromatography (HSCCC)308 mg19.4 mg>98%[1]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cnidium monnieri Fruit

This protocol is based on the successful preparative isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[1]

1. Preparation of Crude Extract:

  • Obtain the dried fruits of Cnidium monnieri.

  • Grind the fruits into a fine powder.

  • Perform a solvent extraction of the powdered material. While the original study focuses on the purification of a pre-existing crude extract, a common method would be maceration or Soxhlet extraction with a solvent like ethanol or methanol to obtain the initial crude extract.

  • Evaporate the solvent under reduced pressure to obtain the dry crude extract.

2. HSCCC Separation:

  • Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A stepwise elution with ratios of (1:1:1:1, v/v) followed by (5:5:6:4, v/v) has been shown to be effective.[1]

  • HSCCC Instrumentation: Utilize a preparative HSCCC instrument.

  • Procedure:

    • Dissolve a known amount of the crude extract (e.g., 308 mg) in a suitable volume of the solvent mixture.

    • Perform the HSCCC separation using the stepwise elution gradient.

    • Collect fractions and monitor them using TLC or HPLC to identify the fractions containing this compound.

    • Pool the pure fractions containing this compound.

    • Evaporate the solvent to obtain the purified this compound.

3. Purity Analysis:

  • Assess the purity of the isolated this compound using HPLC-DAD.[1]

Visualizations

Experimental Workflow for this compound Extraction and Isolation

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Identification plant_material Plant Material (e.g., Cnidium monnieri fruits) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding solvent_extraction Solvent Extraction (e.g., Maceration/Soxhlet with Ethanol) grinding->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection purity_check Purity Check (TLC/HPLC) fraction_collection->purity_check pure_this compound Pure this compound purity_check->pure_this compound hplc HPLC Analysis pure_this compound->hplc structural_elucidation Structural Elucidation (NMR, MS) pure_this compound->structural_elucidation

Caption: Workflow for this compound Extraction and Isolation.

Signaling Pathway Modulated by this compound

G cluster_pathway Anti-inflammatory Action of this compound lps LPS (Inflammatory Stimulus) mapk p38 MAPK / JNK Phosphorylation lps->mapk nfkb IκBα Phosphorylation lps->nfkb This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits inos iNOS & COX-2 Expression mapk->inos p65 p65 Nuclear Translocation nfkb->p65 p65->inos inflammation Inflammatory Response (PGE2, IL-6, IL-1β) inos->inflammation

References

Xanthotoxol Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of xanthotoxol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years. Solutions of this compound in solvents like DMSO should be stored at -80°C and are typically stable for up to one year. For short-term storage of solutions (up to one month), -20°C is also acceptable.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), which is a common solvent for preparing stock solutions for in vitro experiments. It is also soluble in other organic solvents such as ethanol, acetone, and methanol (B129727), though solubility may vary. For cell-based assays, it is crucial to use a final solvent concentration that is non-toxic to the cells, typically below 0.5% v/v for DMSO.

Q3: Is this compound sensitive to light?

A3: Yes, as a furanocoumarin, this compound is known to be sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation. Therefore, it is recommended to protect this compound powder and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How does pH affect the stability of this compound?

A4: this compound, like other phenolic compounds, is generally more stable in acidic to neutral conditions. Alkaline (basic) conditions can lead to the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidative and hydrolytic degradation. It is advisable to maintain the pH of aqueous solutions below 7 to minimize degradation.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: Repeated freeze-thaw cycles are not recommended as they can lead to the degradation of the compound and may affect its concentration due to solvent evaporation or precipitation. It is best practice to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
  • Possible Cause 1: Degradation in cell culture media.

    • Solution: this compound may not be stable in the cell culture medium at 37°C over extended incubation periods. Prepare fresh dilutions of this compound in media immediately before each experiment. For long-term experiments (≥ 24 hours), consider replenishing the media with freshly prepared this compound solution every 24 hours.

  • Possible Cause 2: Interaction with media components.

    • Solution: Components in the cell culture media, such as serum proteins, may interact with this compound, reducing its effective concentration. When preparing working solutions, use a serum-free medium if compatible with your experimental design.

  • Possible Cause 3: Solvent-related cytotoxicity.

    • Solution: High concentrations of organic solvents like DMSO can be toxic to cells, affecting the experimental outcome. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5% v/v). Always include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments to account for any solvent effects.

Issue 2: Variability in analytical quantification (e.g., HPLC).
  • Possible Cause 1: Adsorption to plasticware.

    • Solution: this compound may adsorb to certain types of plastic tubes or plates, leading to lower measured concentrations. Use low-adsorption polypropylene (B1209903) or glass vials for storing and diluting this compound solutions.

  • Possible Cause 2: Photodegradation during sample processing.

    • Solution: Exposure to ambient light during sample preparation can cause degradation. Work in a shaded area or use amber-colored labware to protect the samples from light.

  • Possible Cause 3: Co-elution with interfering compounds in complex samples.

    • Solution: When analyzing this compound in biological matrices or plant extracts, other compounds may interfere with its quantification. Optimize your HPLC method by adjusting the mobile phase composition, gradient, or column type to achieve better separation. Using a mass spectrometry (MS) detector can provide higher selectivity.

Quantitative Data Summary

The following table summarizes the key stability and solubility information for this compound.

ParameterValueReference(s)
Storage Stability (Powder) Up to 3 years at -20°CGeneral vendor information
Storage Stability (in DMSO) Up to 1 year at -80°CGeneral vendor information
Solubility in DMSO ≥ 40 mg/mLGeneral vendor information
Susceptibility to Degradation High under alkaline, oxidative, and photolytic conditionsGeneral knowledge of furanocoumarins

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

  • Control: A sample of the this compound stock solution stored at -20°C and protected from light should be used as a control.

Protocol 2: Assessing Stability in Cell Culture Media

This protocol is designed to evaluate the stability of this compound under typical cell culture conditions.

  • Preparation of Working Solution: Prepare a working solution of this compound in your specific cell culture medium (with or without serum, as per your experimental setup) at the highest concentration you plan to use in your assays.

  • Incubation: Incubate the solution in a cell culture incubator at 37°C and 5% CO₂ for different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the solution.

  • Sample Preparation: Immediately process the collected aliquots for analysis. This may involve protein precipitation (if serum is present) by adding a cold organic solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Quantification: Analyze the supernatant using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the cell culture medium.

Signaling Pathway and Experimental Workflow Diagrams

Xanthotoxol_Signaling_Pathways cluster_LPS LPS Stimulation cluster_this compound This compound Action cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/AKT Pathway LPS LPS JNK JNK LPS->JNK p38 p38 LPS->p38 IKK IKK LPS->IKK This compound This compound This compound->JNK Inhibits phosphorylation This compound->p38 Inhibits phosphorylation IkB IκBα This compound->IkB Inhibits phosphorylation AKT AKT This compound->AKT Inhibits phosphorylation AP1 AP-1 JNK->AP1 p38->AP1 Inflammatory_Response Inflammatory Response (e.g., NO, PGE2, Cytokines) AP1->Inflammatory_Response IKK->IkB Inhibits NFkB NF-κB (p65) IKK->NFkB Activates IkB->NFkB Sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Inflammatory_Response PI3K PI3K PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: this compound's modulation of inflammatory and survival signaling pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions (24h) start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (UV light) start->photo analysis Sample Preparation (Neutralization, Dilution) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC Analysis analysis->hplc data Data Analysis (Quantify parent drug, Identify degradation products) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Cell_Culture_Stability_Workflow cluster_sampling Sample Collection at Time Points start Prepare this compound in Cell Culture Medium incubation Incubate at 37°C, 5% CO₂ start->incubation t0 T=0h incubation->t0 t2 T=2h incubation->t2 t4 T=4h incubation->t4 t24 T=24h incubation->t24 processing Sample Processing (e.g., Protein Precipitation) t0->processing t2->processing t4->processing t24->processing lcms LC-MS/MS Analysis processing->lcms analysis Data Analysis (Determine concentration vs. time) lcms->analysis

Caption: Workflow for assessing this compound stability in cell culture media.

Technical Support Center: Preventing Xanthotoxol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Xanthotoxol in their experiments, ensuring its proper solubilization in cell culture media is critical for obtaining accurate and reproducible results. This compound, a naturally occurring furanocoumarin, is a hydrophobic compound prone to precipitation in aqueous environments like cell culture media. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound has low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of cell culture media, the concentration of this compound may exceed its solubility limit, leading to precipitation. This phenomenon is often referred to as "crashing out."

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture experiments. It is crucial to use anhydrous, cell culture grade DMSO.

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. Preparing a high-concentration stock solution in a suitable organic solvent allows for more accurate and consistent final concentrations in your experiments.

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to the cell culture medium.
Possible Cause Solution
High Final Concentration The desired final concentration of this compound may be above its solubility limit in the culture medium. Perform a dose-response experiment starting with lower concentrations to determine the maximum soluble concentration in your specific cell culture system.
Improper Dilution Technique Rapidly adding a concentrated stock solution to a large volume of media can cause localized high concentrations, leading to immediate precipitation. Employ a stepwise or serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also improve dispersion.
Cold Medium The temperature of the cell culture medium can significantly affect the solubility of compounds. Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.
Issue: this compound precipitates over time during the experiment.
Possible Cause Solution
Temperature Fluctuations Repeatedly taking culture vessels out of the incubator can cause temperature drops, reducing the solubility of this compound. Minimize the time your culture vessels are outside the incubator.
Media Evaporation Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and consider using sealed culture flasks or plates for long-term experiments.
Interaction with Media Components Components in the cell culture medium, such as salts and proteins, can sometimes influence the solubility of compounds. If using a serum-free medium, consider if the absence of serum proteins, which can help solubilize hydrophobic compounds, is a contributing factor.

Data Presentation: this compound Solubility

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 40 mg/mL (~197.86 mM)[1]Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[1]
Ethanol 2 mg/mL[1]
Water < 1 mg/mL (practically insoluble)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Treatment
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile, complete cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Intermediate Dilution (Recommended):

      • Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 1 mM intermediate solution from a 20 mM stock, add 5 µL of the stock solution to 95 µL of medium.

      • Gently mix by pipetting up and down.

    • Final Dilution:

      • Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed complete cell culture medium in your culture vessel. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

      • Gently swirl the culture vessel to ensure even distribution.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)_n->Pro-inflammatory Genes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) Phosphorylates Transcription Factors Transcription Factors MAPK (p38, JNK)->Transcription Factors Activates This compound This compound This compound->MAPK (p38, JNK) Inhibits Phosphorylation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a cell-based assay with this compound, incorporating the key steps to prevent precipitation.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 20 mM in DMSO) D Prepare Intermediate Dilution of this compound in Pre-warmed Medium A->D B Culture and Seed Cells F Treat Cells with this compound Working Solutions B->F C Pre-warm Cell Culture Medium to 37°C C->D E Prepare Final Working Concentrations via Serial Dilution D->E E->F H Incubate for Desired Time Period F->H G Include Vehicle Control (DMSO) G->F I Perform Cell-Based Assay (e.g., Viability, Cytokine Measurement) H->I J Data Analysis I->J

Caption: General workflow for cell-based assays using this compound.

References

Technical Support Center: Xanthotoxol HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC quantification of Xanthotoxol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC where the trailing half of the peak is wider than the leading half.[1] This can compromise resolution and lead to inaccurate quantification.[2] For a compound like this compound, which has polar functional groups, several factors can contribute to this problem.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: this compound's hydroxyl and furan (B31954) oxygen groups can interact strongly with ionized silanol groups on the silica-based stationary phase.[2][3] This is a primary cause of peak tailing for polar analytes.

    • Solution: Add a buffer to the mobile phase to maintain a stable pH and mask these silanol interactions.[2][3] For reversed-phase chromatography, operating at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, leading to more symmetrical peaks. Increasing the buffer concentration can also be effective.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][2]

    • Solution: Dilute the sample and inject it again. If the peak shape improves, column overload was the likely cause. Consider reducing the injection volume or the sample concentration.[2]

  • Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample flow path, causing peak tailing that often affects all peaks in the chromatogram.[1][2]

    • Solution: First, try reversing and flushing the column to dislodge any particulates from the inlet frit.[1] If this fails, replacing the guard column (if used) or the analytical column is the next step.[4][5]

  • Extracolumn Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing, especially for early eluting peaks.[4]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Issue 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is drifting or shifting between runs. What should I investigate?

Answer:

Stable retention times are critical for reliable peak identification and quantification. Drifting retention times can be caused by issues with the mobile phase, the pump, or the column.[4]

Potential Causes & Solutions:

  • Mobile Phase Composition Change: Inaccurate mixing of mobile phase solvents, evaporation of the more volatile component, or degradation of mobile phase additives can alter the elution strength.[6]

    • Solution: Prepare fresh mobile phase daily.[7] If using an online mixing system, ensure the pump's proportioning valves are functioning correctly by running a diagnostic test.[8] Manually premixing the mobile phase can eliminate pump mixing issues.[4] Degas the mobile phase thoroughly to prevent bubble formation, which can affect pump performance.[7]

  • Column Equilibration: Insufficient column equilibration time after a gradient run or when starting up the system is a common cause of retention time drift.[4][7]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient period (typically 10-20 column volumes) until a stable baseline is achieved.[7]

  • Flow Rate Fluctuation: Leaks in the system or failing pump seals can lead to an inconsistent flow rate, directly impacting retention times.[6]

    • Solution: Check the system for any visible leaks, especially around fittings. Monitor the system backpressure; significant fluctuations can indicate a pump issue. Perform a flow rate accuracy test if the problem persists.

  • Temperature Changes: Column temperature affects mobile phase viscosity and chromatographic selectivity. Fluctuations in ambient temperature can cause retention time shifts if a column oven is not used.[6]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Issue 3: Baseline Problems (Noise or Drift)

Question: I'm observing a noisy or drifting baseline in my chromatogram. How can I get a stable baseline?

Answer:

A stable baseline is essential for accurate peak integration and achieving low detection limits. Baseline issues can stem from the detector, the mobile phase, or contamination in the system.[6][9]

Potential Causes & Solutions:

  • Air Bubbles in the System: Air bubbles passing through the detector cell are a frequent cause of sharp spikes and noise in the baseline.[9]

    • Solution: Thoroughly degas the mobile phase before use using sonication, vacuum filtration, or an online degasser.[7] Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the solvents or buffers can create a noisy or drifting baseline, especially during gradient elution.[6]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers.[7] Filter all aqueous mobile phases through a 0.45 µm filter to remove particulate matter.[7]

  • Detector Lamp Issues: An aging detector lamp can result in decreased energy output, leading to higher baseline noise.[6][10]

    • Solution: Check the lamp's operating hours and energy levels through the HPLC software. Replace the lamp if it is near the end of its lifespan.

  • Column Bleed or Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline.[6]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants. Ensure proper sample cleanup to prevent injection of highly retentive matrix components.[11]

Issue 4: Low Sensitivity or No Peak Detected

Question: I am injecting my this compound standard, but I see a very small peak or no peak at all. What could be the problem?

Answer:

A complete loss of signal or significantly reduced sensitivity can be alarming. The issue could be related to the sample itself, the injection process, or the detector settings.[8][12]

Potential Causes & Solutions:

  • Incorrect Detection Wavelength: this compound has specific UV absorbance maxima. If the detector is set to a wavelength where this compound has low absorbance, the signal will be weak or absent.

    • Solution: Verify the UV-Vis spectrum for this compound and ensure the detector is set to an absorbance maximum (typically around 250 nm, 300 nm, or a specific wavelength determined during method development).

  • Sample Degradation: Psoralens, including this compound, can be sensitive to light.[13] Improper sample handling or storage can lead to degradation.

    • Solution: Protect samples from direct light by using amber vials or covering containers with aluminum foil.[13] Prepare samples fresh and analyze them promptly. Evaluate sample stability under various conditions if necessary.[14][15]

  • Injection Issues: A blockage in the autosampler needle or syringe, an incorrect injection volume setting, or a leak in the injector rotor seal can prevent the sample from reaching the column.[8]

    • Solution: Perform a visual check of the injection process. Ensure the correct vial is being sampled and that the injection volume is appropriate. If using a manual injector, check for leaks. For an autosampler, run injector diagnostics if available.

  • Sample Solubility/Compatibility: If the sample solvent is much stronger than the mobile phase (e.g., sample dissolved in 100% acetonitrile for a mobile phase starting at 5% acetonitrile), the analyte may precipitate upon injection or exhibit poor peak shape.[4][16]

    • Solution: Ideally, dissolve the sample in the initial mobile phase.[17] If a stronger solvent is required for solubility, keep its proportion as low as possible and inject a smaller volume.

Experimental Protocols & Data

Example HPLC Protocol for this compound Quantification

This protocol is a general starting point for method development. Optimization will likely be required based on your specific instrument, sample matrix, and analytical goals.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 20-80% B15-17 min: 80-20% B17-22 min: 20% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Detection λ 300 nm
Sample Prep. Dissolve standard/extract in Methanol or initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
Illustrative Data: Effect of Mobile Phase pH on Peak Tailing

The following table illustrates how adjusting the mobile phase pH can improve the peak shape for a polar compound like this compound by minimizing silanol interactions.

Mobile Phase pHTailing Factor (Tf)Observations
7.0 (Phosphate Buffer)2.1Significant peak tailing observed.
4.5 (Acetate Buffer)1.5Reduced peak tailing, improved symmetry.
2.8 (0.1% Formic Acid) 1.1 Symmetrical peak, minimal tailing.

Note: Data is illustrative. The Tailing Factor is calculated according to USP standards, where a value of 1.0 indicates a perfectly symmetrical peak.[5]

Visual Workflow and Troubleshooting Diagrams

General Workflow for this compound HPLC Analysis

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Prepare Sample (Extract/Standard) Filter 2. Filter Sample (0.45 µm) Sample->Filter Equilibrate 4. Equilibrate Column Filter->Equilibrate MobilePhase 3. Prepare & Degas Mobile Phase MobilePhase->Equilibrate Inject 5. Inject Sample Equilibrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Detect Analyte (UV @ 300 nm) Separate->Detect Integrate 8. Integrate Peak Detect->Integrate Quantify 9. Quantify (Calibration Curve) Integrate->Quantify Report 10. Generate Report Quantify->Report

Caption: Standard experimental workflow for this compound quantification by HPLC.

Troubleshooting Logic: Peak Tailing

Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks CheckOverload Dilute Sample & Re-inject CheckAllPeaks->CheckOverload No ColumnProblem Suspect Column Issue: - Blocked Frit - Void CheckAllPeaks->ColumnProblem Yes Improved Peak shape improved? CheckOverload->Improved OverloadSol Problem Solved: Column Overload Improved->OverloadSol Yes ChemProblem Suspect Chemical Interaction (Silanol Effects) Improved->ChemProblem No ReverseFlush Reverse & Flush Column ColumnProblem->ReverseFlush ReplaceColumn Replace Guard/ Analytical Column ReverseFlush->ReplaceColumn If problem persists ModifyMP Modify Mobile Phase: - Lower pH (e.g., add acid) - Add/increase buffer ChemProblem->ModifyMP ChemSol Problem Solved: Chemical Interaction ModifyMP->ChemSol

Caption: Decision tree for troubleshooting this compound peak tailing.

Mechanism: Silanol Interaction Causing Peak Tailing

cluster_column Silica Surface (Stationary Phase) Silanol Si-O⁻  (Ionized Silanol) This compound This compound (Analyte) This compound->Silanol Secondary Interaction (Ionic Attraction) MobilePhase Mobile Phase Flow MobilePhase->this compound Primary Retention (Hydrophobic Interaction)

Caption: Diagram of secondary interactions leading to peak tailing.

References

Minimizing off-target effects of Xanthotoxol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data accuracy in experiments involving Xanthotoxol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin. It is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. Its primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, and it is also known to be a CYP450 inhibitor.[1]

Q2: What are the known off-target effects of this compound?

Currently, there is limited specific information in the public domain detailing a comprehensive off-target profile of this compound. Like many small molecules, it has the potential to interact with unintended cellular targets, which can lead to misinterpretation of experimental results. Furanocoumarins, as a class, are known to interact with various proteins and pathways, including cytochrome P450 enzymes.[2][3][4] Researchers should, therefore, incorporate rigorous control experiments to validate that the observed effects are due to the intended mechanism of action.

Q3: How can I proactively minimize potential off-target effects in my experiments with this compound?

Minimizing off-target effects begins with careful experimental design. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimal concentration of this compound that elicits the desired on-target effect. Using the lowest effective concentration can significantly reduce the likelihood of engaging off-target molecules.

  • Use of Controls: Always include appropriate controls, such as a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive compound.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays that measure the same biological endpoint through different methodologies.

  • Time-Course Experiments: Evaluate the effects of this compound at various time points to distinguish between primary on-target effects and secondary, potentially off-target, cellular responses.

Q4: My cells are showing high levels of toxicity or unexpected morphological changes after this compound treatment. What could be the cause?

Unexpected cytotoxicity or morphological changes can stem from several factors:

  • High Compound Concentration: The concentration of this compound may be too high, leading to generalized cellular stress and off-target toxicity. Refer to dose-response data and consider lowering the concentration.

  • Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.

  • Compound Instability: this compound may degrade in the culture medium over time. It is advisable to use freshly prepared solutions for each experiment.

  • On-Target Mediated Toxicity: The intended target of this compound might be crucial for cell viability or morphology in your specific cell line.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect of this compound
Possible Cause Troubleshooting Steps
Degraded Compound Use a fresh aliquot of this compound from a properly stored stock. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Inaccurate Concentration Verify all calculations and ensure pipettes are calibrated correctly.
Low Cell Permeability While this compound is generally cell-permeable, this can vary between cell lines. Consult literature for studies using your cell line or consider permeabilization for specific assays (if appropriate).
Suboptimal Assay Conditions Optimize incubation times and cell seeding densities. Ensure cells are in a logarithmic growth phase.
Issue 2: High Background or Suspected Off-Target Effects
Possible Cause Troubleshooting Steps
This compound Concentration is Too High Perform a dose-response experiment to determine the optimal concentration that maximizes on-target effects while minimizing off-target activity.
Non-Specific Binding Include a structurally different inhibitor for the same target (if available) to confirm that the observed phenotype is consistent.
Phenotype is a Mix of On- and Off-Target Effects Employ pathway analysis tools (e.g., based on transcriptomics or proteomics) to identify unexpectedly perturbed signaling pathways.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments.

Cell LineAssay TypeIC50 (µM)Reference
HeLaProliferation Assay23.59[5]
HepG2Proliferation Assay15.57[5]

Key Signaling Pathways and Experimental Workflows

This compound's Known Signaling Pathways

This compound has been shown to inhibit inflammation through the NF-κB and MAPK signaling pathways. It has also been reported to suppress the PI3K/AKT pathway in non-small cell lung cancer.

Xanthotoxol_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_AKT PI3K/AKT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Xanthotoxol_NFkB This compound Xanthotoxol_NFkB->IKK Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream Downstream Targets (Cell Proliferation, Survival) AKT->Downstream Xanthotoxol_PI3K This compound Xanthotoxol_PI3K->PI3K Off_Target_Workflow Start Start: Novel or Poorly Characterized Compound (e.g., this compound) Broad_Screening Broad Panel Screening (e.g., Kinome Scan, Receptor Profiling) Start->Broad_Screening Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography-MS) Start->Target_Deconvolution Validate_Hits Validate Hits from Primary Screen Broad_Screening->Validate_Hits Dose_Response Dose-Response Studies (Determine IC50/EC50) Validate_Hits->Dose_Response Orthogonal_Assays Orthogonal Assays (e.g., Biophysical Binding Assays) Validate_Hits->Orthogonal_Assays Cell_Based_Assays Cell-Based Target Engagement (e.g., CETSA) Validate_Hits->Cell_Based_Assays Phenotypic_Screening Phenotypic Screening (Assess Cellular Consequences) Dose_Response->Phenotypic_Screening Orthogonal_Assays->Phenotypic_Screening Cell_Based_Assays->Phenotypic_Screening Phenotypic_Screening->Target_Deconvolution Conclusion Comprehensive On- and Off-Target Profile Target_Deconvolution->Conclusion

References

Technical Support Center: Xanthotoxol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthotoxol synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the yield and purity of their this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their respective yields?

A1: this compound, a biologically active linear furocoumarin, can be synthesized through several pathways. A notable method involves a six-step synthesis starting from 7-hydroxycoumarin, which has been reported to achieve an overall yield of approximately 29%.[1] This route prominently features Fries rearrangement, Claisen rearrangement, and Baeyer-Villiger oxidation as key transformations.[1] Another reported synthesis begins with 8-methoxy-umbelliferone and allyl bromide, proceeding through Claisen rearrangement, oxidation, and a ring-closure reaction, but results in a lower overall yield of about 13%.[2]

Data Presentation: Comparison of Synthetic Routes

Starting Material Key Reactions Number of Steps Overall Yield (%) Reference
7-Hydroxycoumarin Fries Rearrangement, Claisen Rearrangement, Baeyer-Villiger Oxidation 6 ~29% [1]

| 8-Methoxy-umbelliferone | Claisen Rearrangement, Oxidation, Ring-Closure | 4 | ~13% |[2] |

Q2: What are the critical factors influencing the overall yield of the 6-step synthesis from 7-hydroxycoumarin?

A2: The overall yield is highly dependent on the efficiency of three key reactions: the Fries rearrangement, the Claisen rearrangement, and the Baeyer-Villiger oxidation.[1] Factors such as reaction temperature, catalyst choice and purity (e.g., anhydrous AlCl₃ for the Fries rearrangement), solvent polarity, and reaction time are critical at each stage.[3][4] Inefficient purification between steps can also lead to significant product loss.

Q3: How can I purify the final this compound product effectively?

A3: Effective purification of this compound typically involves column chromatography followed by recrystallization. Silica (B1680970) gel is a common stationary phase for chromatography, with elution systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol being effective.[1] After chromatography, recrystallization from a suitable solvent can be performed to achieve high purity. For challenging separations, preparative high-speed counter-current chromatography (HSCCC) has also been successfully used.[5]

Troubleshooting Guides

Section 1: Synthesis Reactions

Q4: I am getting a low yield in the Fries rearrangement of 7-acetoxycoumarin (B77463). What could be the problem?

A4: Low yields in the Fries rearrangement are a common issue. Consider the following troubleshooting steps:

  • Catalyst Quality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure you are using fresh, high-quality AlCl₃ and that all glassware is thoroughly dried.

  • Reaction Temperature: The regioselectivity of the Fries rearrangement is temperature-dependent.[4] For the synthesis of 8-acetyl-7-hydroxycoumarin (B184913), a temperature of around 160°C is recommended.[1] Lower temperatures may favor the para-product or result in an incomplete reaction, while excessively high temperatures can lead to decomposition.

  • Stoichiometry of Catalyst: An excess of AlCl₃ is required, as it complexes with both the starting ester and the product ketone.[6] A molar ratio of at least 4:1 (AlCl₃ to ester) has been used in similar syntheses.[1]

  • Reaction Time: A reaction time of approximately 2 hours at 160°C has been reported to be effective.[1] Insufficient time will lead to incomplete conversion.

Q5: My Baeyer-Villiger oxidation step is producing byproducts. How can I improve selectivity?

A5: The Baeyer-Villiger oxidation converts the 8-acetyl group into an acetoxy group.[1][7] The formation of byproducts can be due to over-oxidation or side reactions.

  • Choice of Peroxyacid: Use a selective peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically run in a chlorinated solvent like chloroform (B151607) or dichloromethane.

  • Control Temperature: The reaction is often exothermic. Maintain the reaction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions.

  • Purity of Starting Material: Ensure the 8-acetyl-7-hydroxycoumarin intermediate is pure. Impurities from the previous step may react with the peroxyacid.

  • Work-up Procedure: Quench the reaction carefully (e.g., with sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution) to destroy excess peroxyacid, which can otherwise lead to product degradation during work-up and purification.

Section 2: Purification

Q6: I am losing a significant amount of product during column chromatography. What can I do to minimize this loss?

A6: Product loss during column chromatography is a frequent challenge. Here are some optimization strategies:

  • Proper Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation and mixed fractions.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and apply it to the column as a concentrated band. Adsorbing the sample onto a small amount of silica gel before loading can also improve resolution.[1]

  • Solvent System Optimization: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (eluent) before running the column. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.

  • Gradient Elution: If separation is difficult, use a gradual gradient elution, slowly increasing the polarity of the solvent. A steep gradient can cause co-elution of the product with impurities.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound from 7-Hydroxycoumarin

This protocol is based on a reported six-step synthesis with an overall yield of 29%.[1]

Step 1: Acetylation of 7-hydroxycoumarin

  • Dissolve 7-hydroxycoumarin in a mixture of acetic anhydride (B1165640) and pyridine.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to afford 7-acetoxycoumarin.

Step 2: Fries Rearrangement to 8-acetyl-7-hydroxycoumarin

  • Mix 7-acetoxycoumarin (1 eq) and anhydrous aluminum chloride (4 eq).

  • Heat the mixture with stirring at 160°C for 2 hours.[1]

  • Cool the reaction mixture to room temperature and slowly add 5% HCl.

  • Filter the solid, wash with water, and purify by column chromatography to yield 8-acetyl-7-hydroxycoumarin.

Step 3: Allylation of 8-acetyl-7-hydroxycoumarin

  • Dissolve 8-acetyl-7-hydroxycoumarin in acetone.

  • Add allyl bromide and potassium carbonate.

  • Reflux the mixture for 8-10 hours.

  • Filter the potassium carbonate and evaporate the solvent. Purify the residue to get 7-allyloxy-8-acetylcoumarin.

Step 4: Claisen Rearrangement

  • Heat 7-allyloxy-8-acetylcoumarin under reduced pressure at 200-210°C for 2-3 hours.

  • The rearrangement will yield 6-acetyl-7-hydroxy-8-allylcoumarin. Purify the product via column chromatography.

Step 5: Oxidative Cyclization

  • Dissolve the product from Step 4 in a suitable solvent.

  • Add osmium tetroxide (catalytic amount) and potassium periodate.

  • Stir for 12-16 hours at room temperature.

  • Work up the reaction and cyclize the intermediate using polyphosphoric acid to form the furan (B31954) ring.

Step 6: Baeyer-Villiger Oxidation to this compound

  • Dissolve the furanocoumarin derivative from Step 5 in chloroform.

  • Add m-CPBA and stir at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with sodium bicarbonate solution and brine.

  • Dry the organic layer, evaporate the solvent, and purify by column chromatography to obtain this compound.

Visualizations

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product 7-Hydroxycoumarin 7-Hydroxycoumarin Acetylation Step 1: Acetylation 7-Hydroxycoumarin->Acetylation Acetic Anhydride, Pyridine Fries Step 2: Fries Rearrangement Acetylation->Fries Anhydrous AlCl₃, 160°C Allylation Step 3: Allylation Fries->Allylation Allyl Bromide, K₂CO₃ Claisen Step 4: Claisen Rearrangement Allylation->Claisen Heat (200°C) Oxidation Step 5: Oxidative Cyclization Claisen->Oxidation OsO₄, KIO₄; PPA BV Step 6: Baeyer-Villiger Oxidation Oxidation->BV m-CPBA This compound This compound BV->this compound

Caption: Workflow for the 6-step synthesis of this compound.

G Start Low Yield in Fries Rearrangement? CheckCatalyst Is AlCl₃ anhydrous and fresh? Start->CheckCatalyst CheckTemp Is reaction temp ~160°C? CheckCatalyst->CheckTemp Yes UseNewCatalyst Action: Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->UseNewCatalyst No CheckTime Is reaction time sufficient (~2h)? CheckTemp->CheckTime Yes AdjustTemp Action: Calibrate heating source and maintain temperature at 160°C. CheckTemp->AdjustTemp No CheckRatio Is AlCl₃:ester ratio ≥ 4:1? CheckTime->CheckRatio Yes IncreaseTime Action: Increase reaction time and monitor completion with TLC. CheckTime->IncreaseTime No AdjustRatio Action: Increase molar ratio of AlCl₃. CheckRatio->AdjustRatio No Success Yield Improved CheckRatio->Success Yes UseNewCatalyst->Success AdjustTemp->Success IncreaseTime->Success AdjustRatio->Success

Caption: Troubleshooting tree for the Fries Rearrangement step.

References

Technical Support Center: Overcoming Xanthotoxol Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to Xanthotoxol in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound has been shown to suppress cancer progression, particularly in non-small cell lung cancer (NSCLC), by downregulating the PI3K-AKT signaling pathway.[1] This inhibition leads to several anti-cancer effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of the epithelial-mesenchymal transition (EMT), which is involved in metastasis.[1] It has also been observed to inhibit cell proliferation and colony formation in various cancer cell lines.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance is likely to occur via pathways common to other anti-cancer agents. These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, or BCRP.[3][4] These membrane proteins act as pumps, actively removing this compound from the cell and reducing its intracellular concentration.

  • Alterations in the Target Pathway: Since this compound targets the PI3K/Akt pathway, mutations in key proteins like PI3K or Akt, or the upregulation of compensatory signaling pathways (e.g., MAPK/ERK), could bypass the drug's inhibitory effect.[5][6]

  • Inhibition of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members), which prevents the cell death cascade that this compound aims to trigger.[4]

  • Enhanced Drug Metabolism: Increased activity of cellular detoxification systems, such as the glutathione (B108866) S-transferase (GST) system, may inactivate the compound.[4][7]

Q3: We are trying to develop a this compound-resistant cell line. How much of an increase in the IC50 value is considered a confirmation of resistance?

A3: Generally, a 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line is considered a significant indicator of acquired drug resistance.[8] However, this can be highly dependent on the specific drug, cell type, and duration of exposure. For robust characterization, it is crucial to ensure the resistance is stable over several passages without the drug.[8]

Q4: Are there potential combination strategies to overcome this compound resistance?

A4: Based on common resistance mechanisms, several combination strategies can be hypothesized. If resistance is mediated by ABC transporters, co-treatment with known inhibitors (e.g., Verapamil, Tariquidar) could restore sensitivity.[6] If resistance involves the activation of bypass signaling pathways, combining this compound with inhibitors of those pathways (e.g., a MEK inhibitor if the MAPK pathway is activated) could be effective.[6]

Troubleshooting Guides

Guide 1: How to Confirm Acquired Resistance vs. Experimental Artifact

This guide helps determine if reduced drug efficacy is due to genuine biological resistance or an experimental issue.

  • Verify Drug Integrity:

    • Action: Check the storage conditions (-20°C or -80°C) and age of your this compound stock solution.[9]

    • Troubleshooting: Prepare a fresh dilution from a new powder stock. Ensure the solvent (e.g., DMSO) is pure and does not exceed 0.1% of the final culture volume, as the solvent itself can be toxic at higher concentrations.

  • Standardize Cell Culture Conditions:

    • Action: Ensure consistent cell passage number, confluency, and media composition between experiments.

    • Troubleshooting: Cell density can significantly affect drug response.[10][11] Perform a growth curve to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the assay duration.

  • Perform a Dose-Response Assay:

    • Action: Conduct a cell viability assay (e.g., MTT, SRB) on both the parental cell line and the suspected resistant line in parallel. Use a wide range of drug concentrations with narrow spacing around the expected IC50.[12]

    • Troubleshooting: Include a t=0 control (cells lysed at the time of drug addition) to normalize for cell number at the start of the experiment. This allows for the calculation of growth rate inhibition (GR) metrics, which are often more reproducible than standard IC50 values.[11][12]

  • Calculate and Compare IC50 Values:

    • Action: Use a non-linear regression model to fit the dose-response curves and calculate the IC50 for each cell line.

    • Troubleshooting: A statistically significant increase (e.g., >3-fold) in the IC50 of the suspected resistant line compared to the parental line suggests acquired resistance.[8]

Guide 2: Investigating the Role of ABC Transporters in Resistance

If you have confirmed resistance, this guide helps determine if it is mediated by drug efflux pumps.

  • Assess Transporter Expression Levels:

    • Action: Compare the protein or mRNA levels of common ABC transporters (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in your parental and resistant cell lines.

    • Methodology: Use Western Blotting for protein expression or qRT-PCR for mRNA expression.

  • Conduct a Functional Efflux Assay:

    • Action: Measure the ability of cells to pump out a fluorescent substrate.

    • Methodology: Use a substrate like Rhodamine 123 (for P-gp) or Hoechst 33342. Incubate parental and resistant cells with the dye. Resistant cells with high pump activity will show lower intracellular fluorescence, which can be measured by flow cytometry or a plate reader.

  • Test for Re-sensitization with an Inhibitor:

    • Action: Determine if an ABC transporter inhibitor can restore this compound sensitivity in the resistant cell line.

    • Methodology: Repeat the this compound dose-response assay in the resistant cells, but this time, co-administer a non-toxic concentration of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or PSC833). A significant leftward shift in the dose-response curve (i.e., a lower IC50) indicates that efflux pump activity is a key component of the resistance.

Data Presentation

Table 1: Reported IC50 Values for this compound and a Related Compound

CompoundCell LineIC50 ValueSource
This compoundHeLa (Human cervical cancer)23.59 µM[13]
This compoundHepG2 (Human liver cancer)15.57 µM[13]
XanthotoxinHepG2 (Human liver cancer)6.9 µg/mL[14]
This compoundTCTC (Mouse fibroblasts)5 - 50 µg/mL (Inhibitory Range)[2]

Visualizations

G cluster_0 This compound Action & Resistance cluster_1 Xan This compound PI3K PI3K Xan->PI3K Inh Akt Akt PI3K->Akt Apoptosis Apoptosis / Cell Cycle Arrest Akt->Apoptosis Inh Efflux ABC Transporter (e.g., P-gp) Efflux->Xan Efflux MAPK MAPK/ERK Pathway (Bypass) MAPK->Apoptosis Inh Akt_mut Akt Mutation (Constitutive Activation) Akt_mut->Apoptosis Inh

Caption: this compound signaling pathway and potential resistance mechanisms.

G start Reduced this compound Efficacy Observed step1 Step 1: Confirm Resistance (vs. Artifact) start->step1 step1a Perform Parallel IC50 Assay (Parental vs. Resistant Cells) step1->step1a step2 Step 2: Characterize Mechanism step1->step2 step2a Analyze ABC Transporter Expression & Function step2->step2a step2b Profile Key Signaling Pathways (Western Blot for p-Akt, p-ERK) step2->step2b step3 Step 3: Test Overcoming Strategies step2->step3 step3a Co-treat with ABC Inhibitor step3->step3a step3b Co-treat with Pathway Inhibitor (e.g., MEK inhibitor) step3->step3b end Resistance Mechanism Identified & Strategy to Overcome Developed step3->end

Caption: Experimental workflow for investigating this compound resistance.

G cluster_0 Pre-Target Mechanisms cluster_1 On-Target Mechanisms cluster_2 Post-Target Mechanisms center This compound Resistance efflux Increased Drug Efflux (ABC Transporters) center->efflux metabolism Drug Inactivation (e.g., GST system) center->metabolism mutation Target Alteration (e.g., PI3K/Akt Mutation) center->mutation bypass Bypass Pathway Activation (e.g., MAPK/ERK) center->bypass apoptosis Apoptosis Inhibition (e.g., Upregulated Bcl-2) center->apoptosis

Caption: Logical relationships among primary cancer drug resistance mechanisms.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[8]

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitoring and Recovery: Monitor the cells daily. The culture will likely experience significant cell death initially. Replace the drug-containing media every 2-3 days. Allow the surviving cells to recover and reach 70-80% confluency.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.

  • Repeat: Repeat steps 3 and 4 for several months. The process of incrementally increasing the drug concentration selects for a resistant population.

  • Confirmation and Characterization: After achieving stable growth at a concentration at least 10-fold higher than the initial parental IC50, confirm the resistance by performing a full dose-response assay. Characterize the resistant phenotype by freezing down stocks at various stages and analyzing potential mechanisms.

Protocol 2: Determining IC50 via MTT Cell Viability Assay

This protocol provides a standard method for assessing cell viability to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" (media with DMSO) and "no-cell" (media only) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: Western Blot for PI3K/Akt Pathway and ABC Transporters

This protocol outlines the detection of key proteins involved in this compound's mechanism and potential resistance.

  • Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of total protein) in Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-P-gp, anti-MRP1) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. Compare the band intensities between parental and resistant samples to identify differences in protein expression or activation state.

References

Technical Support Center: Xanthotoxol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with xanthotoxol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential interference from this compound in your biochemical assays, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, also known as 8-hydroxypsoralen, is a naturally occurring furanocoumarin found in various plants.[1][2] It is investigated for a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Its potential therapeutic applications make it a compound of interest in drug discovery and development.

Q2: Can this compound interfere with biochemical assays?

A2: While direct and extensive studies on this compound's interference in a wide range of biochemical assays are not abundant in publicly available literature, its chemical structure as a furanocoumarin suggests a potential for interference. Furanocoumarins, as a class, are known to interact with biological systems and assay components in various ways that can lead to misleading results.[4]

Q3: What are the potential mechanisms of this compound interference?

A3: Based on the properties of furanocoumarins and common mechanisms of assay interference, this compound could potentially interfere through several mechanisms:

  • Optical Interference (Absorbance and Fluorescence): As a conjugated aromatic molecule, this compound is expected to absorb UV and visible light. Its methylated analog, xanthotoxin, exhibits strong absorbance peaks at approximately 205, 244, 293, and 333 nm.[5][6] If this compound has similar properties and its absorbance spectrum overlaps with the excitation or emission wavelengths of your assay's fluorophore or the wavelength used for an absorbance reading, it can lead to false results. It may also be intrinsically fluorescent, causing an increase in background signal.

  • Compound Aggregation: Some small molecules can form aggregates in solution, which can non-specifically inhibit enzymes or sequester other assay components, leading to false-positive results. While there is no direct evidence of this compound being an aggregator, it is a possibility that should be considered, especially at higher concentrations.

  • Chemical Reactivity: Furanocoumarins can be photoreactive. While this compound is reported to be less sensitive to photostimulation than other psoralens, the potential for reactivity, especially with thiol groups on proteins, under certain assay conditions cannot be entirely ruled out.[7]

  • Inhibition of Metabolic Enzymes: Furanocoumarins are well-documented inhibitors of cytochrome P450 enzymes, particularly CYP3A4.[4] This is a critical consideration in cell-based assays and drug metabolism studies, as it can alter the metabolism of other compounds in the assay system.

Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

A4: There is currently no direct evidence in the reviewed literature that definitively classifies this compound as a PAIN. However, PAINS are often identified by specific structural motifs, and natural products can sometimes fall into this category. Given the potential for the furanocoumarin scaffold to interact with multiple biological targets, it is prudent to perform counter-screens and orthogonal assays to rule out non-specific activity.

Troubleshooting Guide

This guide provides step-by-step instructions to help you determine if this compound is interfering with your assay and how to mitigate the issue.

Issue 1: Unexpectedly high or low readings in an absorbance-based assay.

  • Question: Could this compound's intrinsic absorbance be affecting my results?

  • Answer and Protocol: Yes. To test for this, you should measure the absorbance of this compound at the assay wavelength in the absence of other assay components.

    Protocol: Measuring this compound's Intrinsic Absorbance

    • Preparation:

      • Prepare a solution of this compound in your assay buffer at the same concentration used in your experiment.

      • Prepare a "blank" sample containing only the assay buffer.

    • Measurement:

      • Use a spectrophotometer to measure the absorbance of both the this compound solution and the blank at the wavelength used in your assay.

    • Analysis:

      • Subtract the absorbance of the blank from the absorbance of the this compound solution. If the resulting value is significant, it indicates that this compound is contributing to the absorbance signal.

    Mitigation:

    • If interference is confirmed, subtract the intrinsic absorbance of this compound from your experimental readings.

    • Consider using an alternative assay with a different detection method if the interference is too high to be corrected accurately.

Issue 2: Inconsistent or unexpected results in a fluorescence-based assay.

  • Question: Is it possible that this compound is autofluorescent or is quenching my fluorescent signal?

  • Answer and Protocol: Yes, this is a common form of interference for aromatic compounds. You can test for autofluorescence and quenching using the following protocols.

    Protocol: Testing for Autofluorescence

    • Preparation:

      • Prepare a solution of this compound in your assay buffer at your experimental concentration.

      • Prepare a blank with only the assay buffer.

    • Measurement:

      • Using a fluorometer with the same excitation and emission wavelengths as your assay, measure the fluorescence of the this compound solution and the blank.

    • Analysis:

      • A significantly higher signal from the this compound solution compared to the blank indicates autofluorescence.

    Protocol: Testing for Fluorescence Quenching

    • Preparation:

      • Prepare three sets of samples:

        • A: Assay buffer + your fluorescent probe.

        • B: Assay buffer + your fluorescent probe + this compound at your experimental concentration.

        • C: Assay buffer only (blank).

    • Measurement:

      • Measure the fluorescence of all three samples using your assay's excitation and emission wavelengths.

    • Analysis:

      • Subtract the fluorescence of the blank (C) from both A and B. If the corrected fluorescence of B is significantly lower than A, this compound is likely quenching your fluorescent signal.

    Mitigation:

    • For autofluorescence, subtract the background signal of this compound from your experimental wells.

    • For quenching, you may need to mathematically correct the data if the quenching effect is linear with concentration.

    • Consider using a red-shifted fluorescent dye, as interference is often more pronounced in the blue-green spectrum.

Issue 3: Apparent inhibition of an enzyme that is not reversed by increasing substrate concentration.

  • Question: Could this compound be forming aggregates that non-specifically inhibit my enzyme?

  • Answer and Protocol: This is a possibility, especially at higher concentrations. The inclusion of a non-ionic detergent can help diagnose this issue.

    Protocol: Aggregation Counter-Screen

    • Preparation:

      • Prepare your standard enzyme assay reaction mixture.

      • Prepare a parallel set of reactions that also includes 0.01% Triton X-100.

    • Experiment:

      • Run your enzyme assay with and without this compound in both the detergent-containing and detergent-free conditions.

    • Analysis:

      • If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of Triton X-100, it is a strong indication that the compound is acting via aggregation.

    Mitigation:

    • Routinely include 0.01% Triton X-100 in your assay buffer to prevent aggregation-based interference.

    • Test a range of this compound concentrations to see if the effect is only present above a certain critical aggregation concentration (CAC).

Issue 4: Irreversible inhibition or time-dependent loss of enzyme activity.

  • Question: Is there a possibility that this compound is reacting with my protein?

  • Answer and Protocol: While less likely for this compound compared to other furanocoumarins, covalent modification is a potential mechanism of irreversible inhibition. A pre-incubation experiment can help to identify this.

    Protocol: Pre-incubation Time-Dependency Test

    • Preparation:

      • Prepare two sets of reactions.

      • Set 1 (No pre-incubation): Add the enzyme, this compound, and substrate to the assay buffer and immediately measure the reaction rate.

      • Set 2 (Pre-incubation): Pre-incubate the enzyme and this compound together in the assay buffer for a period (e.g., 30-60 minutes) before adding the substrate and measuring the reaction rate.

    • Analysis:

      • If the inhibition is significantly greater in the pre-incubated sample, it suggests a time-dependent, and possibly covalent, mechanism of inhibition.

    Mitigation:

    • If covalent modification is suspected, consider using LC-MS/MS to look for adducts of this compound with your protein.

    • Include a thiol-containing reagent like dithiothreitol (B142953) (DTT) in your assay buffer to see if it can protect the enzyme from modification.

Quantitative Data Summary

The following table summarizes the available quantitative data for xanthotoxin, a close structural analog of this compound. This data can be used as a preliminary guide for designing experiments to assess potential interference from this compound.

CompoundParameterValueAssay/MethodReference
XanthotoxinAbsorbance Maxima (λmax)205, 244, 293, 333 nmUV-Vis Spectroscopy in Methanol[5][6]

Experimental Protocols & Workflows

General Workflow for Investigating Assay Interference

Interference_Workflow Start Unexpected Assay Result with this compound Check_Optical Is it an optical assay? (Absorbance/Fluorescence) Start->Check_Optical Run_Optical_Controls Run Optical Interference Controls Check_Optical->Run_Optical_Controls Yes Check_Enzymatic Is it an enzymatic assay? Check_Optical->Check_Enzymatic No Optical_Interference Optical Interference Detected? Run_Optical_Controls->Optical_Interference Correct_Data Correct Data or Change Wavelength Optical_Interference->Correct_Data Yes Optical_Interference->Check_Enzymatic No Correct_Data->Check_Enzymatic Run_Enzymatic_Controls Run Aggregation & Reactivity Counter-screens Check_Enzymatic->Run_Enzymatic_Controls Yes Orthogonal_Assay Perform Orthogonal Assay with Different Technology Check_Enzymatic->Orthogonal_Assay No Enzymatic_Interference Non-specific Inhibition Detected? Run_Enzymatic_Controls->Enzymatic_Interference Modify_Assay Modify Assay Conditions (e.g., add detergent) Enzymatic_Interference->Modify_Assay Yes Enzymatic_Interference->Orthogonal_Assay No Modify_Assay->Orthogonal_Assay Valid_Result Result Likely Valid Orthogonal_Assay->Valid_Result End End of Troubleshooting Valid_Result->End

Caption: Workflow for identifying and mitigating assay interference.

Signaling Pathway of Potential Optical Interference

Optical_Interference cluster_absorbance Absorbance Interference cluster_fluorescence Fluorescence Interference Light_Source_A Light Source Sample_A Sample with This compound Light_Source_A->Sample_A Incident Light Detector_A Detector Sample_A->Detector_A Transmitted Light (Potentially Altered) Xanthotoxol_A This compound Absorbs Light Xanthotoxol_A->Sample_A Excitation_Source Excitation Light Sample_F Sample with This compound & Fluorophore Excitation_Source->Sample_F Emission_Detector Emission Detector Sample_F->Emission_Detector Emitted Light (Signal + Interference) Xanthotoxol_F This compound Autofluorescence/ Quenching Xanthotoxol_F->Sample_F

Caption: Potential mechanisms of optical interference by this compound.

Decision Tree for Troubleshooting Unexpected Results

Troubleshooting_Tree Start Unexpected Result Assay_Type Assay Type? Start->Assay_Type Optical Optical (Abs/Fluor) Assay_Type->Optical Optical Enzymatic Enzymatic Assay_Type->Enzymatic Enzymatic Cell_Based Cell-Based Assay_Type->Cell_Based Cell-Based Check_Abs Check this compound Absorbance Spectrum Optical->Check_Abs Check_Fluor Check Autofluorescence & Quenching Optical->Check_Fluor Check_Agg Perform Aggregation Counter-screen Enzymatic->Check_Agg Check_React Test for Time-Dependent Inhibition Enzymatic->Check_React Check_Cytotox Assess Cytotoxicity (e.g., MTT, LDH) Cell_Based->Check_Cytotox Check_CYP Consider CYP450 Inhibition Cell_Based->Check_CYP

Caption: Decision tree for troubleshooting unexpected assay results.

References

Technical Support Center: Optimizing In Vivo Xanthotoxol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with Xanthotoxol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound, also known as 8-hydroxypsoralen, is a naturally occurring linear furanocoumarin found in numerous plants.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and 5-HT antagonistic effects.[2][3][4] In vivo studies have demonstrated its ability to reduce brain edema and inflammation in models of cerebral ischemia and to exhibit sedative and behavioral effects in various animal models.[5][6]

Q2: Which key signaling pathways are modulated by this compound?

This compound primarily exerts its anti-inflammatory effects by inhibiting the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[3][7] It has been shown to suppress the phosphorylation of p38 MAPK and JNK, as well as inhibit the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[7] This cascade ultimately reduces the production of pro-inflammatory mediators.[3][7]

Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.

Q3: What is a recommended starting dose for in vivo studies with this compound?

The optimal dose of this compound depends heavily on the animal model, administration route, and the specific biological effect being investigated. Based on published studies, doses ranging from 5 mg/kg to 100 mg/kg are common. For neuroprotective effects in a rat model of cerebral ischemia, doses of 5 and 10 mg/kg (intraperitoneal) have been shown to be effective.[3][6] For sedative and behavioral effects, oral doses of 3-100 mg/kg in dogs and intraperitoneal doses of 5-20 mg/kg in cats have been used.[5][6] A thorough dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

Q4: How should I prepare this compound for in vivo administration?

This compound has poor water solubility, requiring a vehicle for in vivo delivery.[6] Common formulation strategies involve creating a solution or suspension. A frequently used approach for intraperitoneal (IP) or oral (PO) administration involves dissolving this compound in a minimal amount of an organic solvent like DMSO, and then diluting it with other vehicles such as PEG300, Tween 80, saline, or corn oil.[2][4] It is critical to ensure the final concentration of the organic solvent is low to avoid vehicle-induced toxicity.

Troubleshooting Guide

Problem: I am observing lower-than-expected efficacy or no biological effect in my study.

This is a common challenge when working with natural compounds.[8] The issue can often be traced back to dosage, bioavailability, or formulation.

Answer: Several factors could be contributing to the lack of effect:

  • Inadequate Dosage: The dose may be too low to elicit a response. Natural compounds often require higher doses than synthetic drugs.

  • Poor Bioavailability: this compound, like many furanocoumarins, may have limited oral bioavailability due to poor solubility or first-pass metabolism.[8] The chosen route of administration might not be optimal.

  • Formulation Issues: The compound may be precipitating out of the vehicle, leading to inconsistent and lower-than-intended dosing.[8] The vehicle itself might not be suitable for enhancing absorption.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low or No Efficacy Observed check_formulation 1. Verify Formulation Is the compound fully dissolved/suspended? Is the formulation stable over time? start->check_formulation check_dose 2. Evaluate Dosage Is the dose appropriate based on literature? Have you performed a dose-response study? check_formulation->check_dose Formulation OK solution_formulation Reformulate: - Test alternative vehicles (see Table 3) - Use co-solvents/surfactants - Check for precipitation before each dose check_formulation->solution_formulation Issue Found check_route 3. Assess Administration Route Is the route (e.g., PO) optimal for bioavailability? Consider an alternative route (e.g., IP). check_dose->check_route Dose Seems Correct solution_dose Optimize Dose: - Perform a pilot dose-escalation study - Consult literature for similar compounds check_dose->solution_dose Issue Found solution_route Change Route: - Switch from Oral (PO) to Intraperitoneal (IP) for higher systemic exposure check_route->solution_route Issue Found end Re-evaluate Efficacy check_route->end Route OK solution_formulation->start Retry solution_dose->start Retry solution_route->start Retry

Caption: A logical workflow for troubleshooting low in vivo efficacy.

Problem: I am observing unexpected toxicity or adverse events in my animals.

Answer: Unexpected toxicity can arise from the compound itself, the vehicle, or the administration procedure.

  • High Dose: The administered dose may be approaching the toxic level. The reported intraperitoneal LD50 in mice is 468 mg/kg, providing a benchmark for acute toxicity.[5]

  • Vehicle Toxicity: Solvents like DMSO can be toxic at higher concentrations. Ensure your vehicle control group shows no adverse effects.

  • Off-Target Effects: Like any bioactive compound, this compound may have unintended pharmacological effects.

  • Administration Error: Improper injection technique, especially for intraperitoneal or intravenous routes, can cause injury and inflammation.[9]

Recommended Actions:

  • Review Dosage and LD50: Compare your current dose to the known LD50 (see Table 2). If you are using a high dose, consider reducing it.

  • Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to isolate its effects.

  • Conduct a Limit Test: If toxicity data is limited for your specific model and route, perform an acute toxicity limit test as described in Protocol 2.[10]

  • Observe Clinical Signs: Carefully document all adverse events, such as changes in behavior, respiration, skin, or fur.[11]

Data Presentation

Table 1: Summary of Published In Vivo Dosages for this compound

Animal ModelAdministration RouteDosage RangeObserved EffectReference(s)
RatIntraperitoneal (IP)5 - 10 mg/kgNeuroprotection, anti-inflammatory[3][6]
MouseIntraperitoneal (IP)10 - 300 mg/kgReduced locomotor activity[5]
MouseIntraperitoneal (IP)0.1 - 10 mg/kgAntagonized amphetamine-induced hypermobility[5]
DogOral (PO)3 - 100 mg/kgBlocked predatory behavior[5][6]
CatIntraperitoneal (IP)5 - 20 mg/kgBlocked predatory behavior[5][6]
HamsterOral (PO)0.1 - 30 mg/kgPotentiated pentobarbital-induced narcosis[5]

Table 2: Acute Toxicity Data for this compound

SpeciesAdministration RouteLD50Observation PeriodReference(s)
MouseIntraperitoneal (IP)468 mg/kg48 hours[5]

Table 3: Recommended Formulation Vehicles for Poorly Soluble Compounds

RouteVehicle CompositionNotesReference(s)
Oral (PO)0.5% (w/v) CMC + 0.1% (v/v) Tween 80 in waterA common suspension vehicle for preclinical studies.[12]
Oral (PO) / Intraperitoneal (IP)DMSO + PEG300 + Tween 80 + SalineA multi-component solvent system for enhanced solubility. Ensure final DMSO concentration is non-toxic.[4]
Oral (PO) / Intraperitoneal (IP)DMSO + Corn OilSuitable for lipophilic compounds.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

Objective: To prepare a clear, injectable solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile grade

  • PEG300, sterile grade

  • Tween 80, sterile grade

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Calculate Required Amounts: Based on the desired final concentration (e.g., 1 mg/mL) and volume, calculate the mass of this compound and the volume of each solvent needed. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[4]

  • Initial Solubilization: Weigh the this compound powder and place it in a sterile tube. Add the calculated volume of DMSO. Vortex or sonicate until the powder is completely dissolved.[4]

  • Add Co-solvents: Sequentially add the PEG300 and then the Tween 80 to the DMSO solution, mixing thoroughly after each addition until the solution is clear.[2][4]

  • Final Dilution: Slowly add the sterile saline to reach the final volume. Mix until a homogenous and clear solution is formed.

  • Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).

  • Administration: Administer the calculated volume to the animal based on its body weight (e.g., in mL/kg) via intraperitoneal injection into the lower right quadrant of the abdomen.[9]

Protocol 2: Acute Oral Toxicity - Limit Test (Adapted from OECD Guidelines)

Objective: To determine if a single high dose of this compound causes mortality or evident toxicity.[13]

Materials:

  • This compound

  • Appropriate oral gavage vehicle (e.g., 0.5% CMC in water)

  • Animal model (e.g., female rats or mice)

  • Oral gavage needles

Procedure:

  • Animal Selection: Use a small group of healthy, young adult animals (e.g., n=5) of a single sex (females are often used).[10]

  • Dosing: Administer a single oral gavage dose of 2000 mg/kg of this compound. A practical upper limit for a single gavage dose is generally 5 g/kg.[10] If this is not feasible due to volume constraints, a lower limit dose can be used. A vehicle control group should also be included.

  • Observation: Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).[11]

  • Daily Monitoring: Continue observation daily for at least 14 days, recording body weight changes, signs of toxicity, and any mortality.[11]

  • Endpoint: If no mortality or compound-related signs of toxicity are observed at the limit dose, further testing for LD50 may be unnecessary. If mortality occurs, lower doses should be tested in additional groups to better characterize the acute toxicity profile.[10]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any pathological changes in major organs.[11]

Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.[14]

Materials:

  • This compound formulation

  • Male Wistar rats (150-180g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and this compound treatment groups (e.g., 5 mg/kg and 10 mg/kg).[14]

  • Treatment Administration: Administer the vehicle, Indomethacin, or this compound formulation via the desired route (e.g., IP or PO) one hour before inducing inflammation.[14]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

  • Post-Induction Measurements: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage of edema inhibition for the treated groups relative to the vehicle control group. A significant reduction in paw volume increase indicates an anti-inflammatory effect.

References

Technical Support Center: Method Refinement for Isolating Pure Xanthotoxol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Xanthotoxol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isolating this compound?

A1: The isolation of this compound, a naturally occurring furanocoumarin, typically involves a multi-step process beginning with solvent extraction from plant material, followed by one or more chromatographic purification steps, and often concluding with recrystallization.[1] Common techniques include:

  • Solvent Extraction: Utilizing solvents of varying polarities, such as n-hexane, petroleum ether, or methanol (B129727), to extract crude this compound from the plant matrix.[1][2]

  • Open Column Chromatography: A widely used method for the initial separation of compounds from the crude extract using a stationary phase like silica (B1680970) gel and a mobile phase of solvents like hexane (B92381) and ethyl acetate.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective preparative technique for the isolation and purification of this compound, offering high purity.[3]

  • Recrystallization: A final purification step to obtain high-purity crystalline this compound by dissolving the partially purified compound in a suitable solvent and allowing it to crystallize as the solution cools.[2][4]

Q2: From which natural sources is this compound commonly isolated?

A2: this compound is a secondary metabolite found in various plant species. Some of the well-documented sources include:

  • Cnidium monnieri (L.) Cusson (Common Cnidium Fruit)[3]

  • Angelica dahurica (Radix Angelicae Dahuricae)[5]

  • Ruta montana L.[2]

  • Heracleum persicum Desf. ex Fischer[6]

  • Pastinaca sativa L. (Parsnip)[7]

Q3: How can I assess the purity of my isolated this compound?

A3: Several analytical techniques can be employed to determine the purity of your this compound sample:[4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally appear as a single spot on the TLC plate.[4]

  • High-Performance Liquid Chromatography (HPLC): This quantitative method will show a single major peak for a pure compound, and the purity can be calculated from the peak area.[4]

  • Melting Point: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden this range and lower the melting point.[4]

  • Spectroscopic Methods (NMR, MS): 1H and 13C NMR spectroscopy are used to confirm the chemical structure and identify any impurities. Mass spectrometry confirms the molecular weight of the compound.[4]

Experimental Protocol: Isolation of this compound from Cnidium monnieri using HSCCC

This protocol is a detailed methodology for the preparative isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[3]

1. Preparation of Crude Extract:

  • Obtain the dried fruits of Cnidium monnieri.
  • Pulverize the fruits into a fine powder.
  • Perform extraction with a suitable solvent (e.g., methanol or ethanol) using a Soxhlet apparatus or maceration.
  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. HSCCC System Preparation:

  • Prepare the two-phase solvent system. A commonly used system for this compound isolation is a mixture of n-hexane-ethyl acetate-methanol-water. A stepwise elution can be employed, for instance, starting with a 1:1:1:1 (v/v/v/v) ratio and switching to a 5:5:6:4 (v/v/v/v) ratio.[3]
  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
  • Degas both the upper (stationary) and lower (mobile) phases prior to use.
  • Fill the HSCCC column with the stationary phase.
  • Initiate the rotation of the column at the desired speed.
  • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

3. Sample Injection and Fraction Collection:

  • Dissolve a known amount of the crude extract (e.g., 308 mg) in a small volume of the biphasic solvent system.[3]
  • Inject the sample into the HSCCC system.
  • Begin collecting fractions of the eluent.
  • Monitor the separation process using a UV detector.

4. Analysis and Purification:

  • Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
  • Combine the pure fractions.
  • Evaporate the solvent from the combined fractions to yield purified this compound.
  • Determine the purity of the final product using HPLC and confirm its identity using spectroscopic methods (NMR, MS).

Data Presentation

Table 1: Comparison of this compound Isolation Methods and Yields

Plant SourceExtraction MethodPurification TechniqueSolvent SystemYield (%)Purity (%)Reference
Cnidium monnieriSolvent ExtractionHSCCCn-hexane-ethyl acetate-methanol-water (1:1:1:1 and 5:5:6:4, v/v/v/v)6.3% (from crude extract)>98%[3]
Ruta montanaSoxhlet (Petroleum Ether)RecrystallizationEthanol0.12 - 0.45% (from plant material)Not specified[2]
Heracleum persicumSolvent Extraction (n-hexane)Open Column ChromatographyNot specifiedNot specifiedNot specified[6]
Pastinaca sativaSolvent ExtractionHPCCCn-heptane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v)Not specified>98%[7]

Visualized Workflows and Logic

G cluster_0 Extraction cluster_1 Purification cluster_2 Final Product Plant_Material Dried Plant Material (e.g., Cnidium monnieri) Grinding Grinding/Pulverization Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HSCCC) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC/HPLC) Fraction_Collection->Purity_Analysis Pure_Fractions Pooling of Pure Fractions Purity_Analysis->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Pure_this compound Pure this compound Solvent_Evaporation->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Possible Cause: Inefficient initial extraction from the plant material.

    • Solution:

      • Optimize Grinding: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[4]

      • Solvent Selection: The polarity of the extraction solvent should be appropriate for this compound. Consider sequential extractions with solvents of increasing polarity.[4]

      • Extraction Time and Repetitions: Increase the duration of the extraction or the number of extraction cycles to improve recovery.[4]

  • Possible Cause: Loss of compound during chromatography.

    • Solution:

      • Optimize Chromatographic Conditions: The chosen stationary and mobile phases may not be optimal. Perform small-scale trials with different solvent systems to find the best separation conditions with minimal loss.[4]

      • Proper Column Packing: For open column chromatography, ensure the column is packed uniformly to avoid channeling and poor separation.

  • Possible Cause: Loss during recrystallization.

    • Solution:

      • Appropriate Solvent Choice: The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Test various solvents like ethanol, methanol, or ethyl acetate.[4]

      • Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

Problem 2: Low Purity of the Final Product

  • Possible Cause: Co-elution of impurities with similar polarity.

    • Solution:

      • Multi-Step Chromatography: A single chromatographic step may not be sufficient. Consider using a combination of different chromatographic techniques, such as an initial purification on a normal-phase column followed by a reverse-phase HPLC for final polishing.[4]

      • Gradient Elution: In column chromatography, use a shallow gradient of the mobile phase to improve the resolution between this compound and closely related impurities.[4]

  • Possible Cause: Compound degradation during the isolation process.

    • Solution:

      • Protect from Light and Heat: this compound can be sensitive to light and high temperatures. Conduct experiments in a protected environment and use moderate temperatures for solvent evaporation.[4]

      • Use High-Purity Solvents: Ensure that the solvents used are of high purity to prevent the introduction of reactive impurities that could degrade the target compound.[4]

  • Possible Cause: Incomplete removal of impurities during recrystallization.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for recrystallization to find one that selectively crystallizes this compound while leaving impurities dissolved.[4]

      • Washing of Crystals: After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any adhering impurities.[4]

G Start Low Purity of This compound Check_TLC Analyze by TLC/HPLC Start->Check_TLC Single_Spot Single Spot/Peak? Check_TLC->Single_Spot Broad_Peak Broad or Tailing Peak Check_TLC->Broad_Peak Multiple_Spots Multiple Spots/Peaks Single_Spot->Multiple_Spots No Pure_Product High Purity Product Single_Spot->Pure_Product Yes Optimize_Chroma Optimize Chromatography (e.g., gradient, solvent system) Multiple_Spots->Optimize_Chroma Check_Degradation Check for Degradation (Protect from light/heat) Broad_Peak->Check_Degradation Recrystallize Perform Recrystallization Optimize_Chroma->Recrystallize Recrystallize->Check_TLC Check_Degradation->Optimize_Chroma

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Xanthotoxol stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of investigational compounds like xanthotoxol is critical for accurate and reproducible experimental results. This technical support center provides essential guidance on the stability of this compound under various storage conditions, addressing common questions and potential issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder is generally stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C or between 2°C and 8°C. Proper storage is crucial to prevent degradation and maintain the integrity of the compound for future experiments.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is significantly influenced by the solvent, storage temperature, and exposure to light. While specific degradation kinetics are not extensively published, general guidelines for furanocoumarins suggest that solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store aliquots in tightly sealed, light-protecting containers at -20°C or -80°C. For instance, this compound in DMSO is reported to be stable for up to one month when stored at -20°C. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, furanocoumarins as a class of compounds are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is imperative to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers with aluminum foil. All experimental manipulations should be carried out under subdued lighting conditions to the extent possible.

Q4: What is the expected stability of this compound at room temperature?

A4: There is limited specific data on the long-term stability of this compound at room temperature. However, based on the general behavior of related compounds, prolonged storage at ambient temperature is not recommended, as it may lead to gradual degradation. For short durations, such as during experimental procedures, keeping the compound at room temperature is generally acceptable, but exposure should be minimized.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of furanocoumarins in aqueous solutions can be pH-dependent. While specific data for this compound is scarce, related compounds can undergo hydrolysis under strongly acidic or alkaline conditions. It is recommended to use buffered solutions to maintain a stable pH if this compound is to be used in an aqueous environment for an extended period. Researchers should consider performing a preliminary stability assessment at the intended pH of their experiment.

Q6: I am seeing unexpected results in my experiments. Could this compound degradation be a factor?

A6: Yes, the degradation of this compound could lead to a loss of potency and the formation of unknown byproducts, which might interfere with your experimental results. If you suspect degradation, it is advisable to use a freshly prepared solution from a properly stored solid sample. You may also consider analytical verification of the concentration and purity of your working solution using techniques like HPLC.

Experimental Protocols

To assist researchers in evaluating the stability of this compound under their specific experimental conditions, the following is a general protocol for a forced degradation study. This type of study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.

2. Materials:

  • This compound reference standard
  • Methanol (B129727) or other suitable organic solvent (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • HPLC system with a suitable detector (e.g., UV/Vis or MS)
  • Calibrated oven
  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

5. Sample Analysis:

  • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
  • Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Data Presentation

The following table provides a template for summarizing the quantitative data that should be collected from a comprehensive stability study of this compound.

Storage ConditionParameterTime Point 1Time Point 2Time Point 3% DegradationDegradation Products (if identified)
Solid State
2-8°C (Protected from light)Assay (%)
-20°C (Protected from light)Assay (%)
25°C / 60% RH (Accelerated)Assay (%)
In Solution (e.g., DMSO)
2-8°C (Protected from light)Concentration (µg/mL)
-20°C (Protected from light)Concentration (µg/mL)
Room Temp (Light exposure)Concentration (µg/mL)
Forced Degradation
0.1 M HCl, 60°C% Remaining this compound
0.1 M NaOH, 60°C% Remaining this compound
3% H₂O₂, Room Temp% Remaining this compound
80°C% Remaining this compound
Photolysis% Remaining this compound

Visualizations

The following diagrams illustrate key workflows and potential pathways related to this compound stability testing.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways This compound This compound hydrolysis Hydrolysis Products (Acid/Base) This compound->hydrolysis H+ / OH- oxidation Oxidation Products This compound->oxidation [O] photodegradation Photodegradation Products This compound->photodegradation Light (UV)

Caption: Potential degradation pathways for this compound under stress conditions.

Reducing variability in Xanthotoxol bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthotoxol bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as 8-hydroxypsoralen, is a naturally occurring linear furocoumarin.[1] It is recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and 5-HT antagonistic activities.[1][2]

Q2: What are the most common sources of variability in cell-based assays?

A2: Variability in bioassays can originate from several factors. Key sources include the technical expertise and consistency of the analyst, day-to-day environmental fluctuations, inconsistencies between lots of critical reagents, and inherent intra- and inter-assay variations.[3][4] For cell-based assays specifically, factors like cell passage number, seeding density, and incubation times are critical.[5]

Q3: How should I properly store and handle this compound?

A3: Proper storage is essential to maintain the integrity of this compound. For long-term storage (up to 3 years), the powdered form should be kept at -20°C.[2] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[2] It is recommended to prepare concentrated stock solutions and aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6]

Q4: What is the recommended solvent for this compound and what concentration should I use?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound, with reported solubilities up to 60 mg/mL.[2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[1] The final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.5% and preferably under 0.1%, to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in your this compound bioassay results.

Issue 1: High Variability Between Replicate Wells

High variability among wells that should be identical is a frequent problem. This often points to issues in the experimental setup and execution.

Potential Cause Recommended Solution Underlying Principle
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and consistent technique for dispensing cells into each well.A non-uniform cell monolayer at the start of the experiment is a primary source of well-to-well variation.[5]
"Edge Effect" in Plates Avoid using the outer wells of the microtiter plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.Evaporation from outer wells can concentrate media components and the test compound, altering the cellular response compared to inner wells.[5]
Incomplete Solubilization After diluting the this compound stock into your final medium, vortex or mix thoroughly. Visually inspect for any precipitate before adding to the cells. Sonication may be recommended for achieving complete dissolution.[2]Poorly dissolved compound leads to inconsistent concentrations across the assay plate, causing high variability.[7]
Pipetting Errors Use reverse pipetting for viscous solutions. Ensure pipettes are properly calibrated. Minimize the number of handling steps whenever possible.[4][5]Every liquid handling step introduces a potential source of error and variation.[5]
Issue 2: Inconsistent Results Between Different Experiments (Inter-Assay Variability)

Difficulty in reproducing results from one day to the next is a common challenge in bioassays.

Potential Cause Recommended Solution Underlying Principle
Reagent Lot Variation Qualify new lots of critical reagents (e.g., FBS, media, assay reagents) by running them in parallel with the old lot to ensure consistent results.[4]Differences in formulation or purity between reagent lots can significantly impact biological systems and assay performance.[3]
Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments. Cells at very high passage numbers can exhibit altered morphology and signaling.As cells are cultured over time, they can undergo genetic drift and phenotypic changes, affecting their response to stimuli.[5]
Analyst-to-Analyst Variation Develop and adhere to a detailed, standardized protocol. Ensure all personnel are thoroughly trained on every step of the procedure.[4]The analyst is often one of the most significant sources of variability in a bioassay.[3][4]
Compound Degradation Use freshly prepared dilutions of this compound for each experiment from a properly stored, single-use aliquot. Avoid using stock solutions that have been stored at 4°C for extended periods.The stability of compounds in solution can be affected by factors like temperature, light, and pH, leading to a loss of activity over time.[8]
Issue 3: No Observable Effect or Weaker-Than-Expected Activity

If this compound is not producing the expected biological effect, it could be due to several factors related to the compound's integrity or the experimental design.

Potential Cause Recommended Solution Underlying Principle
Suboptimal Concentration Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay.The effective concentration of a compound can be highly dependent on the cell type and the specific biological endpoint being measured.[6]
Inappropriate Timepoint Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify when the peak biological response occurs.The effect of a compound can be transient or delayed, and measuring at a single, arbitrary timepoint may miss the window of activity.[6]
Compound Inactivity Verify the integrity of your this compound stock. If possible, confirm its activity in a secondary or orthogonal assay.Improper storage or handling can lead to the degradation of the compound, resulting in a loss of biological activity.[8]
Metabolism of this compound Be aware that liver-derived cells (e.g., HepG2) contain cytochrome P450 enzymes that can metabolize this compound, potentially inactivating it over time.[9]The metabolic activity of your cell line can alter the concentration and activity of the test compound during the experiment.[9]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., using an MTS-based reagent)

This protocol provides a standardized workflow for assessing the effect of this compound on the viability of adherent cells.

  • Cell Seeding:

    • Harvest and count cells that are in a logarithmic growth phase and within a consistent passage number range.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well tissue culture-treated plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration in the 2X solution does not exceed 1%.

    • Prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Signal Detection:

    • Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the results as a dose-response curve and calculate the IC₅₀ value.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the source of variability in your this compound bioassay.

G start High Bioassay Variability Observed check_intra_assay High Variability Within a Single Plate? start->check_intra_assay pipetting Review Pipetting Technique & Cell Seeding Protocol check_intra_assay->pipetting Yes check_inter_assay High Variability Between Experiments? check_intra_assay->check_inter_assay No edge_effect Implement Edge Effect Controls (e.g., fill outer wells with PBS) pipetting->edge_effect solubility Verify Compound Solubilization (Visual check, Sonication) edge_effect->solubility end Variability Reduced solubility->end reagents Qualify New Reagent Lots Against Old Lots check_inter_assay->reagents Yes check_no_effect Weak or No Effect Observed? check_inter_assay->check_no_effect No cells Standardize Cell Passage Number & Health reagents->cells protocol Ensure Strict Adherence to Standardized Protocol cells->protocol compound_stability Use Fresh Dilutions & Single-Use Aliquots protocol->compound_stability compound_stability->end dose_response Perform Dose-Response Curve check_no_effect->dose_response Yes check_no_effect->end No time_course Conduct Time-Course Experiment dose_response->time_course compound_activity Verify Compound Integrity time_course->compound_activity compound_activity->end

Caption: A troubleshooting flowchart for this compound bioassay variability.

Hypothetical Signaling Pathway

Xanthotoxin, a compound structurally related to this compound, has been shown to induce apoptosis and regulate pathways like NF-κB and MAPK.[10] This diagram illustrates a hypothetical signaling cascade that could be investigated when troubleshooting unexpected results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (e.g., ERK, JNK) ROS->MAPK IKK IKK Complex ROS->IKK AP1 AP-1 MAPK->AP1 activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB_nuc->Gene_Expression AP1->Gene_Expression

Caption: Hypothetical signaling pathway for this compound activity.

References

Technical Support Center: Scaling Up Xanthotoxol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthotoxol production. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of this promising furanocoumarin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from laboratory to pilot scale?

A1: Scaling up this compound production, whether from plant extraction or biosynthetic methods, presents several key challenges. These include maintaining process consistency and reproducibility, managing increased costs associated with larger equipment and solvent volumes, and ensuring safety.[1][2] For instance, heat and mass transfer dynamics differ significantly between small and large vessels, which can affect extraction efficiency and product stability.[3] Furthermore, minor impurities at a small scale can become significant issues in larger batches, complicating purification.[3]

Q2: My this compound yield is significantly lower than expected after extraction. What are the likely causes?

A2: Low yield is a common issue and can stem from several factors. Inadequate grinding of the plant material reduces the surface area for solvent penetration, leading to incomplete extraction.[4] The choice of extraction solvent is also critical; a solvent with suboptimal polarity for this compound will result in poor solubilization and lower yield.[5] Additionally, this compound can be sensitive to high temperatures, and prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.[5] Finally, an insufficient solvent-to-solid ratio can cause the solvent to become saturated before all the this compound has been extracted.[4]

Q3: I'm having difficulty purifying this compound using column chromatography. What are common issues and how can I resolve them?

A3: Challenges in chromatographic purification often involve co-eluting impurities, poor resolution, and product loss. A frequent co-eluting impurity in furanocoumarin extracts is other structurally similar coumarins or plant lipids.[6] To improve separation, it is crucial to optimize the mobile phase, often by performing preliminary thin-layer chromatography (TLC) to find a solvent system that provides good separation.[7] If you are observing peak broadening or tailing, it could be due to column overload; reducing the sample amount can improve peak shape.[6] In some cases, this compound may bind too strongly to the stationary phase, such as silica (B1680970) gel, leading to poor recovery. Trying a different stationary phase or adjusting the solvent polarity can help mitigate this.[8]

Q4: During the final crystallization step, I'm getting an oil instead of crystals, or the purity is low. What can I do?

A4: Crystallization issues at a larger scale are often related to supersaturation, cooling rate, and the presence of impurities. If an oil forms, it may be due to the solution being too concentrated or cooling too rapidly. A slower cooling rate and ensuring the correct solvent-to-solute ratio are crucial.[8] The presence of impurities can also inhibit crystal formation. It's important to ensure the pre-crystallization solution is of high purity.[9] For scaling up, maintaining consistent stirring is important for uniform particle size, in contrast to small-scale crystallizations which are often left undisturbed.[9] Seeding the supersaturated solution with a small amount of pure this compound crystals can also promote crystallization.

Troubleshooting Guides

Low Yield in Crude Extract
Potential Cause Troubleshooting Step Rationale
Inadequate Grinding of Plant Material Ensure plant material is ground to a fine, consistent powder.Increases surface area for efficient solvent penetration and extraction.[10]
Suboptimal Extraction Solvent Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, ethanol).The polarity of the solvent must be well-matched to this compound to ensure effective solubilization.[5]
Insufficient Extraction Time/Temperature Optimize the duration and temperature of the extraction process. For heat-sensitive compounds, consider non-heat-based methods like maceration or ultrasound-assisted extraction.Ensures complete dissolution of this compound. High temperatures can cause degradation.[5][11]
Poor Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material.Prevents saturation of the solvent before all the target compound is extracted.[4]
Degradation During Solvent Evaporation Use a rotary evaporator at a controlled, low temperature to concentrate the extract.This compound can be sensitive to high temperatures, which can lead to its degradation.[4]
Poor Purity After Column Chromatography
Potential Cause Troubleshooting Step Rationale
Co-elution with Impurities Optimize the mobile phase using preliminary TLC. Consider using a different stationary phase (e.g., C18 for reverse-phase).Different compounds have varying affinities for the stationary and mobile phases. Fine-tuning these can improve separation.[6][8]
Column Overload Reduce the amount of crude extract loaded onto the column.Overloading leads to broad, overlapping peaks and poor separation.[6]
Irreversible Adsorption Try a less polar stationary phase or a more polar mobile phase to reduce strong interactions.If this compound binds too strongly to the column, it will not elute properly, leading to product loss.[5]
Improper Column Packing Ensure the column is packed uniformly to avoid channeling.Channeling leads to poor separation efficiency and mixed fractions.[7]

Quantitative Data

Table 1: Yield of this compound from Different Plant Sources
Plant SourceExtraction/Purification MethodYieldPurityReference
Cnidium monnieriHigh-Speed Counter-Current Chromatography19.4 mg from 308 mg crude extract>98%[10]
Ruta montana (Flowering Stage)Petroleum Ether Extraction & Recrystallization0.45% of dry plant materialNot specified[12]
Ruta montana (Winter)Petroleum Ether Extraction & Recrystallization0.12% of dry plant materialNot specified[12]
Table 2: Effect of Extraction Solvent on Phytochemical Yield (Generalized)

This table provides a general comparison of solvent effectiveness for extracting phytochemicals, which can be indicative for this compound.

SolventPolarityTypical Target CompoundsRelative Yield of Polar CompoundsRelative Yield of Non-polar Compounds
Hexane Non-polarLipids, Waxes, SterolsLowHigh
Ethyl Acetate Moderately PolarTerpenoids, some FlavonoidsModerateModerate
Ethanol (B145695) PolarPhenols, Flavonoids, GlycosidesHighLow
Methanol Highly PolarPolyphenols, Alkaloids, SaponinsVery HighVery Low
Water Very HighSugars, Tannins, SaponinsHigh (for water-soluble compounds)Very Low

Note: The optimal solvent for this compound will depend on the specific plant matrix and co-extractives. Experimental testing is recommended.[6][13][14]

Table 3: Influence of Temperature on Extraction Yield (General Trends)
Temperature RangeGeneral Effect on YieldPotential Risks
Low (e.g., Room Temperature) Lower yield, requires longer extraction times.Minimal degradation of heat-sensitive compounds.
Moderate (e.g., 40-60 °C) Increased yield due to enhanced solubility and diffusion.Potential for slight degradation of some compounds.[4]
High (e.g., >80 °C) Can further increase yield but risks significant degradation of thermolabile compounds like this compound.[11][15]Significant degradation, potential for side reactions.

Experimental Protocols

Protocol 1: Scalable Extraction and Purification of this compound from Cnidium monnieri Fruits

This protocol is a generalized procedure based on common laboratory practices for natural product isolation and can be scaled up.

1. Preparation of Plant Material:

  • Dry the fruits of Cnidium monnieri at room temperature or in an oven at a low temperature (<40°C) to a constant weight.

  • Grind the dried fruits into a fine powder using a mechanical grinder to maximize the surface area for extraction.

2. Solvent Extraction:

  • Place the powdered plant material (e.g., 1 kg) in a large vessel suitable for maceration.

  • Add a suitable solvent, such as 80% ethanol, at a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 24 hours. For larger scales, mechanical stirring is necessary.

  • Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column of appropriate size with the slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> 80:20, and so on).

  • Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and UV visualization to identify the fractions containing this compound.

4. Crystallization:

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain a concentrated residue.

  • Dissolve the residue in a minimal amount of a hot solvent in which this compound has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol or methanol).

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to promote crystal formation.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound, a linear furanocoumarin, begins with the general phenylpropanoid pathway, leading to the key intermediate umbelliferone (B1683723). From umbelliferone, a series of enzymatic reactions, including prenylation and oxidative cyclization catalyzed by cytochrome P450 enzymes, forms the furan (B31954) ring. The pathway culminates in hydroxylations to yield this compound.

Xanthotoxol_Biosynthesis Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Umbelliferone 6-prenyltransferase DMAPP DMAPP DMAPP->Demethylsuberosin Marmesin (+)-Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (CYP450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP450) This compound This compound Psoralen->this compound Psoralen 8-monooxygenase (CYP450)

Caption: Biosynthesis pathway of this compound from Umbelliferone.

Troubleshooting Workflow for Low this compound Yield

This decision tree provides a logical workflow for diagnosing and resolving issues of low yield during the production of this compound.

Troubleshooting_Workflow start Low this compound Yield stage At which stage is the loss occurring? start->stage extraction Extraction stage->extraction Extraction purification Purification stage->purification Purification check_material Is raw material quality adequate? extraction->check_material check_tlc Was separation optimized with TLC? purification->check_tlc optimize_grinding Optimize grinding and drying check_material->optimize_grinding No check_solvent Is solvent/method optimal? check_material->check_solvent Yes test_solvents Test different solvents/methods (e.g., UAE) check_solvent->test_solvents No check_degradation_ext Is there evidence of degradation? check_solvent->check_degradation_ext Yes control_temp_ext Lower extraction/evaporation temp. check_degradation_ext->control_temp_ext Yes optimize_eluent Find eluent for optimal Rf check_tlc->optimize_eluent No check_column Column overloaded or incompatible? check_tlc->check_column Yes reduce_load Reduce sample load / Change stationary phase check_column->reduce_load Yes check_degradation_pur Is degradation occurring during purification? check_column->check_degradation_pur No protect_sample Protect from light/heat, control pH check_degradation_pur->protect_sample Yes

Caption: Decision tree for troubleshooting low this compound yield.

References

Improving the bioavailability of Xanthotoxol formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of Xanthotoxol formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and evaluation of this compound.

Question: My this compound formulation shows poor dissolution and low bioavailability. What are the likely causes and how can I fix it?

Answer: Low bioavailability of this compound is often linked to its poor aqueous solubility and significant first-pass metabolism.[1][2] this compound is sparingly soluble in water, which limits its dissolution rate in the gastrointestinal tract—a rate-limiting step for absorption.[3][4] Additionally, it is metabolized by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, in the liver and gut wall, which can reduce the amount of active drug reaching systemic circulation.[1][2][5]

To troubleshoot this, consider the following strategies, starting with addressing the primary bottleneck identified in your experiments.

G start Low Bioavailability Observed cause1 Poor Aqueous Solubility start->cause1 cause2 Low Permeability start->cause2 cause3 High First-Pass Metabolism start->cause3 sol1 Formulation Strategies: - Solid Dispersions - Nanoformulations - Cyclodextrin Complexes cause1->sol1 Primary Solution sol2 Permeation Enhancers: - Co-administration with absorption enhancers - Mucoadhesive formulations cause2->sol2 Targeted Solution sol3 Metabolism Inhibition: - Co-administration with CYP inhibitors (Caution: Potential for DDIs) cause3->sol3 Advanced Solution

Caption: Troubleshooting logic for low this compound bioavailability.

Question: I am seeing inconsistent results in my in vivo pharmacokinetic studies. What could be the cause?

Answer: Inconsistent pharmacokinetic data can stem from several factors related to both the formulation and the experimental protocol.

  • Formulation Instability: The physical or chemical stability of your formulation may be inadequate. For nanoformulations, aggregation or drug leakage can occur. For solid dispersions, the amorphous drug may recrystallize over time.

  • Dosing and Administration: Inaccurate dosing volumes or improper administration techniques (e.g., incorrect gavage placement) can lead to high variability. Ensure the formulation is homogenous and properly suspended before each administration.

  • Physiological Variability: Factors such as food intake, stress, and the circadian rhythm of the animal models can influence gastrointestinal motility, pH, and metabolic enzyme activity, affecting drug absorption.

  • Analytical Method Variability: Ensure your analytical method for quantifying this compound in plasma is robust and validated, with low intra-day and inter-day variability.[6] A sensitive LC-MS/MS method is often required for accurate quantification.[6][7]

Question: The encapsulation efficiency of my nanoformulation is low. How can I improve it?

Answer: Low encapsulation efficiency (EE) is a common challenge. To improve it:

  • Optimize Drug-Carrier Ratio: A very high drug-to-carrier ratio can lead to drug saturation within the carrier matrix, resulting in lower EE. Experiment with different ratios to find the optimal loading capacity.

  • Select an Appropriate Carrier: The physicochemical properties of the polymer or lipid used are critical. Ensure there is favorable interaction (e.g., hydrophobic interactions) between this compound and the carrier.

  • Refine the Preparation Method:

    • For nanoemulsions: Adjusting the homogenization speed, duration, or pressure can create smaller, more stable droplets, improving drug entrapment.[8]

    • For polymeric nanoparticles: The rate of solvent evaporation or addition of a non-solvent can influence nanoparticle formation and drug encapsulation. A slower precipitation rate often allows for better drug incorporation.[9]

  • Adjust Formulation pH: The solubility of this compound and the charge of the carrier can be pH-dependent. Modifying the pH of the aqueous phase can sometimes improve loading by altering solubility and interactions.

Frequently Asked Questions (FAQs)

1. Physicochemical and Metabolic Properties

Question: What are the basic physicochemical properties of this compound?

Answer: this compound is a naturally occurring linear furanocoumarin.[10] Its key properties are summarized below.

PropertyValueReferences
Molecular Formula C₁₁H₆O₄[11][12]
Molecular Weight 202.16 g/mol [10][11]
Appearance Crystalline solid[13]
Melting Point ~250 °C[14]
Solubility DMSO: ≥ 60 mg/mLEthanol: 2 mg/mLWater: <1 mg/mL (Slightly soluble or insoluble)[3][11][15][16]

Question: How is this compound metabolized?

Answer: this compound undergoes Phase I metabolism primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[1][2] Studies using human liver microsomes have identified CYP1A2 as the key enzyme responsible for its metabolism, with CYP3A4 also playing a role.[1][2] this compound itself can act as an inhibitor of these enzymes, particularly CYP3A4 and CYP1A2, which creates a potential for drug-drug interactions when co-administered with other substrates of these enzymes.[1][5]

G XAN This compound CYP CYP1A2 (Primary) CYP3A4 (Secondary) XAN->CYP Metabolism XAN->CYP Inhibition Metabolites Hydroxylated & Glucuronidated Metabolites CYP->Metabolites DDI Potential for Drug-Drug Interactions CYP->DDI

Caption: Simplified metabolic pathway of this compound.

2. Formulation Strategies

Question: What are the most common strategies to enhance this compound bioavailability?

Answer: The primary strategies focus on overcoming its poor solubility.[4] Three widely explored approaches are:

  • Solid Dispersions: This involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state.[17] This technique can reduce drug crystallinity, decrease particle size to a molecular level, and improve wettability, thereby enhancing the dissolution rate and bioavailability.[18][19]

  • Nanoformulations: Encapsulating or loading this compound into nanocarriers (e.g., solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can significantly improve oral bioavailability.[20][21] Nanonization increases the surface area for dissolution, can protect the drug from degradation, and may facilitate transport across the intestinal epithelium.[9][]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic cavity.[23][24] This complexation increases the aqueous solubility of the drug, leading to enhanced dissolution and absorption.[25][26]

3. Experimental Protocols & Workflows

Question: Can you provide a general experimental workflow for developing and testing a new this compound formulation?

Answer: A typical workflow involves a stepwise progression from formulation design and characterization to preclinical evaluation.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation A 1. Formulation Design (e.g., Solid Dispersion, Nanoparticle) B 2. Preparation (e.g., Solvent Evaporation, High-Pressure Homogenization) A->B C 3. Physicochemical Characterization - Particle Size & PDI - Encapsulation Efficiency % - DSC, FTIR, XRD B->C D 4. In Vitro Dissolution Study (e.g., USP Apparatus II) C->D E 5. In Vitro Permeability Assay (e.g., Caco-2 cell model) D->E F 6. In Vivo Pharmacokinetic Study (e.g., Rat model) E->F G 7. Data Analysis (Calculate Cmax, Tmax, AUC) F->G

Caption: General workflow for this compound formulation development.

Question: What is a standard protocol for preparing a this compound solid dispersion?

Answer: The solvent evaporation method is a commonly used technique.

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP K30, PEG 4000).

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30)

  • Organic solvent (e.g., Methanol (B129727) or Ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieves

Protocol:

  • Dissolution: Accurately weigh this compound and the carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components completely in a suitable volume of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film forms on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieving: Pass the pulverized powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator to protect it from moisture.

Question: How do I perform an in vitro permeability study using Caco-2 cells?

Answer: This assay simulates intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound from a formulation across a Caco-2 cell monolayer.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Preparation: Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

  • Apical Dosing: Remove the medium from the apical (upper) chamber and replace it with the this compound formulation dissolved or suspended in HBSS. Add fresh HBSS to the basolateral (lower) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh, pre-warmed HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[6]

  • Calculation: Calculate the Papp value to quantify the rate of drug transport across the cell monolayer.

4. Analytical Methods

Question: What is the recommended method for quantifying this compound in biological samples?

Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typically found in plasma during pharmacokinetic studies.[6]

ParameterTypical ConditionsReferences
Technique LC-MS/MS[6][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Column C18 column (e.g., 50mm x 2.1mm, 1.7µm)[6]
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile[6][7]
Detection Multiple Reaction Monitoring (MRM)[6]
LLOQ As low as 0.25 ng/mL in plasma[6]
Sample Prep Liquid-liquid extraction or protein precipitation[6]

References

Validation & Comparative

Xanthotoxol: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Xanthotoxol, a naturally occurring furanocoumarin. Its performance is objectively compared with established anti-inflammatory agents, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This comparison is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was evaluated by measuring its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the quantitative data, comparing the inhibitory effects of this compound with Ibuprofen and Dexamethasone.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

Inflammatory MediatorConcentration (µM)% Inhibition (relative to LPS control)Positive Control
Nitric Oxide (NO)250Not explicitly quantified in percentages in the provided search results, but significant reduction observed.L-NIL (40 µM)
Prostaglandin E2 (PGE2)25093.24%NS-398
Interleukin-6 (IL-6)250Concentration-dependent decrease observed.NS-398
Interleukin-1β (IL-1β)250Concentration-dependent decrease observed.NS-398
iNOS Protein Expression250Concentration-dependent decrease observed.-
COX-2 Protein Expression250Concentration-dependent decrease observed.-

Data synthesized from a study on psoralen (B192213) derivatives in RAW 264.7 cells.[1]

Table 2: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO Production (relative to LPS control)
This compound250 µMSignificant Reduction
Ibuprofen400 µM~67.8%
Dexamethasone50 µMApproached basal levels

Data for Ibuprofen and Dexamethasone are derived from separate studies on LPS-stimulated RAW 264.7 cells.[2][3]

Table 3: Comparative Inhibition of Prostaglandin E2 (PGE2) Production

CompoundConcentration% Inhibition of PGE2 Production (relative to LPS control)
This compound250 µM93.24%
Ibuprofen130 µM~77.4%
DexamethasoneNot explicitly quantified in the provided search results, but is known to inhibit PGE2 production.

Data for Ibuprofen is derived from a study on LPS-stimulated RAW 264.7 macrophages.[4]

Table 4: Comparative Effects on Pro-inflammatory Cytokines and Enzymes

CompoundTargetEffect in LPS-stimulated RAW 264.7 cells
This compoundIL-6, IL-1β, iNOS, COX-2Concentration-dependent decrease in production/expression.
IbuprofeniNOS, COX-2, IL-1β, IL-6Significant decrease in expression.[3]
DexamethasoneTNF-α, IL-6, IL-1β, iNOS, COX-2Significant suppression of production/expression.[5][6][7][8][9]

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, specifically JNK and p38.[1] Furthermore, it prevents the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[1] This dual inhibition effectively suppresses the inflammatory cascade.

Xanthotoxol_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFκB_p65_nucleus NF-κB (p65) MAPK_pathway->NFκB_p65_nucleus activates IκBα IκBα IKK->IκBα phosphorylates NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 inhibits NFκB_p65->NFκB_p65_nucleus translocates Cytoplasm Cytoplasm Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB_p65_nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->MAPK_pathway This compound->IκBα prevents degradation

Caption: this compound inhibits inflammation via the MAPK and NF-κB pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, 6-well for Western blot) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of this compound, Ibuprofen, Dexamethasone, or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for a specified duration (typically 24 hours for mediator production).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Procedure:

    • After the treatment period, collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each supernatant sample in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression
  • Objective: To determine the protein expression levels of the pro-inflammatory enzymes iNOS and COX-2.

  • Procedure:

    • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

ELISA for Pro-inflammatory Cytokine Quantification (TNF-α, IL-6, IL-1β)
  • Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Experimental_Workflow start Start: RAW 264.7 Cell Culture treatment Pre-treatment: This compound / Ibuprofen / Dexamethasone start->treatment stimulation Stimulation: LPS (1 µg/mL) treatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis no_assay NO Assay (Griess) supernatant->no_assay elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western_blot Western Blot (iNOS, COX-2) cell_lysis->western_blot data_analysis Data Analysis & Comparison no_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a potent inhibitor of key inflammatory mediators in vitro. Its efficacy in reducing the production of PGE2 and inhibiting the expression of iNOS and COX-2 is comparable to, and in some cases, exceeds that of the established NSAID, Ibuprofen, at the tested concentrations. Furthermore, its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, highlights its potential as a multi-target anti-inflammatory agent. While further in vivo studies are necessary to fully elucidate its therapeutic potential, this comparative guide provides a strong rationale for the continued investigation of this compound in the development of novel anti-inflammatory drugs.

References

A Comparative Guide to the Efficacy of Xanthotoxol and 8-Methoxypsoralen (Xanthotoxin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Xanthotoxol (8-hydroxypsoralen) and 8-methoxypsoralen (8-MOP, Xanthotoxin), focusing on their anti-inflammatory and anticancer activities. The information presented is supported by experimental data to aid in research and development decisions.

At a Glance: Key Efficacy Differences

Biological ActivityThis compound8-Methoxypsoralen (Xanthotoxin)Key Findings
Anti-inflammatory More potent inhibitor of PGE2 production.Less potent inhibitor of PGE2 production.This compound demonstrates superior inhibition of the key inflammatory mediator PGE2 in in-vitro models.[1]
Anticancer Inhibits proliferation of various cancer cells.Demonstrates cytotoxic effects against several cancer cell lines with defined IC50 values.Direct comparative efficacy is difficult to establish due to a lack of studies using the same cancer cell lines and methodologies.

Anti-Inflammatory Efficacy

This compound has been shown to be a more potent anti-inflammatory agent than 8-methoxypsoralen, particularly in its ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.

Inhibition of Inflammatory Mediators

A comparative study on psoralen (B192213) derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that this compound is a more potent inhibitor of PGE2 production than 8-methoxypsoralen.[1] Both compounds also inhibit the production of nitric oxide (NO), another important inflammatory mediator.

Table 1: Comparative Inhibition of PGE2 and NO Production

CompoundConcentration (µM)PGE2 Production (% of Control)NO Production (% of Control)
This compound 62.5~40%~80%
125~20%~60%
250<10% ~40%
8-Methoxypsoralen 62.5~80%~90%
125~70%~85%
250~60%~80%

Data adapted from a study on LPS-induced RAW 264.7 macrophages.[1]

Mechanism of Anti-inflammatory Action

Both this compound and 8-methoxypsoralen exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

This compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1] This suppression is achieved through the inhibition of the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. Furthermore, this compound inhibits the phosphorylation of the MAPKs, p38 and JNK.[1]

8-methoxypsoralen also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating the NF-κB, AP-1, and JAK/STAT signaling pathways in LPS-induced RAW 264.7 macrophages.

Anti-inflammatory Signaling Pathways cluster_this compound This compound cluster_8mop 8-Methoxypsoralen This compound This compound X_p38_JNK p-p38/JNK↓ This compound->X_p38_JNK X_IkBa p-IκBα↓ This compound->X_IkBa X_p65 p65 Nuclear Translocation↓ X_IkBa->X_p65 X_iNOS_COX2 iNOS/COX-2 Expression↓ X_p65->X_iNOS_COX2 X_NO_PGE2 NO/PGE2 Production↓ X_iNOS_COX2->X_NO_PGE2 MOP 8-MOP MOP_AP1 AP-1 Activity↓ MOP->MOP_AP1 MOP_NFkB NF-κB Activity↓ MOP->MOP_NFkB MOP_JAK_STAT JAK/STAT Phosphorylation↓ MOP->MOP_JAK_STAT MOP_Cytokines TNF-α/IL-6 Production↓ MOP_AP1->MOP_Cytokines MOP_NFkB->MOP_Cytokines MOP_JAK_STAT->MOP_Cytokines Experimental Workflow for Anti-inflammatory Assays start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Pre-treat with Compound (this compound or 8-MOP) cell_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation collect_samples Collect Supernatant & Cell Lysate lps_stimulation->collect_samples elisa ELISA for PGE2 & Cytokines collect_samples->elisa western_blot Western Blot for iNOS, COX-2, p-IκBα, p-MAPKs collect_samples->western_blot end End elisa->end western_blot->end

References

A Comparative Guide to the Bioactivity of Linear and Angular Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanocoumarins, a class of naturally occurring compounds prevalent in plants of the Apiaceae and Rutaceae families, have garnered significant scientific interest due to their diverse and potent biological activities. Structurally, they are characterized by a furan (B31954) ring fused to a coumarin (B35378) backbone, resulting in two primary isomers: linear (psoralen-type) and angular (angelicin-type). This distinction in their chemical architecture gives rise to notable differences in their bioactive profiles, a critical consideration for drug discovery and development. This guide provides an objective comparison of the bioactivity of linear versus angular furanocoumarins, supported by experimental data and detailed methodologies.

Structural Distinction: Linear vs. Angular Furanocoumarins

The fundamental difference between these two subclasses lies in the position of the furan ring fusion to the coumarin moiety. In linear furanocoumarins , the furan ring is attached at the 6 and 7 positions of the coumarin structure.[1][2] In contrast, angular furanocoumarins feature the furan ring fused at the 7 and 8 positions.[1][2] This seemingly subtle variation in geometry has profound implications for their interaction with biological macromolecules, particularly DNA, and their subsequent pharmacological effects.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, offering a comparative overview of the cytotoxic, antimicrobial, and cytochrome P450 inhibitory activities of representative linear and angular furanocoumarins.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundTypeCancer Cell LineIC50 (µM)Reference
Psoralen (B192213)LinearHuman MelanomaSignificant Cytotoxicity[3]
8-MethoxypsoralenLinearHuman MelanomaSignificant Cytotoxicity[3]
NotopolLinearHepG-2 (Liver)7.7-24.8 µg/mL[2]
NotopterolLinearHepG-2 (Liver)7.7-24.8 µg/mL[2]
NotopolLinearC6 (Glioma)7.7-24.8 µg/mL[2]
NotopterolLinearC6 (Glioma)7.7-24.8 µg/mL[2]
NotopolLinearMCF-7 (Breast)39.4-61.3 µg/mL[2]
NotopterolLinearMCF-7 (Breast)39.4-61.3 µg/mL[2]
AngelicinAngularBreast Cancer CellsLower than Psoralen[4]
AngelicinAngularOsteosarcomaDose-dependent inhibition[5]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[6]

Table 2: Comparative Antimicrobial Activity (MIC Values)
CompoundTypeMicroorganismMIC (µg/mL)Reference
Pimpinellin (B192111)AngularSalmonella enteritidis31.25[7]
PimpinellinAngularStaphylococcus aureus62.50[7]
IsopimpinellinLinearSalmonella enteritidis>125[7]
IsopimpinellinLinearStaphylococcus aureus>125[7]
Moellendorffiline (dimer of pimpinellin)AngularSalmonella enteritidis15.62[7]
Moellendorffiline (dimer of pimpinellin)Staphylococcus aureus31.25[7]
Moellendorffiline (dimer of pimpinellin)Bacillus cereus31.25[7]
Moellendorffiline (dimer of pimpinellin)Pseudomonas aeruginosa62.50[7]
Table 3: Comparative Cytochrome P450 Inhibition
CompoundTypeCYP IsozymeInhibition Metric (Kᵢ or IC50 in µM)Reference
8-Methoxypsoralen (8-MOP)LinearCYP1A2IC50: 0.0616[8]
5-Methoxypsoralen (5-MOP)LinearCYP1A2IC50: 0.0688[8]
IsopimpinellinLinearCYP1A2IC50: 0.277[8]
Bergapten (5-MOP)LinearCYP3A4IC50: 19-36[9]
Bergamottin (B190657)LinearCYP3A4Kᵢ: 40.00[10]
6',7'-DihydroxybergamottinLinearCYP3A4Kᵢ: 5.56[10]

Key Bioactivity Comparisons

Phototoxicity and Genotoxicity

A primary differentiator between linear and angular furanocoumarins is their phototoxicity. Upon activation by UVA radiation, linear furanocoumarins like psoralen can intercalate into DNA and form both monoadducts and interstrand cross-links (ICLs).[3] The formation of ICLs is a highly cytotoxic lesion that can block DNA replication and transcription, leading to apoptosis.[3] This property is harnessed in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders like psoriasis and vitiligo.

Angular furanocoumarins, such as angelicin, also form DNA adducts upon UVA irradiation, but they predominantly form monoadducts.[11] The inability to form ICLs is attributed to their angular geometry, which is less favorable for cross-linking opposing DNA strands. Consequently, angular furanocoumarins are generally considered to be significantly less phototoxic and photomutagenic than their linear counterparts.[12]

Anticancer Activity

Both classes of furanocoumarins exhibit promising anticancer properties. The cytotoxic effects of photoactivated psoralens are more pronounced in rapidly dividing tumor cells.[3] However, concerns about the carcinogenic potential of PUVA therapy have spurred interest in the anticancer activities of furanocoumarins independent of photoactivation, as well as the therapeutic potential of less phototoxic angular furanocoumarins.

Angelicin has demonstrated significant anticancer activity against various cell lines and is considered a promising candidate due to its reduced side effects.[4] It has been shown to induce apoptosis through both intrinsic and extrinsic pathways and can inhibit the proliferation and migration of cancer cells.[5][13]

Anti-inflammatory and Antimicrobial Activities

Both linear and angular furanocoumarins possess anti-inflammatory properties. For instance, psoralen derivatives have been shown to inhibit the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), IL-6, and IL-1β by regulating the NF-κB and MAPK signaling pathways. Angelicin has also demonstrated anti-inflammatory effects through the activation of the NF-κB pathway.[13]

In terms of antimicrobial activity, studies suggest that angular furanocoumarins may have an advantage. For example, the angular furanocoumarin pimpinellin showed significantly stronger activity against Salmonella enteritidis and Staphylococcus aureus compared to its linear isomer, isopimpinellin.[7]

Inhibition of Cytochrome P450 Enzymes

Linear furanocoumarins are well-documented inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[14] This inhibition is the basis for the "grapefruit juice effect," where the consumption of grapefruit juice, rich in linear furanocoumarins like bergamottin and 6',7'-dihydroxybergamottin, can lead to altered metabolism and increased bioavailability of co-administered drugs.[14] This interaction can result in adverse drug reactions. The inhibition can be both competitive and mechanism-based, leading to irreversible inactivation of the enzyme.[15] While less studied in a comparative context, angular furanocoumarins are also known to interact with CYP enzymes.[12]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_data Data Analysis compound Furanocoumarin (Linear or Angular) treatment Treatment with Furanocoumarin compound->treatment cells Cell Culture / Microbial Culture cells->treatment incubation Incubation treatment->incubation measurement Measurement of Biological Endpoint incubation->measurement analysis Data Collection & Analysis measurement->analysis results IC50 / MIC Determination analysis->results

General experimental workflow for bioactivity assessment.

psoralen_pathway cluster_dna DNA Damage Response cluster_inflammation Inflammatory Response Psoralen_UVA Psoralen + UVA ICL Interstrand Cross-links Psoralen_UVA->ICL NFkB_path NF-κB Pathway Inhibition Psoralen_UVA->NFkB_path MAPK_path MAPK Pathway Inhibition Psoralen_UVA->MAPK_path ATR ATR Activation ICL->ATR Apoptosis Apoptosis ICL->Apoptosis p53 p53 Activation ATR->p53 p53->Apoptosis Inflammatory_mediators ↓ Pro-inflammatory Cytokines & Mediators NFkB_path->Inflammatory_mediators MAPK_path->Inflammatory_mediators

Signaling pathways affected by Psoralen (+UVA).

angelicin_pathway cluster_cancer Anticancer Effects cluster_inflammation_osteo Anti-inflammatory & Osteogenic Effects Angelicin Angelicin PI3K_AKT PI3K/AKT Pathway Inhibition Angelicin->PI3K_AKT Wnt_beta_catenin Wnt/β-catenin Pathway Modulation Angelicin->Wnt_beta_catenin NFkB_path_ang NF-κB Pathway Activation Angelicin->NFkB_path_ang TGF_BMP TGF-β/BMP Pathway Activation Angelicin->TGF_BMP Cell_cycle_arrest Cell Cycle Arrest PI3K_AKT->Cell_cycle_arrest Apoptosis_cancer Apoptosis PI3K_AKT->Apoptosis_cancer Wnt_beta_catenin->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis_cancer Anti_inflammatory Anti-inflammatory Effects NFkB_path_ang->Anti_inflammatory Osteogenesis Pro-osteogenic Effects TGF_BMP->Osteogenesis

Signaling pathways affected by Angelicin.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.[17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test furanocoumarin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[18]

  • Treatment: Prepare serial dilutions of the test furanocoumarin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).[18]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.[17][18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[3][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test furanocoumarin (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., adjusted to 0.5 McFarland standard)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test furanocoumarin in the appropriate broth directly in the 96-well plate. The final volume in each well is typically 50 or 100 µL.[13]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Controls: Include a positive control (broth with inoculum, no antimicrobial) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the furanocoumarin in which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.

Conclusion

The structural isomerism of linear and angular furanocoumarins translates into distinct and significant differences in their biological activities. Linear furanocoumarins are potent photosensitizers with strong DNA cross-linking capabilities, making them effective in photochemotherapy but also raising concerns about phototoxicity and carcinogenicity. Angular furanocoumarins, while less phototoxic, exhibit a broad range of promising bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects, often with a more favorable safety profile. The potent inhibition of cytochrome P450 enzymes by linear furanocoumarins is a critical factor in drug-herb interactions. A thorough understanding of these differences is paramount for researchers and drug development professionals in harnessing the therapeutic potential of this versatile class of natural compounds while mitigating their risks. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the full therapeutic landscape of both linear and angular furanocoumarins.

References

Cross-Validation of Analytical Methods for Xanthotoxol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparison of analytical methodologies for the quantification of Xanthotoxol, a naturally occurring furanocoumarin of significant interest in phytochemical and pharmacological research. The objective is to provide researchers, scientists, and drug development professionals with an objective overview of validated analytical techniques, supported by experimental data, to facilitate the selection of the most suitable method for their specific research needs.

The accurate and precise quantification of this compound is paramount for various applications, including the quality control of herbal preparations, pharmacokinetic studies, and the elucidation of its pharmacological mechanisms. This document details the experimental protocols and performance characteristics of two principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of HPLC-UV and a representative UPLC-MS/MS method for the analysis of furanocoumarins, offering a clear comparison to guide researchers.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999[1]> 0.999[2]
Limit of Detection (LOD) > 20 µg/kg[3]As low as 0.001–0.005 µg/L[2]
Limit of Quantification (LOQ) 0.5 mg/kg[1]0.005–0.01 µg/L[2]
Precision (RSD%) < 2% (Intra- and Inter-day)[1]< 15%
Accuracy (Recovery %) 85.0% - 105.8%[1]89.3% - 119.9%[2]
Selectivity Good, but potential for matrix interferenceExcellent, with high selectivity from MS/MS detection
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide representative protocols for the HPLC-UV and UPLC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method provides a robust and widely accessible approach for the quantification of this compound in various samples.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase : A gradient elution using a mixture of methanol, acetonitrile (B52724), and water is often utilized.[1] For instance, a gradient could be: 0–8 min methanol/water (52:48, v/v); 8–18 min linear increase up to 100% methanol; 18–25 min 100% methanol.[3]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature : Maintained at 30 °C.[1]

  • Detection Wavelength : Furanocoumarins are generally detected at 248 nm or 250 nm.[1][3]

  • Sample Preparation :

    • Extraction : Solid samples are frequently extracted with a suitable organic solvent, such as ethyl acetate, which has demonstrated high extraction efficiency.[3] Common techniques include maceration, sonication, or Soxhlet extraction.

    • Purification : The crude extract can be purified using Solid-Phase Extraction (SPE) with cartridges like Sep-Pak C18.

    • Filtration : Before injection, the final extract should be filtered through a 0.45 µm syringe filter.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers enhanced sensitivity and selectivity, making it ideal for the analysis of complex matrices and low concentrations of this compound, particularly in biological samples.

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column : A sub-2 µm particle size reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used.[4]

  • Mobile Phase : A gradient elution with solvents such as 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is common. The gradient program is generally much faster than in conventional HPLC.

  • Flow Rate : A lower flow rate, for example, 0.4 mL/min, is often employed.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+) is frequently used for the analysis of furanocoumarins.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation :

    • Extraction : For biological matrices such as plasma or urine, a protein precipitation step is often performed, followed by liquid-liquid extraction or solid-phase extraction.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been shown to be effective for extracting furanocoumarins from a variety of sample types.[6][7]

    • Centrifugation and Filtration : Samples are centrifuged to remove precipitated proteins, and the resulting supernatant is filtered prior to injection.

Visualized Workflows

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key steps in the HPLC-UV and UPLC-MS/MS methods for this compound analysis.

Analytical_Method_Validation_Workflow A Method Development B Method Optimization A->B C Define Validation Parameters (ICH/FDA Guidelines) B->C D Validation Protocol C->D E Execute Validation Experiments D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J Limit of Detection (LOD) E->J K Limit of Quantification (LOQ) E->K L Robustness E->L M System Suitability E->M N Data Analysis & Evaluation F->N G->N H->N I->N J->N K->N L->N M->N O Validation Report N->O P Method Implementation O->P

Caption: General workflow for analytical method validation.

Comparison_of_Xanthotoxol_Analytical_Methods cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS Start Sample H_Extract Solvent Extraction (e.g., Ethyl Acetate) Start->H_Extract U_Extract Protein Precipitation / QuEChERS Start->U_Extract H_Cleanup SPE Cleanup (Optional) H_Extract->H_Cleanup H_Filter 0.45 µm Filtration H_Cleanup->H_Filter H_Inject HPLC Injection (C18 Column) H_Filter->H_Inject H_Detect UV Detection (~250 nm) H_Inject->H_Detect H_Quant Quantification (External Standard) H_Detect->H_Quant U_Cleanup Centrifugation U_Extract->U_Cleanup U_Filter Filtration U_Cleanup->U_Filter U_Inject UPLC Injection (Sub-2µm C18 Column) U_Filter->U_Inject U_Detect MS/MS Detection (MRM Mode) U_Inject->U_Detect U_Quant Quantification (Internal Standard) U_Detect->U_Quant

References

Replicating Xanthotoxol's Anticancer Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of published findings on the anticancer activity of Xanthotoxol, a natural furanocoumarin. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings. This document objectively compares this compound's performance across various cancer cell lines and provides detailed experimental protocols to support further investigation.

Data Presentation: Comparative Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below, offering a comparative look at its efficacy. For context, data on the related compound Xanthotoxin is also included.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound A549Non-Small Cell Lung CancerData not explicitly quantified in reviewed abstracts.[1][2]
Xanthotoxin HepG2Liver Cancer6.9 ± 1.07 µg/mL[3][4]

Note: Further review of full-text articles is required to populate a more comprehensive table of this compound's IC50 values across a wider range of cancer cell lines.

Experimental Protocols: A Guide to Replicating Key Findings

To facilitate the replication of published research, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and findings from studies investigating this compound and related compounds.[1][3]

Cell Viability Assay (CCK-8 Assay)

This assay is fundamental for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This assay determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathways

This technique is used to investigate the effect of this compound on protein expression in key signaling pathways like PI3K/AKT.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, Bcl-2, Bax, Caspase-3, p53, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

To further elucidate the mechanisms of this compound's anticancer activity, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

cluster_0 Experimental Workflow: Anticancer Activity of this compound A Cancer Cell Culture (e.g., A549, HepG2) B This compound Treatment (Varying Concentrations & Times) A->B C Cell Viability Assay (CCK-8) B->C D Apoptosis Assay (Annexin V/PI Flow Cytometry) B->D E Cell Cycle Analysis (PI Flow Cytometry) B->E F Western Blot Analysis (Signaling Pathways) B->F G Data Analysis & Conclusion C->G D->G E->G F->G

Caption: General experimental workflow for assessing the anticancer activity of this compound.

cluster_pathway Proposed this compound-Induced Apoptosis Pathway cluster_pi3k PI3K/AKT Pathway cluster_apoptosis Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K p53 p53 This compound->p53 AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Caspases Caspases Bcl2->Caspases Bax Bax (Pro-apoptotic) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53->Bax

References

Xanthotoxol in Focus: A Head-to-Head Comparison with Leading CYP450 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Xanthotoxol's inhibitory effects on key Cytochrome P450 enzymes, CYP3A4 and CYP1A2, reveals a moderate inhibitory profile when compared to well-established inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including experimental data and protocols, to inform preclinical drug development and compound screening.

In the landscape of drug metabolism and safety, understanding the potential for drug-drug interactions is paramount. A key mechanism underlying these interactions is the inhibition of Cytochrome P450 (CYP450) enzymes, a superfamily of proteins responsible for the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use. This compound, a naturally occurring furanocoumarin, has demonstrated inhibitory activity against several CYP450 isoforms. This report presents a head-to-head comparison of this compound's inhibitory potency against CYP3A4 and CYP1A2 with that of known potent inhibitors, providing valuable data for risk assessment in drug development.

Quantitative Comparison of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other prominent inhibitors against CYP3A4 and CYP1A2, as determined in human liver microsomes.

Table 1: Comparison of IC50 Values for CYP3A4 Inhibition

CompoundIC50 (µM)Reference(s)
This compound7.43[1][2]
Ketoconazole0.04 - 1.69[3][4][5]
Ritonavir (B1064)0.014 - 0.14[6][7]

Table 2: Comparison of IC50 Values for CYP1A2 Inhibition

CompoundIC50 (µM)Reference(s)
This compound27.82[1][2]
Fluvoxamine (B1237835)0.3[8][9]
Furafylline0.07 - 1.4[3][10][11]

The data clearly indicates that while this compound does inhibit CYP3A4 and CYP1A2, its potency is significantly lower than that of established clinical inhibitors such as Ketoconazole and Ritonavir for CYP3A4, and Fluvoxamine and Furafylline for CYP1A2.

Experimental Protocols

The determination of IC50 values for CYP450 inhibition is a standardized in vitro procedure. Below is a detailed methodology for a typical assay using human liver microsomes and LC-MS/MS analysis.

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP450 isoform activity.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound (e.g., this compound) and Reference Inhibitors

  • CYP450 isoform-specific probe substrates (e.g., Testosterone for CYP3A4, Phenacetin for CYP1A2)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by serially diluting the stock solutions in the incubation buffer.

    • Prepare a stock solution of the probe substrate in a suitable solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium Phosphate Buffer

      • Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • A range of concentrations of the test compound or reference inhibitor. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold stop solution, typically acetonitrile, which also serves to precipitate the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

    • The amount of metabolite formed is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition of the enzyme activity at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Biological Impact

To further clarify the experimental process and the potential downstream consequences of CYP450 inhibition, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Test Compound, HLM, Substrate, NADPH) Mix Combine Reagents in 96-well Plate Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Reaction Initiate Reaction (Add Substrate & NADPH) Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Terminate Terminate Reaction (Add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate IC50 Analyze->Calculate G cluster_inhibition CYP1A2 Inhibition cluster_pathway HGF/MET Signaling Pathway This compound This compound / Other Inhibitors CYP1A2 CYP1A2 This compound->CYP1A2 Inhibits HGF HGF CYP1A2->HGF Metabolizes/Reduces (Potential Mechanism) MET MET Receptor CYP1A2->MET Inhibits Signaling (Observed Effect) HGF->MET Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) MET->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Inhibits CYP1A2 CYP1A2 This compound->CYP1A2 Inhibits OtherInhibitors Other CYP450 Inhibitors (e.g., Ketoconazole, Fluvoxamine) OtherInhibitors->CYP3A4 Inhibits OtherInhibitors->CYP1A2 Inhibits IC50_X_3A4 IC50 = 7.43 µM CYP3A4->IC50_X_3A4 IC50_O_3A4 IC50 << 1 µM CYP3A4->IC50_O_3A4 IC50_X_1A2 IC50 = 27.82 µM CYP1A2->IC50_X_1A2 IC50_O_1A2 IC50 < 1 µM CYP1A2->IC50_O_1A2 Conclusion Conclusion: This compound is a moderate inhibitor compared to potent clinical inhibitors. IC50_X_3A4->Conclusion IC50_O_3A4->Conclusion IC50_X_1A2->Conclusion IC50_O_1A2->Conclusion

References

A Comparative Study of Xanthotoxol from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthotoxol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of this compound derived from various plant sources, offering quantitative data on its abundance, detailed experimental protocols for its isolation and analysis, and an overview of its biological activities and associated signaling pathways.

Quantitative Analysis of this compound Content in Various Plant Species

The concentration of this compound can vary significantly among different plant species and is influenced by factors such as the part of the plant used, geographical location, and harvesting time. The following table summarizes the reported yields of this compound from several notable plant sources.

Plant FamilySpeciesPlant PartYield of this compoundReference
Apiaceae Ammi majus L.FruitsMajor furanocoumarin (quantitative data not specified)[1]
Pastinaca sativa L. (Parsnip)RootsInduced levels up to 1.48 mg/g fresh weight[2]
Rutaceae Ruta montana L.Aerial parts0.12% - 0.45% (dry weight), varies by season[3][4]
Ruta chalepensis L.In vitro culturesUp to 4.825 mg/g dry weight (482.5 mg/100 g DW)
Ruta graveolens L. (Common Rue)RootsPresent (quantitative data not specified)
Zanthoxylum zanthoxyloidesFruits, Bark, RootsPresent (quantitative data not specified)[5]

Biological Activities of this compound

While direct comparative studies on the biological activity of this compound isolated from different plant sources are limited, the inherent activity of the purified compound is expected to be consistent regardless of its origin. The primary differences would lie in the yield and the co-occurrence of other bioactive compounds in the source plant.

Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory properties. Studies on plant extracts containing furanocoumarins, including those from the Rutaceae family, have shown inhibitory effects on inflammatory markers.[6][7]

Anticancer and Cytotoxic Activity: this compound isolated from Ammi majus has shown potent cytotoxic activity against human liver cancer (HepG2) cell lines with an IC50 value of 6.9 µg/mL.[1] Extracts from various plants are often screened for their cytotoxic effects against different cancer cell lines.[8][9]

Antimicrobial Activity: this compound isolated from Ruta montana has been shown to be effective against various bacteria and fungi.[3][4]

Antioxidant Activity: Many plant extracts containing phenolic compounds, including furanocoumarins, exhibit antioxidant properties by scavenging free radicals.[10][11][12][13][14]

Experimental Protocols

Extraction of this compound

A generalized protocol for the extraction of this compound from plant material is outlined below. The choice of solvent and method may be optimized based on the specific plant matrix.

a. Maceration:

  • Air-dry the plant material at room temperature and grind it into a fine powder.

  • Macerate 10 g of the powdered plant material with 100 mL of methanol (B129727) (or another suitable solvent like ethanol (B145695) or chloroform) in a stoppered container for 3 days with frequent agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

b. Soxhlet Extraction:

  • Place the powdered plant material in a thimble.

  • Extract with a suitable solvent (e.g., methanol) in a Soxhlet apparatus for several hours until the extraction is complete.

  • Concentrate the resulting extract using a rotary evaporator.

Isolation and Purification of this compound

Column Chromatography:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing this compound are pooled and concentrated.

  • Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase.

  • Detection: UV detection at a wavelength specific for this compound (e.g., around 254 nm).

  • Quantification: A calibration curve is generated using a certified standard of this compound. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathway of this compound in Inflammation

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates this mechanism.

Xanthotoxol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK_pathway->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_n->Inflammatory_Genes Induces AP1_n->Inflammatory_Genes Induces

This compound's anti-inflammatory signaling pathway.

Experimental Workflow for Comparative Analysis

To conduct a robust comparative study of this compound from different plant sources, a standardized experimental workflow is essential.

Experimental_Workflow cluster_collection Plant Material cluster_processing Processing & Extraction cluster_analysis Analysis & Quantification cluster_bioactivity Bioactivity Assays Plant_A Plant Source A Drying Drying & Grinding Plant_A->Drying Plant_B Plant Source B Plant_B->Drying Plant_C Plant Source C Plant_C->Drying Extraction Standardized Extraction Protocol Drying->Extraction Purification Isolation & Purification (Column Chromatography) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Anti_inflammatory Anti-inflammatory Assays Purification->Anti_inflammatory Anticancer Cytotoxicity Assays Purification->Anticancer Antioxidant Antioxidant Assays Purification->Antioxidant Data_Analysis Comparative Data Analysis Quantification->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis

Workflow for comparative analysis of this compound.

References

Validating Xanthotoxol's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed mechanisms of action for the natural furanocoumarin, Xanthotoxol, and outlines a clear strategy for its validation using knockout (KO) models. While this compound has shown promise as an anti-inflammatory and anti-cancer agent, definitive validation of its molecular targets is crucial for its development as a therapeutic. This document compares the current evidence for this compound with methodologies used for other compounds where knockout models have been instrumental in elucidating their mechanisms of action.

This compound's Putative Mechanisms of Action: Current Evidence

This compound is believed to exert its anti-inflammatory and anti-cancer effects primarily through the modulation of three key signaling pathways: NF-κB, MAPK, and PI3K-AKT.

Anti-Inflammatory Effects

In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators.[1][2] This is achieved by inhibiting the NF-κB and MAPK signaling pathways.[1][2]

Key Molecular Events:

  • NF-κB Pathway: this compound inhibits the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] This leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, COX-2, TNF-α, and IL-6.[1]

  • MAPK Pathway: this compound has been observed to reduce the phosphorylation of JNK and p38, two key kinases in the MAPK signaling cascade that are involved in inflammatory responses.[1][2]

Anti-Cancer Effects

In various cancer cell lines, including non-small cell lung cancer (NSCLC), this compound has been demonstrated to inhibit cell proliferation, migration, and invasion, while promoting apoptosis.[3][4] These effects are primarily attributed to the downregulation of the PI3K-AKT signaling pathway.[3]

Key Molecular Events:

  • PI3K-AKT Pathway: By inhibiting the PI3K-AKT pathway, this compound induces cell cycle arrest and apoptosis.[3] This pathway is a critical regulator of cell survival and proliferation in many types of cancer.

Validating this compound's Mechanism with Knockout Models: A Proposed Strategy

The use of knockout (KO) mouse models offers a powerful tool to definitively validate the role of specific proteins in the mechanism of action of a drug.[5] While direct studies using KO models for this compound are not yet available, we propose a validation strategy based on established methodologies for similar compounds.

The core principle is to assess whether the effects of this compound are diminished or absent in animals where the proposed target protein has been knocked out.

Proposed Experimental Workflow for Validation

The following diagram illustrates a general workflow for validating the role of a target protein (e.g., p65, p38, or AKT1) in the anti-inflammatory or anti-cancer effects of this compound using a knockout mouse model.

G cluster_0 Model Preparation cluster_1 Treatment Groups cluster_2 Induction of Pathology cluster_3 Outcome Assessment WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO Target-KO Mice (e.g., p65-KO, p38-KO, AKT1-KO) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound Inflammation Induce Inflammation (e.g., LPS injection) WT_Vehicle->Inflammation Cancer Induce Cancer (e.g., Xenograft) WT_Vehicle->Cancer WT_this compound->Inflammation WT_this compound->Cancer KO_Vehicle->Inflammation KO_Vehicle->Cancer KO_this compound->Inflammation KO_this compound->Cancer Inflammatory_Markers Measure Inflammatory Markers (e.g., Cytokines, p-p65) Inflammation->Inflammatory_Markers Tumor_Growth Measure Tumor Growth and Metastasis Cancer->Tumor_Growth Apoptosis_Assay Assess Apoptosis (e.g., TUNEL stain) Cancer->Apoptosis_Assay

Proposed experimental workflow for validating this compound's mechanism using knockout models.

Data Presentation: this compound's Effects and Comparative Data

The following tables summarize the reported effects of this compound and provide a comparative framework for expected outcomes in knockout model studies.

Table 1: Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages
Parameter MeasuredEffect of this compound TreatmentPutative PathwayReference
NO ProductionSignificant decrease in a concentration-dependent mannerNF-κB[1]
PGE2 ProductionSignificant decrease in a concentration-dependent mannerNF-κB, MAPK[1]
IL-6 ProductionSignificant decrease in a concentration-dependent mannerNF-κB, MAPK[1]
TNF-α ProductionSignificant decrease in a concentration-dependent mannerNF-κB, MAPK[1]
iNOS Protein ExpressionDecreasedNF-κB[1]
COX-2 Protein ExpressionDecreasedNF-κB, MAPK[1]
p-JNK ExpressionDecreasedMAPK[1]
p-p38 ExpressionDecreasedMAPK[1]
Nuclear p65 ExpressionDecreasedNF-κB[1][2]
Table 2: Anti-Cancer Effects of this compound in Non-Small Cell Lung Cancer (NSCLC) Cells
Parameter MeasuredEffect of this compound TreatmentPutative PathwayReference
Cell ViabilityInhibitedPI3K-AKT[3]
Colony FormationInhibitedPI3K-AKT[3]
DNA ReplicationInhibitedPI3K-AKT[3]
Cell Cycle ProgressionArrestedPI3K-AKT[3]
Migration and InvasionInhibitedPI3K-AKT[3]
ApoptosisInducedPI3K-AKT[3]
Table 3: Comparison with an Alternative Compound Validated by Knockout Model
CompoundProposed Target/PathwayValidation with Knockout ModelReference
Idelalisib PI3KδIn preclinical models, the efficacy of Idelalisib, a PI3Kδ-specific inhibitor, has been demonstrated. The use of PI3Kδ knockout mice has been crucial in validating the on-target effects and understanding the role of this specific isoform in hematologic cancers.[6]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.

  • ELISA for Cytokines: The levels of PGE2, TNF-α, and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-JNK, p-p38, and p65.

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Proposed In Vivo Anti-Inflammatory Study Using p65 Knockout Mice
  • Animal Model: Myeloid-specific p65 knockout mice (p65fl/fl/LysMCre) and their wild-type littermates are used.[7]

  • Treatment: Mice are divided into four groups: WT + vehicle, WT + this compound, p65-KO + vehicle, and p65-KO + this compound. This compound or vehicle is administered intraperitoneally.

  • Induction of Inflammation: Acute inflammation is induced by intraperitoneal injection of LPS.

  • Sample Collection: Blood and peritoneal lavage fluid are collected at specified time points after LPS injection.

  • Analysis:

    • Serum levels of TNF-α and IL-6 are measured by ELISA.

    • The number of inflammatory cells in the peritoneal lavage fluid is counted.

    • Western blot analysis of peritoneal macrophages is performed to confirm the knockout of p65 and to assess the phosphorylation of MAPK pathway components.

Proposed In Vivo Anti-Cancer Study Using an AKT1 Knockout Mouse Model
  • Animal Model: Conditional AKT1 knockout mice and their wild-type counterparts are used in a xenograft model of NSCLC.

  • Xenograft Implantation: Human NSCLC cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors are established, mice are randomized into treatment groups as described above.

  • Tumor Monitoring: Tumor volume is measured regularly with calipers.

  • Endpoint Analysis:

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.

    • Apoptosis in tumor sections is assessed by TUNEL staining.[8][9]

    • Western blot analysis of tumor lysates is performed to measure the expression of proteins involved in cell cycle regulation and apoptosis.

Signaling Pathway and Workflow Diagrams

This compound's Proposed Anti-Inflammatory Signaling Pathways

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway p38 p38 MAPK_downstream Inflammatory Response p38->MAPK_downstream JNK JNK JNK->MAPK_downstream IkappaB IκBα p65_p50 p65/p50 IkappaB->p65_p50 Inhibits p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus Translocation NFkB_downstream iNOS, COX-2, TNF-α, IL-6 p65_p50_nucleus->NFkB_downstream Transcription LPS LPS LPS->p38 Activates LPS->JNK Activates LPS->IkappaB Promotes Degradation This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->IkappaB Prevents Degradation

Proposed anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
This compound's Proposed Anti-Cancer Signaling Pathway

G cluster_0 PI3K-AKT Pathway PI3K PI3K AKT AKT PI3K->AKT Activates Downstream Cell Survival, Proliferation, Inhibition of Apoptosis AKT->Downstream Growth_Factors Growth Factors Growth_Factors->PI3K Activates This compound This compound This compound->PI3K Inhibits

Proposed anti-cancer mechanism of this compound via inhibition of the PI3K-AKT pathway.

By employing the strategies outlined in this guide, researchers can move towards a more definitive understanding of this compound's mechanism of action, a critical step in the journey from a promising natural compound to a potential therapeutic agent. The use of knockout models will not only validate its proposed targets but also provide a stronger foundation for its clinical development and comparison with other novel and existing therapies.

References

Benchmarking Xanthotoxol Against Standard-of-Care Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of xanthotoxol, a naturally occurring furanocoumarin, against two standard-of-care anti-inflammatory drugs: indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID), and dexamethasone (B1670325), a synthetic corticosteroid. The data presented is based on in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for screening anti-inflammatory agents.

Executive Summary

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways. When benchmarked against indomethacin and dexamethasone, this compound shows promise, particularly in the inhibition of prostaglandin (B15479496) E2 (PGE2) and certain cytokines. However, a comprehensive quantitative comparison is challenging due to the limited availability of direct head-to-head studies. This guide synthesizes available data to provide a comparative overview and detailed experimental protocols for standardized evaluation.

Data Presentation: Comparative Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, indomethacin, and dexamethasone on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. Data has been collated from multiple sources and standardized to µM for comparison.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Reference
This compoundData not available
Indomethacin~40.8 - 56.8[1]
Dexamethasone~88.1

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundIC50 (µM)Reference
This compoundStrong inhibition observed, but IC50 not specified. 93.24% reduction at 250 µM.[2][2]
Indomethacin2.8
DexamethasoneData not available

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundIC50 (µM)Reference
This compoundNo significant effect reported.[2][2]
Indomethacin143.7
DexamethasoneEffective inhibition reported, but IC50 not specified.[3][4][3][4]

Table 4: Inhibition of Interleukin-6 (IL-6) Production

CompoundIC50 (µM)Reference
This compoundConcentration-dependent inhibition observed, but IC50 not specified.[2][2]
IndomethacinData not available
DexamethasoneEffective inhibition reported, but IC50 not specified.[5][6][5][6]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on established procedures for evaluating anti-inflammatory compounds in RAW 264.7 macrophages.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of this compound, indomethacin, or dexamethasone for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After 24 hours of LPS stimulation, collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the concentration of specific proteins (PGE2, TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • After 24 hours of LPS stimulation, collect the cell culture supernatants.

    • Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves the following steps:

      • Addition of standards and samples to antibody-coated microplates.

      • Incubation to allow the target protein to bind to the antibody.

      • Washing to remove unbound substances.

      • Addition of a detection antibody conjugated to an enzyme.

      • Addition of a substrate that reacts with the enzyme to produce a color change.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • The concentration of the target protein is determined by comparing the sample absorbance to a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.

  • Procedure:

    • After a shorter incubation period with LPS and the test compounds (e.g., 30-60 minutes), lyse the cells to extract total protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Anti_Inflammatory_Signaling_Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes_NFkB Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes_NFkB Induces Transcription Xanthotoxol_NFkB This compound Xanthotoxol_NFkB->IKK Inhibits Xanthotoxol_NFkB->NFkB_nucleus Inhibits Translocation LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 MAPKKK MAPKKK TLR4_2->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Pro_inflammatory_Genes_MAPK Pro-inflammatory Genes AP1->Pro_inflammatory_Genes_MAPK Induces Transcription Xanthotoxol_MAPK This compound Xanthotoxol_MAPK->MAPK Inhibits Phosphorylation

Caption: Key inflammatory signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: RAW 264.7 Cell Culture seed_cells Seed cells in multi-well plates start->seed_cells pre_treatment Pre-treat with Test Compounds (this compound, Indomethacin, Dexamethasone) seed_cells->pre_treatment lps_stimulation Induce Inflammation with LPS (1 µg/mL) pre_treatment->lps_stimulation incubation Incubate for specified duration lps_stimulation->incubation griess_assay Griess Assay (NO measurement) incubation->griess_assay elisa ELISA (PGE2, TNF-α, IL-6 measurement) incubation->elisa western_blot Western Blot (NF-κB & MAPK pathway proteins) incubation->western_blot data_analysis Data Analysis and Comparison griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: Workflow for evaluating anti-inflammatory compounds.

Mechanism_Comparison This compound This compound NFkB_pathway NF-κB Pathway Inhibition This compound->NFkB_pathway MAPK_pathway MAPK Pathway Inhibition This compound->MAPK_pathway Indomethacin Indomethacin (NSAID) COX_inhibition COX-1/COX-2 Inhibition Indomethacin->COX_inhibition Dexamethasone Dexamethasone (Corticosteroid) GR_activation Glucocorticoid Receptor (GR) Activation Dexamethasone->GR_activation Pro_inflammatory_mediators Reduced Pro-inflammatory Mediators (NO, PGE2, Cytokines) NFkB_pathway->Pro_inflammatory_mediators MAPK_pathway->Pro_inflammatory_mediators COX_inhibition->Pro_inflammatory_mediators GR_activation->Pro_inflammatory_mediators leads to downstream inhibition of pro-inflammatory gene expression

Caption: Comparison of anti-inflammatory mechanisms of action.

References

A Comparative Genomic Guide to Xanthotoxol-Producing Plants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the genomic landscapes of key plant species known for producing the pharmaceutically significant furanocoumarin, Xanthotoxol.

This guide provides a comparative overview of the genomics of prominent this compound-producing plants, primarily from the Apiaceae and Rutaceae families. By examining their genetic makeup, gene families associated with furanocoumarin biosynthesis, and the regulatory networks involved, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to accelerate research and development in this field. This guide includes quantitative genomic data, detailed experimental protocols for key analyses, and visual diagrams of biosynthetic pathways and experimental workflows.

Genomic Features of this compound-Producing Plants: A Comparative Overview

The production of this compound is distributed across several plant families, with Apiaceae and Rutaceae being the most studied. These plants exhibit considerable diversity in their genome size and the copy number of genes related to the furanocoumarin biosynthetic pathway. Below is a summary of key genomic parameters for selected this compound-producing species.

Plant SpeciesFamilyGenome Size (Estimated)Ploidy LevelKey Furanocoumarin Biosynthesis Genes IdentifiedReference(s)
Ammi majusApiaceae~3.73 pgDiploid (2n=22)Psoralen (B192213) synthase (CYP71AJ1), Bergaptol O-methyltransferase[1][2]
Pastinaca sativa (Parsnip)Apiaceae~1.83 GbDiploid (2n=22)Psoralen synthase, Angelicin synthase, Umbelliferone dimethylallyltransferases[3]
Heracleum sosnowskyi (Giant Hogweed)ApiaceaeChromosome-scale assembly, 55,106 predicted genesDiploid (2n=22)Psoralen synthase, Angelicin synthase-like genes[4][5][6]
Ruta graveolens (Common Rue)Rutaceae~1.16 pg (Nuclear)Diploid (2n=72-80)Psoralen synthase, this compound O-methyltransferase[7]

The this compound Biosynthetic Pathway

This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the core coumarin (B35378) structure, umbelliferone, which is then prenylated and cyclized to form the linear furanocoumarin, psoralen. Subsequent hydroxylation and methylation steps, catalyzed by specific cytochrome P450 enzymes and O-methyltransferases, result in the formation of this compound.

Xanthotoxol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Multiple steps Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin PT Marmesin (+)-Marmesin Demethylsuberosin->Marmesin MS Psoralen Psoralen Marmesin->Psoralen PS (CYP71AJ) This compound This compound Psoralen->this compound P8H Xanthotoxin Xanthotoxin (Methoxsalen) This compound->Xanthotoxin XOMT

Biosynthetic pathway of this compound.

Experimental Protocols for Comparative Genomics Studies

A typical comparative genomics study of this compound-producing plants involves several key experimental stages, from sample collection to data analysis. A generalized workflow is depicted below, followed by detailed methodologies for crucial experiments.

Experimental_Workflow Plant_Material Plant Material Collection (e.g., Leaf, Root) DNA_Extraction Genomic DNA Extraction Plant_Material->DNA_Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction Genome_Sequencing Genome Sequencing (e.g., PacBio, Illumina) DNA_Extraction->Genome_Sequencing RNA_Sequencing RNA-Seq Library Prep & Sequencing RNA_Extraction->RNA_Sequencing HPLC_MS HPLC-MS/MS Analysis Metabolite_Extraction->HPLC_MS Genome_Assembly Genome Assembly & Annotation Genome_Sequencing->Genome_Assembly Transcriptome_Analysis Transcriptome Assembly & Differential Expression RNA_Sequencing->Transcriptome_Analysis Metabolite_Profiling Metabolite Profiling & Quantification HPLC_MS->Metabolite_Profiling Gene_Family_Analysis Comparative Genomics (Gene Family Evolution) Genome_Assembly->Gene_Family_Analysis Transcriptome_Analysis->Gene_Family_Analysis Functional_Characterization Functional Characterization of Biosynthetic Genes Transcriptome_Analysis->Functional_Characterization Metabolite_Profiling->Gene_Family_Analysis

A generalized experimental workflow.
Plant RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)

This protocol is adapted for plant tissues rich in secondary metabolites.

a. RNA Extraction:

  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Use a commercially available plant RNA extraction kit with a protocol optimized for tissues with high levels of secondary metabolites and polysaccharides (e.g., including a polyvinylpyrrolidone (B124986) (PVP) in the lysis buffer).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7 is recommended.

b. Library Preparation and Sequencing:

  • Starting with 1-2 µg of total RNA, isolate mRNA using oligo(dT) magnetic beads.

  • Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.

  • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Purify the ligation products and perform PCR amplification to enrich the cDNA library.

  • Assess the quality and quantity of the library using a bioanalyzer and qPCR.

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Furanocoumarin Extraction and HPLC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantification of furanocoumarins.

a. Extraction:

  • Lyophilize and grind plant tissue to a fine powder.

  • Perform microwave-assisted extraction (MAE) by mixing 0.1 g of powdered tissue with 2 mL of a suitable solvent (e.g., methanol (B129727) or a hexane-acetone mixture) in a microwave extraction vessel.

  • Apply microwave irradiation at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 10 minutes).

  • After cooling, filter the extract to remove solid debris.

  • For purification and concentration, the crude extract can be subjected to solid-phase extraction (SPE) using a silica-based cartridge. Elute with a stepwise gradient of increasing polarity (e.g., n-hexane with increasing percentages of acetone).

b. HPLC-MS/MS Analysis:

  • Analyze the extracts using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Use a C18 reversed-phase column for separation.

  • The mobile phase typically consists of a gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • For quantification, use multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each target furanocoumarin (e.g., this compound).

  • Generate a standard curve using authentic standards of this compound and other furanocoumarins of interest to quantify their concentrations in the plant extracts.

Functional Characterization of Cytochrome P450 Enzymes in Yeast

This protocol describes the heterologous expression and functional analysis of candidate cytochrome P450 enzymes (CYPs) involved in this compound biosynthesis.

a. Yeast Expression Vector Construction:

  • Amplify the full-length coding sequence of the candidate CYP gene from plant cDNA.

  • Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Transform the resulting plasmid into a suitable Saccharomyces cerevisiae strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents for CYP activity.

b. Heterologous Expression and Microsome Preparation:

  • Grow the transformed yeast cells in a selective medium containing glucose.

  • Induce protein expression by transferring the cells to a medium containing galactose.

  • After a period of induction (e.g., 16-24 hours), harvest the yeast cells by centrifugation.

  • Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads.

  • Isolate the microsomal fraction, which contains the membrane-bound CYPs, by differential centrifugation.

c. Enzyme Assays:

  • Resuspend the microsomal pellet in a reaction buffer.

  • Initiate the enzyme reaction by adding the substrate (e.g., psoralen for P8H activity) and a source of reducing power (NADPH).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analyze the extracted products by HPLC-MS/MS to identify and quantify the formation of the expected product (e.g., this compound).

Concluding Remarks

The comparative genomic analysis of this compound-producing plants reveals a fascinating evolutionary history of specialized metabolite biosynthesis. While the core biosynthetic pathway is conserved, variations in genome size, gene copy number, and the regulation of biosynthetic genes likely contribute to the diverse furanocoumarin profiles observed across different species. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the genetic basis of this compound production. A deeper understanding of the genomics of these plants will not only shed light on plant chemical diversity but also pave the way for metabolic engineering approaches to enhance the production of this valuable pharmaceutical compound.

References

A Comparative Guide to Xanthotoxol Synthesis Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key compounds is paramount. Xanthotoxol, a linear furocoumarin with significant biological activities, is one such compound. This guide provides a comparative analysis of two prominent synthesis protocols for this compound, starting from 7-hydroxycoumarin and pyrogallol (B1678534). The information is compiled from various scientific sources to aid in the selection of the most suitable method for your research needs.

The synthesis of this compound, a naturally occurring organic compound with anti-inflammatory, antioxidant, and neuroprotective effects, has been approached through various chemical pathways. This guide focuses on two of the most common starting materials: 7-hydroxycoumarin and pyrogallol. The reproducibility and efficiency of these protocols are critical factors for consideration in a research and development setting.

Quantitative Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound. It is important to note that yields and reaction times can vary based on specific laboratory conditions and scale.

ParameterSynthesis from 7-HydroxycoumarinSynthesis from Pyrogallol
Starting Material 7-HydroxycoumarinPyrogallol
Number of Steps 66
Key Reactions Fries Rearrangement, Claisen Rearrangement, Baeyer-Villiger OxidationFriedel-Crafts Acylation, Cyclization, Reduction, Methylation, Dehydrogenation
Overall Yield ~29%[1]~29% (for Methoxsalen (B1676411), a close derivative)[2]
Reported Purity >98% (after chromatographic purification)[1]Not explicitly stated in reviewed literature
Potential Reproducibility The synthesis of the starting material, 7-hydroxycoumarin, via the Pechmann reaction can have variable yields, potentially impacting overall reproducibility.The multi-step synthesis may have cumulative yield variations.

Experimental Protocols

Below are detailed methodologies for the key steps in each synthesis protocol, compiled from available literature.

Protocol 1: Synthesis of this compound from 7-Hydroxycoumarin

This six-step synthesis is a well-established route to this compound.[1]

  • Acetylation of 7-Hydroxycoumarin: 7-Hydroxycoumarin is acetylated to form 7-acetoxycoumarin (B77463).

  • Fries Rearrangement: A mixture of 7-acetoxycoumarin and anhydrous aluminum chloride is heated to 160°C for 2 hours. After cooling, the mixture is treated with hydrochloric acid to yield 8-acetyl-7-hydroxycoumarin (B184913).[1]

  • Protection of the Hydroxyl Group: The hydroxyl group of 8-acetyl-7-hydroxycoumarin is protected.

  • Baeyer-Villiger Oxidation: The acetyl group is converted to an acetoxy group using an oxidizing agent.

  • Claisen Rearrangement & Cyclization: The intermediate undergoes a Claisen rearrangement followed by cyclization to form the furan (B31954) ring.

  • Deprotection: The protecting group is removed to yield this compound.

Protocol 2: Synthesis of this compound from Pyrogallol

This route also involves six steps to produce Methoxsalen (8-methoxypsoralen), which can be demethylated to yield this compound.[2]

  • Friedel-Crafts Acylation: Pyrogallol is reacted with chloroacetyl chloride in a Friedel-Crafts acylation to produce 2,3,4-trihydroxy-chloroacetophenone.

  • Cyclization: The intermediate is cyclized to form 6,7-dihydroxycoumaran-3-one.

  • Reduction: The ketone is reduced to a hydroxyl group.

  • Ring Formation: Reaction with DL-malic acid leads to the formation of 2,3-dihydro-xanthotoxol.

  • Methylation: The hydroxyl group is methylated to yield 2,3-dihydro-xanthotoxin.

  • Dehydrogenation/Aromatization: The dihydro-furan ring is aromatized to give Xanthotoxin (Methoxsalen). Subsequent demethylation would yield this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the generalized workflows for the synthesis of this compound from both 7-hydroxycoumarin and pyrogallol.

This compound Synthesis from 7-Hydroxycoumarin cluster_0 Synthesis from 7-Hydroxycoumarin 7-Hydroxycoumarin 7-Hydroxycoumarin 7-Acetoxycoumarin 7-Acetoxycoumarin 7-Hydroxycoumarin->7-Acetoxycoumarin Acetylation 8-Acetyl-7-hydroxycoumarin 8-Acetyl-7-hydroxycoumarin 7-Acetoxycoumarin->8-Acetyl-7-hydroxycoumarin Fries Rearrangement Protected Intermediate Protected Intermediate 8-Acetyl-7-hydroxycoumarin->Protected Intermediate Protection Baeyer-Villiger Product Baeyer-Villiger Product Protected Intermediate->Baeyer-Villiger Product Baeyer-Villiger Oxidation Cyclized Intermediate Cyclized Intermediate Baeyer-Villiger Product->Cyclized Intermediate Claisen & Cyclization This compound This compound Cyclized Intermediate->this compound Deprotection

Synthesis of this compound from 7-Hydroxycoumarin.

This compound Synthesis from Pyrogallol cluster_1 Synthesis from Pyrogallol Pyrogallol Pyrogallol Chloroacetophenone Derivative Chloroacetophenone Derivative Pyrogallol->Chloroacetophenone Derivative Friedel-Crafts Acylation Coumaranone Derivative Coumaranone Derivative Chloroacetophenone Derivative->Coumaranone Derivative Cyclization Reduced Intermediate Reduced Intermediate Coumaranone Derivative->Reduced Intermediate Reduction 2,3-Dihydro-xanthotoxol 2,3-Dihydro-xanthotoxol Reduced Intermediate->2,3-Dihydro-xanthotoxol Ring Formation 2,3-Dihydro-xanthotoxin 2,3-Dihydro-xanthotoxin 2,3-Dihydro-xanthotoxol->2,3-Dihydro-xanthotoxin Methylation Xanthotoxin Xanthotoxin 2,3-Dihydro-xanthotoxin->Xanthotoxin Dehydrogenation

Synthesis of Xanthotoxin (precursor to this compound) from Pyrogallol.

Assessment of Reproducibility

The reproducibility of a synthesis protocol is a critical factor for its adoption in research and manufacturing. While detailed, direct comparative studies on the reproducibility of this compound synthesis are limited in the available literature, some inferences can be drawn.

For the synthesis starting from 7-hydroxycoumarin, a potential challenge to reproducibility lies in the synthesis of the starting material itself. The Pechmann condensation, a common method for preparing 7-hydroxycoumarins, is known to sometimes yield variable results with slight changes in reaction conditions. This could introduce variability before the main synthesis pathway even begins.

The multi-step nature of both presented protocols means that small variations in the yield of each step can lead to a significant deviation in the overall yield. Therefore, careful control of reaction parameters at each stage is crucial for achieving reproducible results. The purification of intermediates and the final product, often involving column chromatography, also requires consistency to ensure high purity.[1]

References

Independent Verification of Xanthotoxol's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Xanthotoxol against two established neuroprotective agents, Edaravone and N-acetylcysteine (NAC). The information presented is collated from independent preclinical studies, with a focus on experimental data from cerebral ischemia models. Detailed methodologies for key experiments are provided to facilitate independent verification and inform future research.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of this compound and the selected alternatives has been primarily evaluated in rodent models of focal cerebral ischemia. Key metrics for comparison include the reduction in infarct volume, amelioration of brain edema, and modulation of inflammatory and oxidative stress markers.

Table 1: In Vivo Neuroprotective Effects in Rodent Models of Cerebral Ischemia
ParameterThis compoundEdaravoneN-acetylcysteine (NAC)
Animal Model Rat (MCAO)Mouse (MCAO) / Rat (MCAO)Rat (MCAO) / Gerbil (BCCAO)
Dosage 5 and 10 mg/kg, i.p.[1]3.0 mg/kg, i.v.[2][3]150 mg/kg, i.p. / 20 mg/kg, i.p.[4][5]
Infarct Volume Reduction Significantly reduced at both doses compared to vehicle.[1]Reduced to ~77% of control.[2] Significantly reduced when administered up to 6 hours post-ischemia.[3]Significantly reduced.[6]
Brain Edema Reduction Significantly decreased at both doses compared to vehicle.[1]Reduces post-reperfusion brain edema.[7]Reduced post-ischemic brain edema.[5]
Neurological Deficit Improved neurological deficit score (data not shown quantitatively in source).[1]Improved neurological deficit scores.[3]Improved neurologic score and reduced hyperactivity.[5][6]
Blood-Brain Barrier (BBB) Permeability Significantly attenuated BBB disruption.[1]Inhibits endothelial injury.[7]Not explicitly quantified in the reviewed ischemia studies.
Table 2: Effects on Biomarkers of Neuroinflammation and Oxidative Stress
BiomarkerThis compound (Rat Brain Tissue)Edaravone (Mouse/Rat Brain Tissue)N-acetylcysteine (NAC) (Rat/Gerbil Brain Tissue)
IL-1β Significantly reduced level compared to vehicle.[1]Reduces pro-inflammatory cytokines (general).[8]Reduced expression.[6]
TNF-α Significantly reduced level compared to vehicle.[1]Reduces pro-inflammatory cytokines (general).[8]Reduced expression.[6]
IL-8 Significantly reduced level compared to vehicle.[1]Not explicitly quantified.Not explicitly quantified.
iNOS Attenuated protein expression and activity.[1]Decreased expression.Reduced expression.[6]
COX-2 Attenuated protein expression.[1]Not explicitly quantified.Not explicitly quantified.
NF-κB p65 (nuclear) Significantly prevented increase in nuclear translocation.[1]Not explicitly quantified.Suppressed activation.[9]
Oxidative Stress Markers Possesses antioxidant properties.[1]Potent free radical scavenger; suppresses accumulation of lipid peroxidation products and oxidative DNA damage.[2][8][10]Increases intracellular glutathione (B108866); reduces lipid peroxidation (MDA levels).[5][6]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound, Edaravone, and NAC are mediated through distinct yet sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

This compound-Modulated Pathway

This compound's neuroprotective effects in cerebral ischemia are strongly associated with the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][11] By preventing the nuclear translocation of the p65 subunit of NF-κB, this compound suppresses the expression of downstream inflammatory mediators like iNOS, COX-2, and various pro-inflammatory cytokines.[1]

Xanthotoxol_Pathway Ischemia Cerebral Ischemia/ Reperfusion IKK IKK Activation Ischemia->IKK IkB IκBα Degradation IKK->IkB NFkB_Nucleus NF-κB (p65/p50) (Nucleus) IkB->NFkB_Nucleus Translocation NFkB_Cytoplasm NF-κB (p65/p50) (Cytoplasm) NFkB_Cytoplasm->IkB Inhibition Gene_Transcription Gene Transcription NFkB_Nucleus->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-8, iNOS, COX-2) Gene_Transcription->Inflammatory_Mediators Neuronal_Damage Neuronal Damage Inflammatory_Mediators->Neuronal_Damage This compound This compound This compound->IKK

Proposed neuroprotective mechanism of this compound.
Alternative Neuroprotective Pathways

Edaravone primarily acts as a potent free-radical scavenger, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][10] This action mitigates oxidative damage to lipids, proteins, and DNA.[10] It also modulates signaling pathways such as the Nrf2 pathway, which upregulates endogenous antioxidant defenses.[1]

N-acetylcysteine (NAC) functions as a precursor to the antioxidant glutathione (GSH), thereby boosting the cell's intrinsic antioxidant capacity.[6][9] It also exhibits anti-inflammatory properties by modulating redox-sensitive signaling pathways, including the suppression of NF-κB activation.[9]

Alternative_Pathways cluster_Edaravone Edaravone cluster_NAC N-acetylcysteine (NAC) Edaravone Edaravone ROS ROS/RNS Edaravone->ROS Scavenges Nrf2 Nrf2 Pathway Edaravone->Nrf2 Activates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS NAC NAC GSH Glutathione (GSH) NAC->GSH Precursor NFkB NF-κB Activation NAC->NFkB Inhibits NAC_ROS ROS GSH->NAC_ROS Reduces NAC_Oxidative_Damage Oxidative Damage NAC_ROS->NAC_Oxidative_Damage

Mechanisms of alternative neuroprotective agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent verification and replication.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, simulating human stroke.

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are anesthetized.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to restore blood flow.

  • Post-operative Care: Animals are monitored for recovery from anesthesia and neurological deficits.

Quantification of Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.

  • Brain Extraction: At a specified time post-MCAO (e.g., 24 hours), animals are euthanized, and their brains are rapidly removed.

  • Sectioning: The brain is sectioned coronally into uniform slices (e.g., 2 mm thick).

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[12][13] Viable tissue, containing intact mitochondrial dehydrogenase enzymes, reduces TTC to a red formazan (B1609692) product. Infarcted tissue remains unstained (white).

  • Image Analysis: The stained sections are imaged, and the areas of the infarct (white) and the total hemisphere are measured using image analysis software (e.g., ImageJ).

  • Calculation: The infarct volume is calculated by integrating the infarct area across all slices and is often corrected for edema.

TTC_Workflow MCAO MCAO Model Euthanasia Euthanasia & Brain Extraction MCAO->Euthanasia Sectioning Coronal Sectioning (2 mm slices) Euthanasia->Sectioning Staining TTC Incubation (2%, 37°C, 30 min) Sectioning->Staining Imaging Image Acquisition Staining->Imaging Analysis Image Analysis (Infarct Area) Imaging->Analysis Calculation Infarct Volume Calculation Analysis->Calculation

General workflow for TTC staining and analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in a sample.

  • Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.

  • Assay Procedure:

    • A microplate pre-coated with a capture antibody specific for the target cytokine (e.g., IL-1β, TNF-α, or IL-8) is used.

    • Standards and samples are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody is added.

    • After another incubation and wash, a streptavidin-HRP conjugate is added.

    • A substrate solution (TMB) is added, which develops a color in proportion to the amount of bound enzyme.

    • The reaction is stopped with an acid, and the absorbance is read at 450 nm.

  • Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Western Blot for NF-κB p65

Western blotting is used to detect and quantify the relative abundance of specific proteins in a sample. To assess NF-κB activation, the levels of the p65 subunit in nuclear extracts are often measured.

  • Nuclear Protein Extraction: Nuclear and cytoplasmic fractions are separated from brain tissue homogenates using a specialized extraction kit.

  • Protein Quantification: The protein concentration of the nuclear extracts is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to p65 is quantified. A nuclear loading control (e.g., Histone H3 or Lamin B1) is used for normalization.

References

A Comparative Guide to the Metabolic Stability of Xanthotoxol Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Xanthotoxol, a naturally occurring furanocoumarin with various pharmacological activities. Understanding the metabolic fate of a compound across different species is a critical step in preclinical drug development, aiding in the selection of appropriate animal models and the prediction of human pharmacokinetics. While direct comparative quantitative data for this compound across multiple species is limited in publicly available literature, this guide synthesizes the existing data for human liver microsomes and provides insights from a closely related furanocoumarin, Xanthotoxin, to infer potential species differences.

Executive Summary

The in vitro metabolic stability of this compound has been characterized in human liver microsomes, demonstrating moderate clearance. Data from the related compound Xanthotoxin suggests that the mouse may be a suitable animal model for metabolic studies of this compound due to similarities in metabolite profiles with humans. However, the absence of direct quantitative comparative data for this compound necessitates careful consideration and further investigation when extrapolating from animal models to humans.

In Vitro Metabolic Stability of this compound

Quantitative metabolic stability data for this compound is available for human liver microsomes (HLM).

Table 1: In Vitro Metabolic Kinetic Parameters of this compound in Human Liver Microsomes

ParameterValueUnitSource
Vmax0.55nmol/min/mg protein[1][2]
Km8.46µM[1][2]
Intrinsic Clearance (CLint)0.065 (calculated as Vmax/Km)mL/min/mg protein[1][2]

Vmax: Maximum reaction velocity, Km: Michaelis-Menten constant, CLint: Intrinsic Clearance

Species Comparison of a Related Furanocoumarin: Xanthotoxin

Due to the lack of direct comparative data for this compound, we present qualitative data from a study on Xanthotoxin (8-methoxypsoralen), a structurally similar furanocoumarin. This study investigated the metabolites of Xanthotoxin in the liver microsomes of seven different mammalian species. The findings suggest that while metabolic pathways are generally conserved, the number and quantity of metabolites can differ significantly across species.

Table 2: Qualitative Comparison of Xanthotoxin Metabolites in Liver Microsomes of Different Species

SpeciesNumber of Metabolites DetectedSimilarity to Human Metabolic ProfileSource
Human (HLM)2-[3][4]
Rhesus Monkey (RMLM)3Lower[3][4]
Cynomolgus Monkey (CMLM)3Lower[3][4]
Sprague Dawley Rat (RLM)3Lower[3][4]
Mouse (MLM)2Highest[3][4]
Dunkin Hartley Guinea Pig (PLM)2Moderate[3][4]
Beagle Dog (DLM)2Moderate[3][4]

This study indicated that mouse liver microsomes (MLM) produced a metabolite profile for Xanthotoxin that was most similar to that of human liver microsomes (HLM) in terms of both the types and relative amounts of metabolites formed.[3][4] This suggests that the mouse could be a relevant preclinical species for studying the metabolism of furanocoumarins like this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is based on the methodology described for determining the kinetic parameters of this compound metabolism in human liver microsomes.[1][5]

  • Incubation Mixture: The incubation mixture contained pooled human liver microsomes (0.2 mg/mL), this compound at various concentrations (e.g., 0.5-50 µM), and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) in a phosphate (B84403) buffer (0.1 M, pH 7.4).

  • Incubation Conditions: The reaction was initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction was terminated by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.

  • Sample Analysis: After centrifugation to precipitate proteins, the supernatant was analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the formation of the metabolite.

  • Data Analysis: The kinetic parameters (Vmax and Km) were determined by fitting the metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis. Intrinsic clearance (CLint) was calculated as the ratio of Vmax to Km.

Comparative Metabolism of Xanthotoxin in Liver Microsomes of Different Species

This protocol is based on the methodology used to compare the metabolites of Xanthotoxin across seven species.[3]

  • Microsome Preparations: Liver microsomes from humans, Rhesus monkeys, Cynomolgus monkeys, Sprague Dawley rats, mice, Dunkin Hartley guinea pigs, and Beagle dogs were used.

  • Incubation Mixture: The incubation mixture contained liver microsomes (final concentration, 2 mg/mL), Xanthotoxin (final concentration, 50 µM), and an NADPH solution (final concentration, 1 mM) in a phosphate buffer (0.1 M, pH 7.4).

  • Incubation Conditions: The mixture was pre-incubated for 5 minutes at 37°C before the reaction was initiated by the addition of the NADPH solution. The incubation was carried out for 120 minutes at 37°C.

  • Reaction Termination: The reaction was terminated by the addition of ice-cold methanol.

  • Sample Analysis: After centrifugation, the supernatant was analyzed by UPLC/Q-TOF MS (Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry) to identify and compare the metabolites across the different species.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for assessing in vitro metabolic stability and comparing metabolic profiles.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep1 Prepare Microsome Stock inc1 Combine Microsomes and this compound prep1->inc1 prep2 Prepare this compound Stock prep2->inc1 prep3 Prepare NADPH-Generating System inc3 Initiate Reaction with NADPH prep3->inc3 inc2 Pre-incubate at 37°C inc1->inc2 inc2->inc3 inc4 Incubate at 37°C for a Set Time inc3->inc4 ana1 Terminate Reaction inc4->ana1 ana2 Protein Precipitation ana1->ana2 ana3 Centrifugation ana2->ana3 ana4 LC-MS/MS Analysis ana3->ana4 ana5 Data Analysis ana4->ana5

Caption: Workflow for In Vitro Metabolic Stability Assay.

G cluster_species Incubation with Liver Microsomes start Xanthotoxin human Human start->human rat Rat start->rat mouse Mouse start->mouse dog Dog start->dog monkey Monkey start->monkey guinea_pig Guinea Pig start->guinea_pig analysis Metabolite Profiling by UPLC/Q-TOF MS human->analysis rat->analysis mouse->analysis dog->analysis monkey->analysis guinea_pig->analysis comparison Comparison of Metabolite Profiles analysis->comparison

Caption: Cross-Species Metabolite Profiling Workflow.

References

A Researcher's Guide to High-Throughput Screening of Xanthotoxol Analogs: A Bioassay Validation Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate screening of compound libraries is paramount to identifying novel therapeutic leads. This guide provides a comprehensive comparison of validated bioassays for the high-throughput screening (HTS) of Xanthotoxol analogs, focusing on key performance metrics, detailed experimental protocols, and the underlying biological pathways.

This compound, a naturally occurring furanocoumarin, and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] These compounds are known to modulate several key signaling pathways, making them attractive candidates for drug discovery. High-throughput screening (HTS) is an essential tool for evaluating large libraries of this compound analogs to identify potent and selective modulators of these pathways.[2]

This guide compares three principal HTS bioassay formats relevant to the known mechanisms of action of this compound: an enzyme inhibition assay targeting Cytochrome P450 (CYP450), a cell-based reporter assay for the NF-κB signaling pathway, and a DNA topology assay for Topoisomerase II inhibition.

Comparative Analysis of HTS Bioassays for this compound Analogs

The selection of an appropriate HTS assay is critical and depends on the specific biological question being addressed. The following table summarizes the key performance parameters for three distinct and relevant bioassay methodologies. The data presented are representative values derived from typical assay validation studies for these target classes.

Parameter CYP450 Inhibition Assay (Fluorometric) NF-κB Reporter Assay (Luminescent) Topoisomerase II DNA Relaxation Assay (Gel-based)
Principle Measures the inhibition of a specific CYP450 isozyme's metabolic activity on a fluorogenic substrate.Quantifies the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB response element in cells stimulated to activate the pathway.Assesses the inhibition of Topoisomerase II-mediated relaxation of supercoiled plasmid DNA, visualized by agarose (B213101) gel electrophoresis.
Throughput High (384- to 1536-well plates)High (96- to 384-well plates)Medium (96-well format is achievable but more labor-intensive)
Z'-factor Typically > 0.7Generally 0.5 - 0.8Can be challenging to achieve > 0.5 consistently
Signal-to-Background (S/B) Ratio > 5> 10Dependent on imaging and quantification, typically lower
Typical IC50 Range for Hits 0.1 - 10 µM1 - 50 µM0.5 - 20 µM
Advantages Direct measurement of enzyme inhibition, well-established protocols, high sensitivity.Provides insights into a complex signaling pathway within a cellular context.Directly measures the effect on DNA topology, a key mechanism for certain anticancer drugs.
Disadvantages In vitro assay may not fully reflect cellular activity, potential for compound interference with fluorescence.Indirect measure of target engagement, susceptible to off-target effects impacting the reporter system.Lower throughput, requires more complex data analysis (image quantification).

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the screening process, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow for a high-throughput screening campaign.

G cluster_0 CYP450-mediated Metabolism Xanthotoxol_Analog This compound Analog CYP450_Enzyme CYP450 Enzyme (e.g., CYP3A4, CYP1A2) Xanthotoxol_Analog->CYP450_Enzyme Inhibition Metabolite Fluorescent Metabolite CYP450_Enzyme->Metabolite Metabolism Fluorogenic_Substrate Fluorogenic Substrate Fluorogenic_Substrate->CYP450_Enzyme Metabolism

Figure 1: Inhibition of CYP450 Enzyme Activity

G cluster_1 NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Reporter Gene) Nucleus->Gene_Expression Xanthotoxol_Analog This compound Analog Xanthotoxol_Analog->IKK_Complex Inhibition

Figure 2: Modulation of the NF-κB Signaling Pathway

G cluster_2 HTS Experimental Workflow Library_Plating Compound Library Plating Reagent_Addition Assay Reagent Addition Library_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Analysis Data Analysis (Z', % Inhibition) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays

Figure 3: General High-Throughput Screening Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of HTS assays. Below are condensed protocols for the three compared bioassays.

CYP450 Inhibition Assay (Fluorometric)

This protocol is adapted for a 384-well format to screen for inhibitors of CYP3A4.

Materials:

  • Recombinant human CYP3A4 enzyme

  • Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • This compound analog library dissolved in DMSO

  • Positive control inhibitor (e.g., Ketoconazole)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Preparation: Prepare a master mix containing the CYP3A4 enzyme in potassium phosphate buffer.

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Prepare a substrate/cofactor mix containing the fluorogenic substrate and the NADPH regenerating system. Add 10 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Signal Detection: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile). Read the fluorescence intensity using a plate reader (e.g., excitation 405 nm, emission 535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the Z'-factor for the assay plate.

NF-κB Reporter Assay (Luminescent)

This protocol describes a cell-based assay using a stable cell line expressing a luciferase reporter driven by an NF-κB response element.

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • This compound analog library in DMSO

  • Positive control inhibitor (e.g., BAY 11-7082)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 10,000 cells per well and incubate overnight.

  • Compound Addition: Add 50 nL of the this compound analogs to the respective wells.

  • Cell Stimulation: After a 1-hour pre-incubation with the compounds, add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 6 hours at 37°C in a CO2 incubator.[3]

  • Lysis and Signal Detection: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well to lyse the cells and generate a luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition of NF-κB activation. Calculate the Z'-factor for the assay.

Topoisomerase II DNA Relaxation Assay

This protocol is a simplified version for a higher-throughput format to identify inhibitors of Topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl2)

  • This compound analog library in DMSO

  • Positive control inhibitor (e.g., Etoposide)

  • Stop solution/loading dye (containing SDS and Proteinase K)

  • Agarose and Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR™ Safe)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing assay buffer and supercoiled plasmid DNA.

  • Compound Addition: Add the this compound analogs and controls to the wells.

  • Enzyme Addition: Add diluted Topoisomerase II enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[4]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye and incubate further to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Imaging and Analysis: Visualize the DNA bands under UV light. Quantify the band intensities for the supercoiled and relaxed DNA to determine the percent inhibition of the enzyme activity.

Conclusion

The validation of a bioassay for the high-throughput screening of this compound analogs requires careful consideration of the target biology and the technical performance of the assay. For direct enzyme inhibition, such as with CYP450, fluorometric assays offer high throughput and robust performance. For dissecting effects on complex cellular pathways like NF-κB, reporter gene assays provide a valuable, albeit indirect, readout in a cellular context. When investigating mechanisms involving DNA topology, as with Topoisomerase II, established relaxation assays can be adapted for medium-throughput screening.

By understanding the principles, advantages, and limitations of each assay, and by adhering to rigorous validation criteria, researchers can effectively screen for and identify novel this compound analogs with therapeutic potential. The protocols and comparative data presented in this guide serve as a foundational resource for establishing a robust and reliable HTS campaign.

References

Safety Operating Guide

Safe Disposal of Xanthotoxol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Xanthotoxol (also known as 8-Hydroxypsoralen), a furanocoumarin used in research. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE).

Primary Hazards:

  • Acute Oral Toxicity: this compound is harmful if swallowed.[1][2][3]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side protection.[1]

  • Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374.[1] It is recommended to check with the glove supplier for specific chemical resistance information.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of dust formation, respiratory protection is necessary.[1] Always handle in a well-ventilated area or a chemical fume hood.[2]

Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classifications for this compound are summarized below.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Sensitization, SkinCategory 1H317: May cause an allergic skin reactionGHS07 (Exclamation Mark)

Data sourced from multiple Safety Data Sheets (SDS).[1][2][3]

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is as hazardous chemical waste. Do not attempt to neutralize the chemical unless you are following a validated and approved institutional protocol. Never dispose of this compound down the drain or with regular household garbage. [3]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound powder.

    • Contaminated lab materials (e.g., pipette tips, gloves, weighing paper, vials).

    • Solutions containing this compound.

    • Contaminated cleaning materials from spills.

Step 2: Containment and Labeling

  • Solid Waste:

    • Collect pure this compound and contaminated disposable solids in a dedicated, sealable, and chemically compatible container. A polyethylene (B3416737) bag (e.g., 4-mil) or a rigid container is recommended.[4]

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect solutions containing this compound in a sealable, leak-proof, and chemically compatible container (e.g., a designated waste solvent bottle).

    • Do not mix with incompatible waste streams. This compound is known to have violent reactions with strong oxidizers.[1]

  • Label Content: The hazardous waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Sensitizer").

    • The accumulation start date.

    • Contact information for the responsible researcher or lab.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

  • The storage area should be away from drains and incompatible materials.[1]

  • Ensure the container remains closed except when adding waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste handover. Disposal must be conducted in accordance with local, state, and federal regulations.[2][3]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your EHS office immediately.

  • Don PPE: Wear the required PPE as listed in Section 1.

  • Containment and Cleanup:

    • For solid spills, carefully take up the material mechanically (e.g., with a scoop or dustpan).[1] Avoid creating dust. Use a wet paper towel to gently wipe the area after mechanical removal.

    • Place all contaminated materials, including the cleaning equipment and PPE, into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.

Xanthotoxol_Disposal_Workflow start Generate this compound Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First segregate Segregate Waste by Type (Solid vs. Liquid) ppe->segregate contain_solid Place Solid Waste in Sealed, Compatible Container segregate->contain_solid Solid Waste contain_liquid Place Liquid Waste in Sealed, Leak-Proof Container segregate->contain_liquid Liquid Waste label_waste Label Container as 'Hazardous Waste - this compound' contain_solid->label_waste contain_liquid->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end Waste Collected by Certified Handler contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Xanthotoxol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of Xanthotoxol, a naturally occurring furanocoumarin. Adherence to these procedural guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals. This information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It is a crystalline solid and should be handled with care to avoid dust formation.[3] The primary routes of exposure are ingestion, inhalation, and skin contact. Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Safety goggles with side protection.Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[4][5]Prevents skin contact and potential allergic reactions. Double gloving is recommended.[6]
Body Protection Disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[6]Protects against contamination of personal clothing.
Respiratory Protection NIOSH-approved P2 particulate filter respirator (or equivalent).Required when handling the solid compound outside of a containment system or when dust formation is possible.[4][5]
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble and Don PPE prep_area->gather_ppe gather_materials Gather Materials & Spill Kit gather_ppe->gather_materials weigh Weighing (in ventilated enclosure) gather_materials->weigh Proceed to handling dissolve Dissolving/Preparation of Solutions weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Experiment complete decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment remove_ppe Properly Doff and Dispose of PPE decontaminate_equipment->remove_ppe collect_solid Collect Solid Waste remove_ppe->collect_solid Dispose of contaminated PPE label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid Collect Liquid Waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to final disposal.

Step-by-Step Handling Procedures

1. Preparation:

  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.

  • Spill Kit: Ensure a spill kit containing absorbent material, appropriate cleaning agents (e.g., decontaminating solutions), and waste disposal bags is readily accessible.

2. Weighing and Solution Preparation:

  • Weighing: Weigh the solid compound within a ventilated enclosure to prevent inhalation of airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[3]

3. Experimental Use:

  • Avoid Aerosols: Handle solutions in a manner that minimizes the generation of aerosols.

  • Containment: Keep containers with this compound covered when not in use.

4. Decontamination:

  • Work Surfaces: After handling is complete, thoroughly decontaminate all work surfaces.

  • Equipment: Clean any non-disposable equipment that has come into contact with this compound according to your institution's standard procedures for hazardous chemicals.

5. Personal Hygiene:

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.[4] Do not dispose of this compound down the drain or in general waste.[1][4]

Waste TypeDisposal Procedure
Solid Waste Collect excess solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves, lab coats) in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound." Store waste in a designated, secure area away from incompatible materials, awaiting pickup by certified waste management personnel.[4] Some safety data sheets recommend disposal at an industrial combustion plant.[4]

Experimental Protocols Referenced

While specific experimental protocols for the handling of this compound are not detailed in the available literature, the safety procedures outlined in this document are based on the general principles of handling potent and hazardous chemicals as described in various Safety Data Sheets.[1][2][4] The core principles involve containment, prevention of contact, and proper disposal.

Toxicity Data Summary

MetricValueSpeciesSource
Oral LD50 480 mg/kgRat[8]
Intraperitoneal LD50 468 mg/kgMouse[8]

Disclaimer: This information is provided as a guide and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. Always refer to the most current Safety Data Sheet for this compound before use.

References

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